molecular formula C9H16O2 B1583773 delta-Nonalactone CAS No. 3301-94-8

delta-Nonalactone

Katalognummer: B1583773
CAS-Nummer: 3301-94-8
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: PXRBWNLUQYZAAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Butyltetrahydro-2H-pyran-2-one, also known as 5-hydroxynonanoic acid delta-lactone or 2H-pyran-2-one, tetrahydro-6-butyl, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. 6-Butyltetrahydro-2H-pyran-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-butyltetrahydro-2H-pyran-2-one is primarily located in the cytoplasm. 6-Butyltetrahydro-2H-pyran-2-one has a sweet, coconut, and coumarin taste.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-butyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBWNLUQYZAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863149
Record name 2H-Pyran-2-one, 6-butyltetrahydro-
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Molecular Weight

156.22 g/mol
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Physical Description

colourless to pale yellow liquid with a coconut-like odour
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-0.999
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3301-94-8
Record name δ-Nonalactone
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Record name delta-Nonalactone
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Record name 2H-Pyran-2-one, 6-butyltetrahydro-
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Record name 2H-Pyran-2-one, 6-butyltetrahydro-
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Record name 6-butyltetrahydro-2H-pyran-2-one
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Record name .DELTA.-NONALACTONE
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Record name 6-Butyltetrahydro-2H-pyran-2-one
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Foundational & Exploratory

An In-depth Technical Guide to delta-Nonalactone (CAS 3301-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Nonalactone (CAS 3301-94-8), a six-membered ring lactone, is a significant aroma chemical valued for its characteristic creamy, coconut-like, and fruity sensory profile. While its primary applications are in the flavor and fragrance industries, its natural occurrence and biological activity, though not extensively studied from a pharmacological perspective, present areas of interest for broader scientific research. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectroscopic data, synthesis methodologies, analytical protocols, and toxicological profile. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using standardized diagrams to facilitate understanding for a technical audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1][2] Its chemical structure consists of a nine-carbon chain cyclized to form a six-membered lactone ring (a tetrahydropyran-2-one derivative) with a butyl group at the 6-position.[3][4] It is insoluble in water but soluble in alcohol and dipropylene glycol.[2][] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3301-94-8[4]
Molecular Formula C₉H₁₆O₂[4][6]
Molecular Weight 156.22 g/mol [4][6]
Appearance Colorless to pale yellow liquid[][6]
Melting Point -26 °C[3][]
Boiling Point 115-116 °C @ 2 mmHg[3]
Density 0.981 - 0.986 g/cm³ @ 20°C[6][7]
Refractive Index 1.454 - 1.459 @ 20°C[][6]
Flash Point > 100 °C (212 °F)[8][9]
Solubility Insoluble in water; soluble in alcohol[]
logP 2.08 - 2.4[3][6]
Vapor Pressure 0.41 - 0.75 Pa @ 20-25°C[3][10]

Spectroscopic and Analytical Data

The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[4] Spectroscopic data is crucial for structural confirmation.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsSource(s)
Mass Spectrometry (EI) Key mass fragments (m/z): 99 (base peak), 71, 42, 41, 55[11][12]
¹³C NMR Spectra available in databases (e.g., SpectraBase)[13]
¹H NMR Spectra available in databases (e.g., PubChem)[11]
Kovats Retention Index Standard non-polar column: 1356, 1398.4; Standard polar column: 2023, 2038[11]

Synthesis and Manufacturing

Commercial production of this compound is primarily synthetic. While various routes exist, a common industrial approach for related delta-lactones involves the Baeyer-Villiger oxidation of a corresponding 2-alkylcyclopentanone.[14][15] Another described method is the microbiological reduction of the corresponding keto acids.[3][10]

Generalized Chemical Synthesis Workflow

The following diagram illustrates a plausible, generalized multi-step synthesis pathway adapted from methodologies described for similar delta-lactones.[14][16]

G cluster_synthesis Generalized Synthesis of this compound A Cyclopentanone + n-Valeraldehyde B 2-Pentylidene Cyclopentanone A->B Aldol Condensation (Base Catalyst, Dehydration) C 2-Pentyl Cyclopentanone B->C Catalytic Hydrogenation (e.g., Pt/C or Pd/C) D This compound (Crude Product) C->D Baeyer-Villiger Oxidation (Peroxyacid, e.g., mCPBA) E Purified This compound D->E Purification (e.g., Distillation)

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a representative example for the key oxidation step and is based on general procedures for this reaction type.[14]

  • Reaction Setup: A solution of 2-pentylcyclopentanone (B1204629) (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Reagent Addition: A solution of a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA, ~1.1 equivalents), in the same solvent is added dropwise to the cooled ketone solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours to overnight.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxyacid. The organic layer is separated, washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation to yield the final product.

Analytical Methodologies

Accurate determination of this compound in complex matrices like food, beverages, or biological samples requires robust analytical methods. A recent study highlights the use of Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) for analyzing lactones in wine.

General Analytical Workflow

The diagram below outlines the typical steps for the instrumental analysis of this compound.

G cluster_analysis Analytical Workflow for this compound A Sample Matrix (e.g., Wine, Perfume) B Sample Preparation (e.g., HS-SPME, LLE) A->B Extraction C Gas Chromatograph (GC) Injection & Separation B->C Injection D Mass Spectrometer (MS) Ionization & Detection C->D Elution E Data Processing D->E Signal Acquisition F Identification & Quantification E->F Analysis G cluster_safety Fragrance Ingredient Safety Assessment Logic A Target Material: This compound B Aggregate Exposure Model (Dermal, Oral, Inhalation) A->B C Computational Toxicology (e.g., Cramer Class) A->C D Read-Across Analysis (Analog Data, e.g., δ-Decalactone) A->D F Risk Characterization (Margin of Exposure Calculation) B->F E Hazard Identification (Genotoxicity, Sensitization, etc.) C->E D->E E->F G Safety Determination (Safe Under Intended Use) F->G

References

The Enigmatic Coconut Note: A Technical Guide to the Natural Occurrence of Delta-Nonalactone in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delta-nonalactone, a potent aroma compound with a characteristic creamy, coconut-like scent, plays a significant role in the sensory profile of numerous fruits. While its presence is widely acknowledged, a comprehensive understanding of its quantitative distribution and biosynthetic origins in the plant kingdom remains a subject of ongoing research. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in various fruits, providing detailed experimental protocols for its analysis and elucidating its biosynthetic pathway. This information is crucial for flavor chemistry, food science, and potentially for drug development, where natural products and their derivatives are of significant interest.

Quantitative Distribution of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same species. This variability is influenced by genetic factors, ripening stage, and environmental conditions. The following tables summarize the available quantitative data for this compound and other related delta-lactones in several fruits.

FruitCultivar/VarietyConcentration of this compound (µg/kg)Reference
Mango (Mangifera indica)Alphonso50[1]
Mango (Mangifera indica)Baladi40[1]

Table 1: Quantitative data for this compound in various fruit cultivars.

FruitLactoneConcentration (µg/kg)Reference
Peach (Prunus persica)δ-decalactoneNot explicitly quantified, but identified as a key aroma compound.[2]
Apricot (Prunus armeniaca)δ-decalactoneNot explicitly quantified, but identified as a key aroma compound.[2]
Pineapple (Ananas comosus)δ-octalactone, δ-decalactoneQuantified but specific values for this compound are not provided.[3][4]
Strawberry (Fragaria × ananassa)γ-decalactone, γ-dodecalactoneWhile other lactones are quantified, specific data for this compound is limited.[5]

Table 2: Occurrence of other relevant delta-lactones in fruits where specific this compound data is limited.

Biosynthesis of this compound in Plants

The biosynthesis of delta-lactones in fruits is intrinsically linked to fatty acid metabolism. The general pathway involves the hydroxylation of a fatty acid precursor followed by chain shortening through β-oxidation and subsequent lactonization.

The biosynthesis of this compound is believed to originate from unsaturated fatty acids like oleic acid or linoleic acid. The initial step involves the introduction of a hydroxyl group at the δ-position (C-5) of the fatty acid chain. This hydroxylation can be catalyzed by cytochrome P450 monooxygenases (CYP450s). The resulting 5-hydroxy fatty acid then undergoes cycles of β-oxidation, where the carbon chain is shortened by two carbons in each cycle. When the chain is shortened to a 5-hydroxynonanoic acid intermediate, it can spontaneously or enzymatically cyclize to form the stable six-membered ring of this compound.

Biosynthesis_of_Delta_Nonalactone Unsaturated Fatty Acid (e.g., Linoleic Acid) Unsaturated Fatty Acid (e.g., Linoleic Acid) 5-Hydroxy Fatty Acid 5-Hydroxy Fatty Acid Unsaturated Fatty Acid (e.g., Linoleic Acid)->5-Hydroxy Fatty Acid Cytochrome P450 (Hydroxylation) 5-Hydroxynonanoyl-CoA 5-Hydroxynonanoyl-CoA 5-Hydroxy Fatty Acid->5-Hydroxynonanoyl-CoA β-Oxidation (Chain Shortening) 5-Hydroxynonanoic Acid 5-Hydroxynonanoic Acid 5-Hydroxynonanoyl-CoA->5-Hydroxynonanoic Acid Thioesterase This compound This compound 5-Hydroxynonanoic Acid->this compound Lactonization (Cyclization)

Biosynthesis of this compound from Unsaturated Fatty Acids.

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound in complex fruit matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice, often coupled with a prior extraction and concentration step.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit Sample Fruit Sample Homogenization Homogenization Fruit Sample->Homogenization Vial Incubation Vial Incubation Homogenization->Vial Incubation SPME Fiber Exposure SPME Fiber Exposure Vial Incubation->SPME Fiber Exposure Headspace Extraction Thermal Desorption (GC Inlet) Thermal Desorption (GC Inlet) SPME Fiber Exposure->Thermal Desorption (GC Inlet) GC-MS Analysis GC-MS Analysis Thermal Desorption (GC Inlet)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Experimental workflow for HS-SPME-GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Weigh a known amount of homogenized fruit pulp (typically 1-5 g) into a headspace vial (e.g., 20 mL).

    • Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

    • Seal the vial tightly with a PTFE-lined septum.

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.

    • Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating lactones.

      • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250°C) to elute all compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound (monitoring characteristic ions such as m/z 99).

Liquid-Liquid Extraction (LLE) coupled with GC-MS

LLE is a classical extraction method that is effective for a broader range of compounds, including less volatile lactones.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit Sample Fruit Sample Homogenization Homogenization Fruit Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Phase Separation Phase Separation Solvent Extraction->Phase Separation Concentration Concentration Phase Separation->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Experimental workflow for LLE-GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of fruit pulp with a suitable solvent (e.g., a mixture of water and ethanol).

    • Add a known amount of an internal standard.

  • Liquid-Liquid Extraction Procedure:

    • Extract the homogenate with an organic solvent immiscible with water, such as dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether.

    • Perform the extraction multiple times to ensure complete recovery of the analytes.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • The GC-MS conditions are similar to those described for the HS-SPME method.

Conclusion

This compound is a key contributor to the desirable aroma profiles of many fruits. Its natural occurrence, however, is highly variable and dependent on a multitude of factors. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of this important flavor compound. A deeper understanding of its biosynthetic pathway not only offers insights into fruit flavor development but also opens avenues for the biotechnological production of natural flavorings. For researchers in drug development, the exploration of natural lactones and their biosynthetic pathways can inspire the discovery and synthesis of novel bioactive molecules. Further research is warranted to expand the quantitative database of this compound across a wider range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its biosynthesis.

References

The Microbial Biosynthesis of Delta-Nonalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-nonalactone is a valuable aroma compound with a creamy, coconut-like fragrance, finding applications in the food, beverage, and cosmetic industries. While chemical synthesis routes are established, there is a growing demand for natural flavor and fragrance compounds produced through biotechnology. This technical guide provides an in-depth exploration of the microbial biosynthesis of this compound. Although a complete, experimentally verified pathway in a specific microorganism remains to be fully elucidated, this document synthesizes current knowledge on analogous lactone biosynthesis to propose a putative pathway. It covers the key enzymatic steps, potential microbial hosts, and relevant quantitative data from related processes. Furthermore, detailed experimental protocols for microbial fermentation, product extraction, and analysis are provided to facilitate further research and development in this area.

Introduction

Lactones are cyclic esters that contribute significantly to the aromas of many fruits and fermented foods. This compound (C₉H₁₆O₂) is a nine-carbon delta-lactone known for its pleasant coconut and fruity aroma.[1] The increasing consumer preference for natural ingredients has driven research into the microbial production of such high-value chemicals. Microorganisms, particularly yeasts and fungi, possess diverse metabolic pathways capable of transforming fatty acids into a variety of lactones. This guide focuses on the core biosynthetic pathways that are likely involved in the microbial production of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the well-documented biosynthesis of other lactones, such as δ-decalactone from linoleic acid by Yarrowia lipolytica, a plausible biosynthetic pathway for this compound can be proposed.[2][3] This putative pathway initiates with a common unsaturated fatty acid, such as linoleic acid or oleic acid, and proceeds through two key stages: fatty acid hydroxylation and subsequent peroxisomal β-oxidation.

Stage 1: Hydroxylation of an Unsaturated Fatty Acid

The initial and crucial step is the introduction of a hydroxyl group at a specific position on the fatty acid carbon chain. For the formation of a delta-lactone, this hydroxylation must ultimately lead to a hydroxyl group at the C-5 position of the final C9 carboxylic acid precursor. This can be achieved through two primary enzymatic mechanisms:

  • Fatty Acid Hydratases: These enzymes catalyze the addition of water across a double bond of an unsaturated fatty acid. The regioselectivity of these hydratases is key. For instance, a hydratase could convert linoleic acid to 13-hydroxy-9(Z)-octadecenoic acid.[2][3]

  • Cytochrome P450 Monooxygenases: These enzymes can hydroxylate fatty acids at various positions. A P450 enzyme with specificity for the ω-4 or ω-5 position of a C18 fatty acid could also produce a suitable precursor for subsequent β-oxidation.[4]

Stage 2: Peroxisomal β-Oxidation

The resulting hydroxy fatty acid is then catabolized through the β-oxidation pathway, which systematically shortens the carbon chain by two-carbon units (acetyl-CoA). This process continues until a 5-hydroxy-nonanoyl-CoA intermediate is formed.

Stage 3: Lactonization

The 5-hydroxynonanoyl-CoA is then hydrolyzed to 5-hydroxynonanoic acid. This hydroxy acid can then undergo spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the stable six-membered ring of this compound, particularly under acidic conditions.

This compound Biosynthesis Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Peroxisome Linoleic Acid Linoleic Acid 13-Hydroxy-9(Z)-octadecenoic acid 13-Hydroxy-9(Z)-octadecenoic acid Linoleic Acid->13-Hydroxy-9(Z)-octadecenoic acid Fatty Acid Hydratase / P450 β-Oxidation Cycles β-Oxidation Cycles 13-Hydroxy-9(Z)-octadecenoic acid->β-Oxidation Cycles Acyl-CoA Oxidase, etc. 5-Hydroxynonanoyl-CoA 5-Hydroxynonanoyl-CoA β-Oxidation Cycles->5-Hydroxynonanoyl-CoA 4 cycles 5-Hydroxynonanoic acid 5-Hydroxynonanoic acid 5-Hydroxynonanoyl-CoA->5-Hydroxynonanoic acid Thioesterase This compound This compound 5-Hydroxynonanoic acid->this compound Lactonization (spontaneous/enzymatic)

Figure 1: Proposed biosynthetic pathway for this compound from linoleic acid.

Key Enzymes in Lactone Biosynthesis

The microbial production of this compound is dependent on the coordinated action of several key enzymes.

  • Fatty Acid Hydratases (FAHs): These enzymes are critical for the initial hydroxylation of unsaturated fatty acids. Their regioselectivity determines the position of the hydroxyl group and thus the type of lactone formed.[5][6]

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes can also hydroxylate fatty acids. Fungal CYPs, in particular, have shown diverse regioselectivity.[4]

  • Acyl-CoA Oxidases (POX): These are the first enzymes in the β-oxidation pathway in the peroxisome. The substrate specificity of different POX isozymes can influence the efficiency of the pathway.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (MFE): This multifunctional enzyme catalyzes the second and third steps of β-oxidation.

  • 3-Ketoacyl-CoA Thiolase (POT): This enzyme catalyzes the final step of each β-oxidation cycle, releasing acetyl-CoA.

Beta-Oxidation Pathway Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Oxidase (POX) (FAD -> FADH2) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (MFE) 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFE) (NAD+ -> NADH) Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA Thiolase (POT) (+ CoA) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase (POT)

Figure 2: The peroxisomal β-oxidation pathway for fatty acids.

Quantitative Data on Microbial Lactone Production

While specific quantitative data for microbial this compound production is scarce in the literature, data from the production of other structurally related lactones can provide valuable benchmarks for potential yields and productivities.

LactoneMicroorganismSubstrateTiter (g/L)Productivity (mg/L/h)Reference
δ-Decalactone Yarrowia lipolytica13-hydroxy-9(Z)-octadecenoic acid1.9-[2]
δ-Decalactone Yarrowia lipolytica & Lactobacillus acidophilus (co-culture)Linoleic acid1.9106[2]
γ-Decalactone Yarrowia lipolyticaCastor oil2.93-[7]
γ-Dodecalactone Yarrowia lipolytica (engineered)Oleic acid0.282-[2]
γ-Nonalactone Saccharomyces cerevisiaeLinoleic acid8.3 - 22.5 µg/L-[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the microbial production of this compound. These protocols are based on established methods for other lactones and can be adapted for this compound research.

Microbial Cultivation for Lactone Production

This protocol is adapted for Yarrowia lipolytica, a robust and well-characterized host for lactone production.

5.1.1. Media Preparation

  • YPD Medium (for inoculum): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

  • Production Medium: 1.5 g/L yeast extract, 0.5 g/L NH₄Cl, 7.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, 1.0 g/L MgSO₄·7H₂O, 20 g/L glucose, and 10-20 g/L of the fatty acid precursor (e.g., linoleic acid or oleic acid) emulsified with 2 g/L Tween 80.

5.1.2. Fermentation Conditions

  • Inoculate 50 mL of YPD medium with a single colony of Y. lipolytica and incubate at 28-30°C with shaking at 200 rpm for 24-48 hours.

  • Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

  • Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 72-120 hours.

  • Maintain the pH of the culture between 5.5 and 6.5.

  • Withdraw samples periodically for analysis of cell growth (OD₆₀₀) and lactone production.

Experimental Workflow Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation YPD Medium, 28-30°C, 24-48h Sample Collection Sample Collection Fermentation->Sample Collection Production Medium, 28-30°C, 72-120h Centrifugation Centrifugation Sample Collection->Centrifugation Separate cells and supernatant Extraction Extraction Centrifugation->Extraction Liquid-Liquid or Solid-Phase Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Quantification of this compound

Figure 3: General experimental workflow for microbial lactone production and analysis.
Extraction of this compound from Fermentation Broth

5.2.1. Liquid-Liquid Extraction (LLE)

  • Centrifuge the fermentation sample to pellet the cells.

  • Acidify the supernatant to pH 2-3 with HCl to promote lactonization.

  • Extract the supernatant with an equal volume of a non-polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

5.2.2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 2-3).

  • Load the acidified supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the lactones with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Concentrate the eluate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: 5°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Identification: Compare the retention time and mass spectrum of the peak of interest with an authentic standard of this compound.

  • Quantification: Use an internal standard (e.g., γ-decalactone or a deuterated analog of this compound) and a calibration curve to determine the concentration.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound represents a promising alternative to chemical synthesis for the production of this natural flavor and fragrance compound. While a definitive pathway has yet to be fully elucidated, the knowledge gained from the study of other microbial lactone production processes provides a strong foundation for future research. The key to unlocking efficient microbial production of this compound lies in the discovery and engineering of enzymes, particularly fatty acid hydratases and cytochrome P450s, with the desired regioselectivity to produce the 5-hydroxynonanoic acid precursor. Advances in metabolic engineering and synthetic biology will undoubtedly play a crucial role in the development of microbial cell factories for the high-titer production of this compound and other valuable lactones.

References

The Synthesis of γ-Nonalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Hydroxynonanoic acid lactone, more commonly known as γ-nonalactone, is a highly valued aroma compound widely utilized in the food, fragrance, and cosmetic industries for its characteristic coconut-like scent.[1][2][3] This technical guide provides an in-depth overview of the principal chemical and biocatalytic methods for the synthesis of γ-nonalactone, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways through clear diagrams.

Core Synthesis Strategies

The production of γ-nonalactone can be broadly categorized into chemical synthesis and biocatalytic routes. Chemical methods are often favored for their efficiency and scalability, while biocatalysis offers a pathway to "natural" labeled products, which are increasingly in demand. Key chemical approaches include radical addition reactions, intramolecular cyclization of hydroxy acids, and condensations involving aldehydes.

Radical Addition of n-Hexanol to Acrylic Acid or Esters

A prevalent industrial method for synthesizing γ-nonalactone is the free-radical addition of a C6 alcohol (n-hexanol) to acrylic acid or its esters, such as methyl acrylate.[1][4] This process is typically initiated by a peroxide compound at elevated temperatures.

Reaction Scheme:

The overall reaction involves the addition of n-hexanol across the double bond of acrylic acid, followed by an acid-catalyzed intramolecular esterification (lactonization) to form the γ-lactone.

G cluster_reactants Reactants & Catalysts n-Hexanol n-Hexanol Intermediate 4-Hydroxynonanoic Acid (in situ) n-Hexanol->Intermediate + Acrylic_Acid Acrylic Acid Acrylic_Acid->Intermediate Radical_Initiator Radical Initiator (e.g., DTBP) Radical_Initiator->Intermediate Initiates Addition Catalyst Catalyst (e.g., ZnBr2, Boric Acid) Catalyst->Intermediate Promotes Reaction gamma_Nonalactone γ-Nonalactone Intermediate->gamma_Nonalactone Intramolecular Esterification (Lactonization) Water Water Intermediate->Water -

Diagram Caption: Radical addition of n-hexanol to acrylic acid followed by lactonization.

Experimental Protocol:

A detailed protocol is described in a 2013 publication by Tu et al., which focuses on an efficient preparation method.[4]

  • Setup: A reactor is equipped with a Dean-Stark trap containing a desiccant like anhydrous sodium sulfate. This is crucial for removing water generated during the reaction, which can otherwise limit the yield.[4]

  • Reagents: A mixture of n-hexanol, acrylic acid, and a radical initiator (e.g., di-t-butyl peroxide, DTBP) is prepared. A catalyst such as zinc bromide may also be added.[4][5]

  • Reaction: The reactor is heated to a high temperature, typically between 170-190°C.[6] The reagent mixture is then added dropwise over several hours.

  • Reflux: After the addition is complete, the mixture is refluxed for a period of 5 to 15 hours to drive the reaction to completion.[7]

  • Workup and Purification: The reaction mixture is cooled, and the crude product is purified, typically by vacuum distillation, to isolate the γ-nonalactone.

Quantitative Data Summary:

ParameterValueReference
Starting Materialsn-Hexanol, Acrylic Acid[4][6]
InitiatorDi-tert-butyl peroxide (DTBP)[4]
CatalystZinc Bromide or Boric Acid[4][5]
Reaction Temperature170-190°C[6]
Reaction Time5-15 hours (reflux)[7]
Reported Yield>75%[4]
Synthesis from Heptaldehyde and Malonic Acid

This two-step method involves an initial condensation reaction to form an unsaturated carboxylic acid, which then undergoes lactonization.[2][8]

Reaction Scheme:

The first step is a Knoevenagel-type condensation of heptaldehyde with malonic acid, mediated by a base like triethylamine. This is followed by decarboxylation to yield non-3-enoic acid. The second step is the acid-catalyzed intramolecular cyclization (lactonization) of the unsaturated acid to form γ-nonalactone.

G cluster_reactants1 Reactants - Step 1 Heptaldehyde Heptaldehyde Step1 Step 1: Condensation & Decarboxylation Heptaldehyde->Step1 Malonic_Acid Malonic Acid Malonic_Acid->Step1 Triethylamine Triethylamine Triethylamine->Step1 Base Unsaturated_Acid Non-3-enoic Acid Step1->Unsaturated_Acid Step2 Step 2: Lactonization Unsaturated_Acid->Step2 Acid_Catalyst Acid Catalyst (e.g., H2SO4, Amberlyst 15) Acid_Catalyst->Step2 Catalyzes Cyclization gamma_Nonalactone γ-Nonalactone Step2->gamma_Nonalactone

Diagram Caption: Two-step synthesis of γ-nonalactone from heptaldehyde and malonic acid.

Experimental Protocol:

A detailed experimental procedure can be found on ScienceMadness.org.[8]

  • Unsaturated Acid Formation:

    • Charge a reaction flask with malonic acid, heptaldehyde, and triethylamine.

    • Heat the mixture to approximately 100-110°C for one hour.

    • After cooling, the mixture is worked up by adding ether and acidifying with hydrochloric acid.

    • The organic layer containing the non-3-enoic acid is separated, washed, and dried. The solvent is then removed.

  • Lactonization:

    • Dissolve the crude unsaturated acid in a non-polar solvent like heptane.

    • Add an acid catalyst, such as Amberlyst 15 ion-exchange resin or sulfuric acid.[2][8]

    • Heat the mixture to reflux for one hour with strong stirring.

    • After cooling, the catalyst is filtered off (if solid) or the mixture is neutralized and washed (if a liquid acid is used).

    • The solvent is removed to yield the crude γ-nonalactone, which can be further purified.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialsHeptaldehyde, Malonic Acid[2][8]
Base (Step 1)Triethylamine[2][8]
Catalyst (Step 2)Amberlyst 15 or H₂SO₄[8]
Reaction Temp (Step 1)100-110°C[8]
Reaction Temp (Step 2)Reflux (Heptane)[8]
Overall Yield~74%[8]
Biocatalytic Synthesis

The synthesis of "natural" γ-nonalactone often employs microorganisms or enzymes that can convert fatty acid precursors into the desired lactone.

Process Overview:

This route typically involves the microbial fermentation of a suitable substrate. For instance, microorganisms like Pichia ohmeri or Pichia stipitis can be cultured in a substrate containing unsaturated C18 hydroxy-acids, such as coriolic acid (13-hydroxy-9,11-octadecadienoic acid), which is derived from linoleic acid.[9] The microorganism's enzymatic machinery then breaks down this precursor to form γ-nonalactone.

G Substrate Unsaturated C18 Hydroxy-Acid (e.g., Coriolic Acid) Fermentation Fermentation Process (Enzymatic Breakdown) Substrate->Fermentation Microorganism Microorganism (e.g., Pichia ohmeri) Microorganism->Fermentation Biocatalyst gamma_Nonalactone γ-Nonalactone ('Natural') Fermentation->gamma_Nonalactone Byproducts Other Lactones (e.g., δ-decalactone) Fermentation->Byproducts

Diagram Caption: Biocatalytic pathway for the production of γ-nonalactone.

Experimental Protocol (General):

  • Precursor Preparation: A suitable precursor, such as a mixture of hydroxy-acids containing coriolic acid, is prepared. This can be achieved through methods like the photooxidation/reduction of linoleic acid.[9]

  • Culturing: A selected microorganism (e.g., Pichia ohmeri) is cultured in a suitable growth medium.

  • Fermentation: The precursor substrate is added to the microbial culture. The fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specified duration.

  • Extraction and Purification: After fermentation, the γ-nonalactone is extracted from the broth using solvent extraction or other separation techniques. Purification is then performed to isolate the final product from byproducts and residual media components.

Challenges:

A significant challenge in this method is the frequent co-production of other lactones, such as δ-decalactone, which necessitates a robust separation process to achieve a pure product.[9]

Other Synthesis Methods

Several other chemical routes to γ-nonalactone have been reported, though they may be less common commercially due to factors like cost or complexity. These include:

  • Intramolecular Esterification of 4-Hydroxynonanoic Acid: A direct and classic method where 4-hydroxynonanoic acid is cyclized, typically under strong acid catalysis (e.g., concentrated sulfuric acid).[10]

  • Cyclization of β,γ-Nonenoic Acid: The acid-catalyzed cyclization of non-3-enoic acid (an intermediate in the heptaldehyde method) is a key step that can be considered a method in its own right.[5][7]

  • Oxidation of α-Heptene: This method uses α-heptene and acetic acid as raw materials but requires expensive and often toxic heavy metal acetate (B1210297) oxidants (e.g., cerium, manganese, or vanadium acetate).[5][7]

Conclusion

The synthesis of 5-hydroxynonanoic acid lactone can be achieved through a variety of chemical and biocatalytic methods. For large-scale industrial production, the free-radical addition of n-hexanol to acrylic acid offers a high-yield, cost-effective route. The method starting from heptaldehyde and malonic acid provides a reliable alternative with good yields. For applications requiring a "natural" label, biocatalytic routes using specific microorganisms are the preferred, albeit more complex, option. The choice of synthesis method will ultimately depend on the desired scale of production, cost considerations, and the specific regulatory and labeling requirements for the end product.

References

Olfactory perception of delta-nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Perception of Delta-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant aroma compound valued for its characteristic creamy, coconut-like fragrance. Understanding its perception is crucial for its application in the flavor, fragrance, and potentially pharmaceutical industries. This document provides a comprehensive technical overview of the olfactory perception of this compound, detailing its sensory profile, the molecular mechanisms of olfactory signal transduction, and the key experimental protocols used to study odorants. While the specific olfactory receptors (ORs) that bind this compound remain to be definitively identified, this guide outlines the established principles of odorant-receptor interaction and the subsequent intracellular signaling cascade. Furthermore, it presents detailed methodologies for gas chromatography-olfactometry (GC-O), electrophysiological recordings, and human psychophysical tests, providing a robust framework for future research and development.

Introduction to this compound

This compound (C₉H₁₆O₂) is a cyclic ester, or lactone, that belongs to a class of compounds widely recognized for their contribution to the aromas of fruits, dairy products, and spirits. Its pleasant and persistent aroma makes it a valuable ingredient in the formulation of foods, beverages, and fine fragrances.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 3301-94-8[3]
FEMA Number 3356[3]
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to yellow liquid[3]
Density 0.98 - 0.986 g/cm³[3]
Boiling Point 267°C[3]
Flash Point 110°C[3]
Solubility Insoluble in water; soluble in alcohol

Olfactory Profile of this compound

The perceived scent of this compound is complex and multifaceted. It is most frequently described as having a dominant creamy, coconut, and sweet character.[1] Additional descriptors often include fatty, milky, and a distinctive coumarin-like undertone .[2] This profile makes it particularly effective for creating authentic coconut and dairy notes in flavor compositions and for providing warmth in fragrance accords.

Quantitative Olfactory Data

However, data for the structurally similar γ-nonalactone (gamma-nonalactone) provides a useful, albeit indirect, reference. A 2009 study determined the aroma detection thresholds for the enantiomers of γ-nonalactone in a red wine matrix, highlighting that olfactory perception can be highly sensitive to stereochemistry.[5]

Table 2: Odor Detection Thresholds of γ-Nonalactone Enantiomers in Red Wine

CompoundThreshold (µg/L)Reference
(R)-γ-Nonalactone 285[5]
(S)-γ-Nonalactone 49[5]

Note: These values are for the gamma (γ) isomer in a specific matrix (red wine) and should be considered for contextual purposes only.

Molecular Mechanisms of Perception

Olfactory Receptors and Odor Coding

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[6][7] These receptors are a large family of G-protein coupled receptors (GPCRs).[7][8] The human genome contains approximately 400 functional OR genes, forming the basis of our ability to discern a vast array of smells.[8]

The olfactory system operates on a combinatorial coding principle:

  • A single odorant, such as this compound, can bind to and activate multiple different ORs.

  • A single OR can be activated by a range of structurally similar odorant molecules.[7]

The specific combination of activated ORs creates a unique neural signature that the brain interprets as a distinct smell. The specific ORs that respond to this compound have not yet been definitively identified, a common challenge in the field known as "deorphanization".[9][10]

Signal Transduction Pathway

Upon binding of an odorant molecule, the OR undergoes a conformational change, initiating a well-characterized intracellular signaling cascade. This process converts the chemical signal into an electrical signal.[8][9]

  • G-Protein Activation: The activated OR interacts with an olfactory-specific G-protein, Gαolf. This causes the G-protein to exchange GDP for GTP, activating it.[9]

  • Adenylyl Cyclase Activation: The activated α-subunit of Gαolf dissociates and activates adenylyl cyclase type III.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), rapidly increasing its intracellular concentration.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), causing the neuron's membrane potential to depolarize. This initial depolarization is amplified by a subsequent efflux of Cl⁻ ions through Ca²⁺-activated chloride channels.

  • Action Potential: If the depolarization reaches a sufficient threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb of the brain for further processing.[8]

G_protein_pathway cluster_cytosol Cytosol OR Odorant Olfactory Receptor (OR) Golf Gαolf (GDP-bound) OR:f1->Golf AC Adenylyl Cyclase cAMP cAMP AC->cAMP CNG Cation Channel (CNG) Closed CNG_Open Cation Channel (CNG) Open Depol Depolarization CNG_Open->Depol Golf_act Gαolf (GTP-bound) Golf->Golf_act GDP→GTP Golf_act->AC Activates ATP ATP ATP->AC cAMP->CNG:f0 AP Action Potential to Brain Depol->AP Odorant This compound Odorant->OR:f0 Binding

Caption: Olfactory Signal Transduction Pathway.

Experimental Methodologies for Olfactory Analysis

Investigating the olfactory properties of a compound like this compound involves a multi-faceted approach combining analytical chemistry, sensory science, and physiology.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. It is used to identify which specific compounds in a complex mixture are responsible for its aroma.

Experimental Protocol:

  • Sample Preparation: A solution containing the volatile compounds of interest (e.g., a fragrance oil containing this compound) is prepared in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Injection: A small volume (typically 1-2 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

  • Column Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification.

  • Olfactometry: The other portion is directed via a heated transfer line to a sniffing port (olfactometry detection port, ODP). Humidified air is added to prevent the nasal passages of the assessor from drying out.

  • Sensory Assessment: A trained panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a qualitative description of any detected odors.

  • Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the sensory data from the panelist (the aromagram) to identify the specific chemical compounds responsible for each perceived scent.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Data Data Correlation (Aromagram) MS->Data Assessor Human Assessor (Sensory Data) ODP->Assessor Sniffing Assessor->Data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Electrophysiological Recordings from Olfactory Sensory Neurons (OSNs)

Techniques like whole-cell patch-clamp allow for the direct measurement of electrical currents in individual OSNs in response to odorant stimulation. This provides insight into the primary transduction process at the cellular level.

Experimental Protocol:

  • Tissue Preparation: The olfactory epithelium is acutely dissected from a model organism (e.g., mouse). Thin slices of the epithelium are prepared, or individual OSNs are dissociated enzymatically. The preparation is kept in an oxygenated artificial cerebrospinal fluid (ACSF) or Ringer's solution.

  • Cell Identification: Using a microscope with differential interference contrast (DIC) optics, a single OSN, identifiable by its characteristic bipolar morphology (dendrite with cilia and an axon), is selected.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip (1-3 µm) is filled with an intracellular solution and carefully maneuvered to form a high-resistance seal ("giga-seal") with the cell membrane of the selected OSN.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the "whole-cell" configuration.

  • Odorant Stimulation: The cell is held at a constant voltage (voltage-clamp mode). A puff of a solution containing this compound at a known concentration is applied to the cell's cilia via a computer-controlled perfusion system.

  • Data Acquisition: The electrical current that flows across the cell membrane in response to the odorant is measured by a sensitive amplifier. An inward current reflects the influx of positive ions and the neuron's excitatory response.

  • Analysis: The amplitude, latency, and duration of the odorant-evoked currents are analyzed to characterize the neuron's sensitivity and response dynamics to this compound.

PatchClamp_Workflow P1 1. Dissect Olfactory Epithelium P2 2. Prepare Dissociated Olfactory Sensory Neurons (OSNs) P1->P2 P3 3. Identify Single OSN with Microscope P2->P3 P4 4. Form Giga-seal with Patch Pipette P3->P4 P5 5. Establish Whole-Cell Configuration P4->P5 P6 6. Apply this compound Stimulus (Puffer) P5->P6 P7 7. Record Inward Current (Voltage-Clamp) P6->P7 P8 8. Analyze Response (Amplitude, Latency) P7->P8

Caption: Whole-Cell Patch-Clamp Workflow for OSNs.
Human Psychophysical Testing

Psychophysical tests are used to quantify the relationship between a physical stimulus (odorant concentration) and the resulting sensation and perception. Determining the odor detection threshold is a common application.

Experimental Protocol (Ascending Forced-Choice Method):

  • Panelist Selection and Training: A panel of human subjects is selected and screened for normal olfactory function. They are trained on the testing procedure to ensure reliable responses.

  • Stimulus Preparation: A series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) is prepared, typically in ascending order of concentration (e.g., logarithmic steps).

  • Presentation (Triangular Forced-Choice): In each trial, the panelist is presented with three sniffing bottles. Two contain the odorless solvent (blanks), and one contains a specific dilution of this compound. The position of the odorant-containing bottle is randomized for each trial.

  • Task: The panelist is instructed to sniff each bottle and identify which one smells different from the other two, even if it is just a guess.

  • Procedure: The test begins with the lowest concentration, which is expected to be undetectable. The concentration is increased in steps for subsequent trials.

  • Threshold Determination: The individual's detection threshold is defined as the concentration at which they can reliably distinguish the odorant from the blanks (e.g., correct identification in a set number of consecutive trials). The group threshold is typically calculated as the concentration at which 50% of the panel can detect the odor.

Psychophysics_Logic Start Start with Lowest Concentration Present Present 3 Samples (1 Odorant, 2 Blanks) Start->Present Choice Panelist Chooses 'Different' Sample Present->Choice Decision Is Choice Correct? Choice->Decision Increase Increase Concentration (Next Step) Decision->Increase Yes Repeat Present Same Concentration Again Decision->Repeat No Increase->Present Threshold Threshold Reached (e.g., 5 consecutive correct) Increase->Threshold Check Condition Repeat->Choice

Caption: Logic Flow for Odor Threshold Determination.

Conclusion

This compound possesses a distinct and valuable aroma profile characterized by creamy, coconut notes. Its perception is initiated by a complex combinatorial interaction with a specific subset of olfactory receptors, which triggers a canonical G-protein-mediated signal transduction cascade within olfactory sensory neurons. While the precise receptors and the absolute detection threshold for this compound remain key areas for future investigation, the experimental frameworks outlined in this guide—spanning analytical olfactometry, cellular electrophysiology, and human psychophysics—provide the necessary tools to deepen our understanding. Continued research in this area is essential for advancing the rational design of novel flavors and fragrances and for exploring the broader biological roles of olfactory compounds.

References

The Sensory Signature of Delta-Nonalactone in Food Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-nonalactone (γ-nonalactone) is a naturally occurring flavor compound found in a variety of food products, contributing significantly to their characteristic sensory profiles. This C-9 delta-lactone is renowned for its creamy, coconut-like, and fruity aroma and taste, making it a key component in the flavor composition of dairy products, fruits, and certain beverages. Understanding the sensory properties of this compound, its detection thresholds, and its formation pathways is crucial for food scientists and flavor chemists in product development, quality control, and the creation of novel flavor profiles. This technical guide provides a comprehensive overview of the sensory profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical and signaling pathways.

Organoleptic Profile of this compound

This compound is characterized by a complex and desirable sensory profile. Its primary descriptors include creamy, coconut, sweet, and milky.[1][2][3][4] It also possesses fatty, waxy, and coumarin-like nuances that add to its complexity.[2] The specific sensory perception can vary depending on its concentration and the food matrix in which it is present.

Table 1: Key Organoleptic Descriptors for this compound

DescriptorDescriptionReferences
Primary
CreamyA smooth, rich, and dairy-like sensation.[2][3][5]
CoconutThe characteristic sweet, milky, and slightly nutty aroma and taste of coconut.[2][5][6]
SweetA basic taste sensation associated with sugars.[2][3]
MilkyReminiscent of the flavor and aroma of fresh milk.[2][3]
Secondary
FattyAn oily or rich mouthfeel and aroma.[3]
WaxyA textural and aromatic note reminiscent of wax.[6]
Coumarin-likeA sweet, hay-like note similar to that of coumarin.[2][4]
FruityGeneral fruity notes, sometimes described as apricot- or peach-like.[2]

Quantitative Sensory Data

The sensory impact of this compound is highly dependent on its concentration and the medium in which it is perceived. The following tables summarize available quantitative data on its detection thresholds and typical concentration ranges in various food systems.

Table 2: Detection Thresholds of this compound

Threshold TypeMediumValueReferences
Odor Detection ThresholdWater400 ppb[6]
Taste DescriptionIn a 10 ppm solutionCreamy, milky, lactonic, and dairy with an oily, coconut nuance.[2][5][7]

Table 3: Reported Occurrence and Concentration of this compound in Food Products

Food CategorySpecific Product(s)Reported Presence/ConcentrationReferences
Dairy ProductsButter, Milk, Cheese (Cheddar, Caciocavallo, Blue Cheese)Present; concentration increases with ripening in cheese.[2][6][8]
FruitsMango, Melon, Starfruit, Mountain PapayaPresent.[5][9]
BeveragesWhiskey (Bourbon), Wine, Rum, Cognac, Black TeaPresent.[5]
Meat ProductsCooked Beef, Cooked Pork, Chicken FatPresent.[5][6]

Biochemical Formation Pathway

This compound in food systems is primarily formed through the microbial or enzymatic transformation of unsaturated fatty acids, particularly through the β-oxidation pathway.[8]

The following diagram illustrates the general biochemical pathway for the formation of delta-lactones from fatty acids.

Biochemical Formation of this compound Biochemical Formation of this compound Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Linoleic Acid) Hydration Hydration (Hydratase) Unsaturated_Fatty_Acid->Hydration Hydroxy_Fatty_Acid Hydroxy Fatty Acid Hydration->Hydroxy_Fatty_Acid Beta_Oxidation β-Oxidation (Multiple Cycles) Hydroxy_Fatty_Acid->Beta_Oxidation Hydroxy_Acyl_CoA 5-Hydroxyacyl-CoA Beta_Oxidation->Hydroxy_Acyl_CoA Lactonization Lactonization (Spontaneous or Enzymatic) Hydroxy_Acyl_CoA->Lactonization Delta_Nonalactone This compound Lactonization->Delta_Nonalactone

Caption: General biochemical pathway for the formation of this compound from unsaturated fatty acids.

Sensory Perception: Olfactory Signaling Pathway

The perception of this compound, like other volatile aroma compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade, leading to the perception of smell in the brain.

The following diagram illustrates the simplified olfactory signal transduction pathway.

Olfactory Signaling Pathway Olfactory Signal Transduction Pathway cluster_membrane Olfactory Neuron Membrane Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Ions Na+, Ca2+ Ions->CNG_Channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified signaling pathway for the perception of odorants like this compound.

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the sensory profile of this compound, several established sensory evaluation methodologies can be employed.

Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a product with and without the addition of this compound.

Protocol:

  • Panelist Selection: Recruit a panel of at least 24-30 screened and trained sensory assessors.

  • Sample Preparation: Prepare two sets of samples: a control (A) and a test sample (B) containing a specific concentration of this compound. All other ingredients and conditions should be identical.

  • Presentation: Present each panelist with three coded samples in a randomized order. Two samples are identical (e.g., A, A) and one is different (e.g., B). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists are required to make a choice, even if they are uncertain.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Paired Comparison Test

Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is more "creamy").

Protocol:

  • Panelist Selection: A trained panel of at least 15-20 assessors is recommended.

  • Sample Preparation: Prepare a control sample (A) and a test sample (B) with a known concentration of this compound.

  • Presentation: Present each panelist with the two coded samples (A and B) simultaneously. The presentation order (AB and BA) should be randomized across panelists.

  • Evaluation: Ask panelists a specific directional question, such as "Which sample has a more intense coconut aroma?". Panelists are required to choose one of the two samples.

  • Data Analysis: The number of times each sample was chosen is counted. A binomial test is used to determine if one sample was selected significantly more often than the other.

Quantitative Descriptive Analysis (QDA®)

Objective: To develop a detailed sensory profile of a product containing this compound, quantifying the intensity of its various sensory attributes.[1][10][11][12][13]

Protocol:

  • Panelist Screening and Selection: Select 10-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment.[1]

  • Lexicon Development: In a series of training sessions, have the panel collaboratively develop a list of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of samples containing varying concentrations of this compound. Reference standards for each attribute should be provided.

  • Training and Calibration: Train the panelists to use an intensity scale (typically an unstructured line scale, e.g., 0-15 cm) to rate the intensity of each descriptor.[1] Panelists should be calibrated on their use of the scale with the reference standards.

  • Formal Evaluation: In individual booths under controlled conditions, have each panelist independently evaluate the coded samples and rate the intensity of each attribute on the line scale. Samples should be presented in a randomized and balanced order.

  • Data Analysis: Convert the ratings from the line scales to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results are often visualized using spider or radar plots.[1]

The following diagram illustrates a typical workflow for a Quantitative Descriptive Analysis experiment.

QDA_Workflow Quantitative Descriptive Analysis (QDA) Workflow Start Start Panelist_Screening Panelist Screening & Selection Start->Panelist_Screening Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Panelist_Training Panelist Training & Calibration Lexicon_Development->Panelist_Training Formal_Evaluation Formal Evaluation (Individual Booths) Panelist_Training->Formal_Evaluation Data_Collection Data Collection (Line Scales) Formal_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Results_Visualization Results Visualization (Spider Plots) Data_Analysis->Results_Visualization End End Results_Visualization->End

Caption: A typical workflow for a Quantitative Descriptive Analysis (QDA) experiment.

Conclusion

This compound is a pivotal flavor compound that imparts desirable creamy, coconut, and sweet sensory characteristics to a wide range of food products. A thorough understanding of its sensory profile, detection thresholds, and formation pathways is essential for leveraging its full potential in food formulation and flavor chemistry. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to evaluate and utilize this compound effectively. The visualization of its biochemical formation and sensory perception pathways further elucidates the complex mechanisms underlying its role in the sensory experience of food. Further research to establish more precise quantitative data on its concentration in various food matrices will continue to enhance our ability to harness the unique sensory signature of this important flavor molecule.

References

Unveiling the Essence of Coconut: A Technical History of δ-Nonalactone's Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, isolation, and synthesis of δ-Nonalactone.

This technical whitepaper delves into the history of δ-Nonalactone, a key aroma compound cherished for its characteristic creamy, coconut-like scent. From its initial discovery in dairy products to the development of sophisticated synthetic and analytical methodologies, this document provides a detailed chronicle for professionals in flavor chemistry, natural product synthesis, and drug development. The paper summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical workflows and molecular relationships.

Discovery and Initial Isolation: A Tale of Dairy Chemistry

The story of δ-nonalactone's discovery is intrinsically linked to the pioneering work on milk fat flavor chemistry in the mid-20th century. While a specific singular publication detailing its first isolation is not readily apparent in modern databases, the collective work of Stuart Patton and Philip G. Keeney at the Pennsylvania Agricultural Experiment Station in the 1950s laid the foundational groundwork for understanding the role of lactones in the flavor profile of dairy products. Their research focused on identifying the compounds responsible for the characteristic "cowy" or "coconut-like" off-flavors that could develop in stored or heated milk fat.

One of their key publications, "The role of lactones in flavor deterioration of milk fat" (1954), highlighted the significance of this class of compounds.[1] Although this paper does not specifically name δ-nonalactone, it set the stage for its eventual identification. It is widely understood in the field of flavor chemistry that δ-nonalactone was one of the lactones identified through their systematic investigation of steam distillates of milk fat.

The initial isolation techniques were rudimentary by today's standards but effective for the time. A general workflow for the isolation of volatile compounds from milk fat during this era is depicted below.

cluster_extraction Initial Isolation from Milk Fat (Mid-20th Century) milk_fat Milk Fat steam_distillation Steam Distillation milk_fat->steam_distillation distillate Aqueous Distillate steam_distillation->distillate extraction Solvent Extraction (e.g., with diethyl ether) distillate->extraction extract Solvent Extract extraction->extract concentration Concentration extract->concentration crude_lactones Crude Lactone Fraction concentration->crude_lactones

A generalized workflow for the initial isolation of lactones from milk fat in the mid-20th century.

Further fractionation and purification of the crude lactone fraction would have been achieved through techniques like fractional distillation and column chromatography, guided by organoleptic (sensory) analysis to isolate the compounds with the characteristic coconut aroma.

Early Synthetic Approaches: Building the Molecule

Following its identification as a key flavor compound, interest grew in the chemical synthesis of δ-nonalactone to ensure a consistent and reliable supply for the flavor and fragrance industry. Early synthetic methods for δ-lactones often involved multi-step processes. A common strategy involved the creation of a δ-hydroxy acid or a related precursor, which could then be induced to cyclize into the lactone.

One plausible early synthetic route, based on general organic chemistry principles of the time, is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. This reaction, discovered in the late 19th century, became a powerful tool for the synthesis of esters and lactones.

cluster_synthesis Early Synthetic Strategy: Baeyer-Villiger Oxidation start Cyclopentanone grignard Grignard Reaction (e.g., with butylmagnesium bromide) start->grignard tertiary_alcohol 1-Butylcyclopentanol grignard->tertiary_alcohol dehydration Dehydration tertiary_alcohol->dehydration alkene 1-Butylcyclopentene dehydration->alkene oxidation Oxidative Cleavage (e.g., with KMnO4 or O3) alkene->oxidation keto_acid 5-Oxononanoic acid oxidation->keto_acid bv_oxidation Baeyer-Villiger Oxidation (e.g., with a peroxy acid) keto_acid->bv_oxidation delta_nonalactone δ-Nonalactone bv_oxidation->delta_nonalactone

A plausible early synthetic route to δ-nonalactone via Baeyer-Villiger oxidation.

Modern Isolation and Synthesis Protocols

Advances in analytical and synthetic chemistry have led to more efficient and selective methods for the isolation and synthesis of δ-nonalactone.

Isolation from Natural Sources

Modern isolation techniques often employ solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of δ-nonalactone in various matrices.

Experimental Protocol: Headspace SPME-GC-MS Analysis of δ-Nonalactone in Bourbon Whiskey

This protocol is a representative example of modern analytical techniques for the isolation and identification of volatile compounds.

  • Sample Preparation: A sample of bourbon whiskey is placed in a sealed vial.

  • Internal Standard: A known amount of an internal standard (e.g., a deuterated analog of a related lactone) is added for quantification.

  • Headspace Extraction: The vial is heated to a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed. The compounds are then separated on a capillary column (e.g., a DB-5ms column) and detected by a mass spectrometer.

  • Identification and Quantification: δ-Nonalactone is identified by its mass spectrum and retention time compared to an authentic standard. Quantification is achieved by comparing the peak area of δ-nonalactone to that of the internal standard.

ParameterValue
Sample Matrix Bourbon Whiskey
Extraction Method Headspace Solid-Phase Microextraction (SPME)
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Temperature 60 °C
Extraction Time 30 min
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS)
Column DB-5ms or equivalent
Identification Mass spectrum and retention time comparison to standard

Table 1: Typical parameters for the analysis of δ-nonalactone using HS-SPME-GC-MS.

Chemical Synthesis

Modern synthetic routes often focus on stereoselectivity to produce specific enantiomers of δ-nonalactone, as the sensory properties of chiral molecules can differ. Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of lactones.

Experimental Protocol: Biocatalytic Reduction of a Keto Acid

This protocol outlines a general approach for the synthesis of (R)-δ-nonalactone using a carbonyl reductase enzyme.

  • Substrate Preparation: 5-Oxononanoic acid is prepared through a suitable synthetic route.

  • Biocatalytic Reduction: The 5-oxononanoic acid is dissolved in a buffer solution. A carbonyl reductase enzyme (either as a whole-cell catalyst or a purified enzyme) and a cofactor (e.g., NADPH) are added. The reaction mixture is incubated at a controlled temperature and pH.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, the mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated.

  • Lactonization: The resulting 5-hydroxynonanoic acid is then heated under acidic conditions to promote intramolecular cyclization to form δ-nonalactone.

  • Purification: The crude δ-nonalactone is purified by column chromatography or distillation to yield the final product.

StepReagents and ConditionsProduct
1. Biocatalytic Reduction 5-Oxononanoic acid, Carbonyl Reductase, NADPH, Buffer(R)-5-Hydroxynonanoic acid
2. Lactonization (R)-5-Hydroxynonanoic acid, Acid catalyst, Heat(R)-δ-Nonalactone

Table 2: Key steps in the biocatalytic synthesis of (R)-δ-nonalactone.

Biological Activity and Potential Applications

While primarily known for its sensory properties, some research has explored the biological activities of δ-nonalactone. For instance, it has been identified as a component of a repellent blend for the tsetse fly, a vector for trypanosomiasis. This suggests potential applications in the development of novel insect repellents.

cluster_bioactivity Logical Relationship in Tsetse Fly Repellency delta_nonalactone δ-Nonalactone blend Repellent Blend (with other compounds) delta_nonalactone->blend tsetse_fly Tsetse Fly blend->tsetse_fly exposure to repellency Behavioral Repellency tsetse_fly->repellency exhibits

Logical relationship of δ-nonalactone as a component in a tsetse fly repellent blend.

Further research is needed to fully elucidate the biological activities and potential signaling pathways associated with δ-nonalactone. Its generally recognized as safe (GRAS) status for use as a flavoring agent suggests a low toxicity profile, making it an interesting candidate for further investigation in various biological contexts.

Conclusion

From its serendipitous discovery in milk fat to its current status as a well-characterized flavor and fragrance ingredient, the journey of δ-nonalactone reflects the broader advancements in analytical and synthetic chemistry. The historical methods of isolation and synthesis, while less efficient, paved the way for the sophisticated techniques used today. The exploration of its biological activities, though in its early stages, hints at a future where this molecule may find applications beyond the realm of flavor and fragrance. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize this fascinating and commercially important molecule.

References

Physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-butyltetrahydro-2H-pyran-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one, also known as δ-nonalactone. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its characteristics, experimental protocols for its synthesis and analysis, and an exploration of a relevant biological signaling pathway involving lactones.

Core Properties of 6-butyltetrahydro-2H-pyran-2-one

6-Butyltetrahydro-2H-pyran-2-one is a delta-lactone, a class of cyclic esters, characterized by a six-membered ring containing an oxygen atom adjacent to a carbonyl group.[1] It is recognized for its pleasant sweet, coconut-like aroma.[1]

Quantitative Data Summary

The physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one are summarized in the table below. It is important to note that while some data is specific to this compound, other values are based on its close structural homolog, 6-pentyltetrahydro-2H-pyran-2-one (δ-decalactone), due to a lack of available experimental data for the butyl derivative.

PropertyValueSource
IUPAC Name 6-butyloxan-2-one
Synonyms δ-Nonalactone, delta-Nonalactone, 5-Hydroxynonanoic acid lactone
CAS Number 3301-94-8[2]
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2]
Appearance Reported as a sweet, coconut, and coumarin (B35378) tasting compound.[1]
Melting Point -27 °C (for 6-pentyltetrahydro-2H-pyran-2-one)[4]
Boiling Point 117-120 °C at 0.02 mm Hg (for 6-pentyltetrahydro-2H-pyran-2-one)[4]
Density 0.954 g/mL at 25 °C (for 6-pentyltetrahydro-2H-pyran-2-one)[4]
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.

Chemical Reactivity and Spectroscopic Profile

As a lactone, 6-butyltetrahydro-2H-pyran-2-one exhibits reactivity characteristic of esters. The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, which would open the ring to form 5-hydroxynonanoic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1735-1750 cm⁻¹.[5]

  • A strong C-O stretching band is anticipated between 1050-1250 cm⁻¹.[5]

  • Multiple absorption bands corresponding to aliphatic C-H stretching will be present around 2850-2960 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the carbon adjacent to the ring oxygen (C6) would appear as a multiplet at approximately 4.2 ppm. The protons on the carbon alpha to the carbonyl group (C2) would be expected around 2.4 ppm. The remaining methylene (B1212753) and methyl protons of the butyl group and the pyran ring would appear in the upfield region (approximately 0.9-1.8 ppm).

  • ¹³C NMR: The carbonyl carbon (C1) would be the most downfield signal, typically in the range of 170-180 ppm. The carbon attached to the ring oxygen (C6) would be expected around 80 ppm. The remaining aliphatic carbons would appear in the upfield region.

Mass Spectrometry (MS):

  • In Electron Ionization (EI) mass spectrometry, δ-lactones typically show a characteristic fragment ion at a mass-to-charge ratio (m/z) of 99.[6] The molecular ion peak (M⁺) would be observed at m/z 156. Other significant fragments would likely include the loss of the butyl side chain.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of 6-butyltetrahydro-2H-pyran-2-one based on established methods for δ-lactones.

Synthesis via Baeyer-Villiger Oxidation

A common and effective method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation.[7][8][9] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone. For the synthesis of 6-butyltetrahydro-2H-pyran-2-one, the precursor would be 2-butylcyclopentanone (B1294589).

Protocol:

  • Dissolution of Ketone: Dissolve 2-butylcyclopentanone (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Peroxyacid: Slowly add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), in the same solvent to the cooled ketone solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

baeyer_villiger_synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification ketone 2-Butylcyclopentanone dissolve Dissolve ketone in DCM ketone->dissolve reagent m-CPBA in DCM add_reagent Slowly add m-CPBA solution reagent->add_reagent cool Cool to 0 °C dissolve->cool cool->add_reagent stir Stir for 12-24h at room temperature add_reagent->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by column chromatography dry->purify product 6-Butyltetrahydro-2H-pyran-2-one purify->product gcms_analysis sample Sample Preparation (Dilution in Hexane) injection GC Injection (Vaporization) sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection & Data Analysis analysis->detection result Identification & Quantification detection->result quorum_sensing Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing cluster_bacteria Bacterial Cell synthase AHL Synthase ahl_external AHLs synthase->ahl_external Diffusion regulator Transcriptional Regulator complex AHL-Regulator Complex regulator->complex dna Target Genes response Coordinated Gene Expression (e.g., Biofilm Formation) dna->response ahl_low Low Cell Density Low AHL Concentration ahl_low->synthase Basal Production ahl_high High Cell Density High AHL Concentration ahl_external->regulator Binds to complex->dna Activates

References

The Creamy, Coconut Nuances of Dairy: An In-depth Technical Guide to δ-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-nonalactone (C9H16O2) is a naturally occurring flavor compound found in a variety of foods, including dairy products. It is a member of the delta-lactone family, characterized by a six-membered ring structure. This volatile compound is primarily associated with creamy, coconut-like, and fruity aromas and plays a significant role in the sensory profile of milk and dairy products.[1] Its presence and concentration can be influenced by factors such as the animal's diet, heat treatment of the milk, and the ripening process of cheese. While it often contributes to the desirable flavor profile of dairy, in some instances, it has been associated with off-flavors in milk fat.[2] This technical guide provides a comprehensive overview of the presence of this compound and related delta-lactones in dairy products, detailed experimental protocols for their analysis, and an exploration of their biochemical formation pathways.

Data Presentation: Quantitative Analysis of δ-Lactones in Dairy Products

Direct quantitative data for δ-nonalactone across a wide range of dairy products is limited in publicly available literature. However, data for other significant δ-lactones, such as δ-decalactone and δ-dodecalactone, which share similar sensory properties and formation pathways, are more readily available and can provide valuable insights into the behavior of this class of compounds in dairy matrices. The following table summarizes the concentrations of key δ-lactones found in various dairy products.

Dairy Productδ-Decalactone (µg/kg)δ-Dodecalactone (µg/kg)Other δ-LactonesReference(s)
Butter 1,300 - 4,9001,800 - 5,100(R)-δ-tetradecalactone, (R)-δ-hexadecalactone[3]
Fermented Butter 1,500 - 5,3002,100 - 5,800(R)-δ-tetradecalactone, (R)-δ-hexadecalactone[3]
Heated Butter 2,800 - 9,5003,900 - 10,80013 types of lactones detected[3]
Heated Fermented Butter 3,300 - 11,2004,600 - 12,50013 types of lactones detected[3]
Raw Cream 1,1001,800[4]
Pasteurized Cream 1,3004,500[4]
Heat-Treated Raw Cream 14,30034,200[4]
Cheddar Cheese (matured) 10 - 1,000+10 - 1,500+δ-octalactone[5][6]
Caciocavallo Cheese Present (unquantified)Present (unquantified)γ-nonalactone, γ-dodecalactone, δ-tetralactone[1]
Clarified Butter (Ghee) 620 - 970370 - 980δ-Hexalactone[7]

Note: The concentrations can vary significantly based on the specific production process, ripening time, and analytical methodology used.

Experimental Protocols

The accurate quantification of δ-nonalactone and other lactones in complex dairy matrices requires robust analytical methods. The following sections detail two widely used experimental protocols.

Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a common approach for the extraction and quantification of semi-volatile compounds like lactones from high-fat dairy products.[2][4]

a) Sample Preparation and Extraction:

  • Sample Homogenization: A representative sample of the dairy product (e.g., butter, cheese) is brought to room temperature and homogenized.

  • Weighing: A precise amount of the homogenized sample (e.g., 1-5 g) is weighed into a centrifuge tube.

  • Internal Standard Spiking: A known amount of an appropriate internal standard (e.g., δ-undecalactone or a deuterated analog of the target lactone if using isotope dilution) is added to the sample.

  • Solvent Addition: A suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, is added to the sample.[4][8] The ratio of solvent to sample should be optimized, with a 3:1 (v/w) ratio often yielding good recovery.[4]

  • Extraction: The mixture is vigorously vortexed or homogenized to ensure thorough extraction of the lipids and flavor compounds.

  • Centrifugation: The sample is centrifuged to separate the solvent layer containing the extracted compounds from the solid matrix.

  • Collection: The supernatant (solvent extract) is carefully collected. The extraction process may be repeated to improve recovery.

  • Concentration (Optional): The collected extract can be concentrated under a gentle stream of nitrogen to a smaller volume to increase the concentration of the analytes.

b) GC-MS Analysis:

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for flavor analysis (e.g., DB-FFAP or DB-5).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, then ramped up to a final temperature of 230-250°C. A typical program might be: 40°C for 2 min, then increase at 6°C/min to 230°C and hold for 7 min.[9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-350 is typical for identifying and quantifying lactones.

    • Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantitative analysis to enhance sensitivity.

c) Quantification:

The concentration of δ-nonalactone is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with standards of known concentrations.

Stable Isotope Dilution Assay (SIDA) coupled with GC-MS

SIDA is a highly accurate method for quantification as it uses a stable isotope-labeled version of the analyte as an internal standard, which behaves almost identically to the analyte during extraction and analysis, thus correcting for matrix effects and losses.[4][10]

a) Synthesis and Use of Isotopically Labeled Standard:

  • A deuterated or 13C-labeled δ-nonalactone standard is required. If not commercially available, it needs to be synthesized.

  • A known amount of the isotopically labeled standard is added to the dairy sample at the very beginning of the sample preparation process.

b) Sample Preparation and Extraction:

The sample preparation and extraction steps are similar to the solvent extraction method described above. The key is the addition of the labeled standard at the initial stage.

c) GC-MS Analysis:

  • The GC conditions are the same as described for the solvent extraction method.

  • The MS is operated in SIM mode, monitoring at least two characteristic ions for both the native (unlabeled) δ-nonalactone and the isotopically labeled standard. For δ-lactones, a common fragment ion is m/z 99.

d) Quantification:

The concentration of the native δ-nonalactone is calculated based on the ratio of the peak areas of the native and labeled compounds and a response factor determined from a calibration curve.

Signaling Pathways and Formation Mechanisms

The formation of δ-lactones in dairy products is a complex process that can occur both enzymatically in the mammary gland of the ruminant and through microbial and chemical transformations during processing and ripening.

Biochemical Pathway of δ-Lactone Formation

The primary pathway for the formation of δ-lactones involves the hydroxylation of fatty acids, followed by β-oxidation and subsequent intramolecular esterification (lactonization).[3][11]

delta_nonalactone_formation fatty_acid Fatty Acid (e.g., C14:0) hydroxylation Hydroxylation fatty_acid->hydroxylation Enzymatic (e.g., CYPs) or Microbial hydroxy_fa δ-Hydroxy Fatty Acid (5-Hydroxynonanoic Acid) acyl_coa δ-Hydroxyacyl-CoA hydroxy_fa->acyl_coa Acyl-CoA Synthetase lactonization Spontaneous Lactonization hydroxy_fa->lactonization Acidic conditions Heat beta_oxidation β-Oxidation acyl_coa->beta_oxidation beta_oxidation->acyl_coa Shortened Acyl-CoA lactone δ-Nonalactone hydroxylation->hydroxy_fa lactonization->lactone

Biochemical pathway of δ-lactone formation.

This diagram illustrates that fatty acids are first hydroxylated at the delta-position. This hydroxylation can be catalyzed by cytochrome P450 (CYP) enzymes in the mammary gland or by microbial enzymes.[9] The resulting δ-hydroxy fatty acid can then undergo β-oxidation, a process that shortens the fatty acid chain by two carbons in each cycle.[3][12] Finally, under acidic conditions or with heat, the δ-hydroxy fatty acid undergoes intramolecular esterification to form the stable six-membered ring of the δ-lactone.

Experimental Workflow for Lactone Analysis

The general workflow for the analysis of lactones in dairy products involves several key stages, from sample preparation to data analysis.

experimental_workflow sample Dairy Product Sample (e.g., Butter, Cheese) homogenization Homogenization sample->homogenization extraction Solvent Extraction (with Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation extract Solvent Extract centrifugation->extract concentration Concentration (under Nitrogen) extract->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

General workflow for δ-lactone analysis in dairy.

This workflow outlines the sequential steps from obtaining a dairy sample to the final quantification of δ-lactones. Each step is critical for achieving accurate and reproducible results.

Conclusion

This compound, along with other delta-lactones, is a key contributor to the characteristic and often desirable creamy and coconut-like flavors of many dairy products. Its concentration is influenced by a complex interplay of factors, including animal feed, processing, and ripening conditions. The accurate quantification of these compounds relies on sophisticated analytical techniques such as GC-MS, often in combination with stable isotope dilution assays. A deeper understanding of the biochemical pathways leading to their formation, primarily through the hydroxylation and subsequent β-oxidation of fatty acids, provides valuable insights for controlling and optimizing the flavor profiles of dairy products. This guide provides researchers and scientists with a foundational understanding of the presence, analysis, and formation of δ-nonalactone in the dairy matrix, paving the way for further research and development in the field of food science and flavor chemistry.

References

Fungal Biotransformation: A Technical Guide to Delta-Lactone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of natural and sustainable sources for valuable chemical compounds has positioned fungal biotransformation as a cornerstone of modern biotechnology. Among the myriad of compounds producible through microbial fermentation, delta-lactones stand out for their significant applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the fungal biotransformation for the production of delta-lactones, with a focus on providing actionable data and protocols for research and development.

Introduction to Fungal Biotransformation of Lactones

Lactones are cyclic esters that contribute to the characteristic aromas of many fruits and dairy products. While chemical synthesis is possible, consumer demand for "natural" ingredients has driven the development of biotechnological production methods. Fungal biotransformation, leveraging the metabolic machinery of yeasts and filamentous fungi, offers a highly specific and environmentally benign route to these valuable molecules. The process typically involves the conversion of hydroxy fatty acids, often derived from vegetable oils, into lactone precursors through pathways such as peroxisomal β-oxidation.

Key Microbial Players in Delta-Lactone Production

A variety of fungal species have been identified and optimized for their ability to produce lactones. The most extensively studied and industrially relevant genera include Yarrowia, Sporidiobolus, Rhodotorula, and Candida.

Table 1: Prominent Fungal Species in Lactone Biotransformation

Fungal SpeciesKey Lactone(s) ProducedCommon Substrate(s)Reference
Yarrowia lipolyticaγ-decalactone, δ-decalactoneRicinoleic acid, Castor oil, Linoleic acid, Oleic acid[1][2][3][4][5][6][7]
Sporidiobolus salmonicolorγ-decalactoneRicinoleic acid, Castor oil[8][9][10][11][12]
Rhodotorula spp.Not specified in detail, but known for lipid metabolismFatty acids[13][14][15][16][17]
Candida spp.(+)-γ-decalactoneRicinoleic acid
Lindnera saturnusγ-decalactoneCrude glycerol (B35011), Castor oil[6]

The Metabolic Engine: Peroxisomal β-Oxidation

The primary metabolic route for the conversion of fatty acids into lactone precursors is the peroxisomal β-oxidation pathway. This catabolic process involves the sequential shortening of the fatty acid carbon chain.

Signaling Pathway of Ricinoleic Acid to γ-Decalactone

The biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) into γ-decalactone (a C10 lactone) is a well-established example. The process involves four cycles of β-oxidation to remove eight carbon atoms. The resulting 4-hydroxydecanoic acid then undergoes intramolecular esterification (lactonization), particularly under acidic conditions, to form γ-decalactone.[18][19]

G Figure 1: Biotransformation of Ricinoleic Acid to γ-Decalactone ricinoleic_acid Ricinoleic Acid (C18) beta_oxidation Peroxisomal β-Oxidation (4 cycles) ricinoleic_acid->beta_oxidation hydroxy_decanoic_acid 4-Hydroxydecanoic Acid (C10) beta_oxidation->hydroxy_decanoic_acid lactonization Lactonization (spontaneous at low pH) hydroxy_decanoic_acid->lactonization gamma_decalactone γ-Decalactone (C10) lactonization->gamma_decalactone

Figure 1: Biotransformation of Ricinoleic Acid to γ-Decalactone

Quantitative Analysis of Lactone Production

The efficiency of fungal biotransformation is highly dependent on the strain, substrate, and fermentation conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 2: γ-Decalactone Production by Yarrowia lipolytica

StrainSubstrateSubstrate Conc. (g/L)Max. Lactone Conc. (g/L)Productivity (mg/L/h)Reference
W29Castor oil605.4215[2]
W29Castor oil100~1.8Not specified[3]
DSM 3286Castor oil75~2.93Not specified[4]
CCMA 0357Castor oilNot specified3.5Not specified[6]
EngineeredOleic acidNot specified0.282 (γ-dodecalactone)Not specified[5]

Table 3: γ-Decalactone Production by Sporidiobolus salmonicolor

StrainIncubation Time (h)pHMax. Lactone Conc. (mg/L)Reference
MTCC 485726.554.93[8]
CCRC 21975120 (immobilized)Not specified131.8[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in fungal biotransformation for delta-lactone production, synthesized from established research.

Fungal Strain and Culture Maintenance
  • Strain Procurement: Obtain a suitable fungal strain, such as Yarrowia lipolytica W29 or Sporidiobolus salmonicolor MTCC 485, from a recognized culture collection.

  • Maintenance Medium: Maintain the culture on Yeast Mold (YM) agar (B569324) slants. The composition of YM agar is typically: 3.0 g/L yeast extract, 3.0 g/L malt (B15192052) extract, 5.0 g/L peptone, 10.0 g/L dextrose, and 20.0 g/L agar.[10]

  • Incubation: Incubate the slants at 25-30°C for 3-7 days until good growth is observed.[10] Store the slants at 4°C for long-term preservation.

Inoculum Preparation
  • Pre-culture Medium: Prepare a liquid medium, such as YM broth or a specific glucose medium (e.g., 15 g/L glucose, 0.5 g/L tryptone, 1 g/L yeast extract, 1 g/L malt extract, 2 g/L casamino acids, 2 g/L KH2PO4, 0.13 g/L CaCl2, 0.01 g/L FeSO4, 3 g/L MgSO4).[10]

  • Inoculation: Inoculate a loopful of the fungal culture from the YM agar slant into a flask containing the pre-culture medium.

  • Incubation: Incubate the flask on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for 48-72 hours to obtain a logarithmic phase culture.[8][10]

Biotransformation Process

G Figure 2: General Experimental Workflow for Fungal Biotransformation strain_maintenance Strain Maintenance (YM Agar Slants) inoculum_prep Inoculum Preparation (Liquid Pre-culture) strain_maintenance->inoculum_prep biotransformation Biotransformation (Fermentation with Substrate) inoculum_prep->biotransformation extraction Product Extraction (Solvent Extraction) biotransformation->extraction analysis Analysis (GC-MS) extraction->analysis

Figure 2: General Experimental Workflow
  • Fermentation Medium: Prepare the main fermentation medium. This can be similar to the inoculum medium, but with the addition of the substrate for biotransformation.

  • Inoculation: Inoculate the fermentation medium with the pre-culture at a specified inoculum level (e.g., 10-20% v/v).[8]

  • Substrate Addition: Add the substrate (e.g., castor oil or ricinoleic acid) to the desired concentration (e.g., 10-100 g/L).[2][3][4] The substrate can be added at the beginning of the fermentation or in a fed-batch manner.

  • Fermentation Conditions: Maintain the fermentation under controlled conditions of temperature (25-30°C), pH (5.5-7.0), and aeration.[4][8] The optimal conditions will vary depending on the fungal strain.

  • Sampling: Collect samples at regular intervals to monitor cell growth, substrate consumption, and lactone production.

Extraction and Analysis of Delta-Lactones
  • Extraction:

    • Centrifuge the fermentation broth to separate the supernatant and the cell biomass.

    • Acidify the supernatant to a pH of approximately 2.0-3.0 to promote lactonization.

    • Extract the lactones from the acidified supernatant using an organic solvent such as diethyl ether or ethyl acetate.[8]

    • Concentrate the organic phase under reduced pressure.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.[20][21][22][23][24]

    • Column: Employ a suitable capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Temperature Program: A typical temperature program would be: start at 50-60°C, hold for 1-2 minutes, then ramp up to 240-250°C at a rate of 5-10°C/min.

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

    • Quantification: Identify and quantify the lactones by comparing their retention times and mass spectra with those of authentic standards. An internal standard can be used for more accurate quantification.

Challenges and Future Perspectives

Despite the significant progress in fungal biotransformation for delta-lactone production, several challenges remain. These include the toxicity of lactones to the producing microorganisms, the need for efficient oxygen transfer in emulsified reactor systems, and the cost of substrates.[25][26] Future research will likely focus on:

  • Metabolic Engineering: Genetically modifying fungal strains to enhance precursor supply, block competing pathways, and increase tolerance to lactones.[5][7]

  • Process Optimization: Developing advanced fermentation strategies, such as fed-batch and continuous cultures, to improve productivity and yield.[2]

  • Alternative Substrates: Exploring the use of cheaper and more sustainable feedstocks for lactone production.

  • Downstream Processing: Improving the efficiency and reducing the cost of lactone extraction and purification.

Conclusion

Fungal biotransformation presents a powerful and sustainable platform for the production of delta-lactones. By understanding the underlying metabolic pathways, selecting and optimizing robust fungal strains, and employing precise analytical techniques, researchers and industry professionals can unlock the full potential of this technology. The data and protocols provided in this guide serve as a foundational resource for advancing the science and application of fungal-derived flavor and fragrance compounds.

References

Delta-Nonalactone: A Technical Guide to its Organoleptic and Flavor Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Nonalactone (CAS 3301-94-8), a member of the lactone family of organic compounds, is a significant contributor to the flavor and aroma of a wide variety of natural products and processed foods. Its characteristic creamy, coconut-like sensory profile has led to its extensive use as a flavor and fragrance ingredient. This technical guide provides an in-depth analysis of the organoleptic and flavor characteristics of this compound, supported by quantitative data, detailed experimental protocols, and an exploration of its underlying sensory perception mechanisms.

Organoleptic and Flavor Profile

This compound is characterized by a complex and desirable sensory profile. Its primary descriptors are creamy, sweet, and coconut-like, with additional fatty, milky, and coumarin-like nuances.[1][2] The overall impression is one of a rich, sweet, and creamy character, reminiscent of coconut milk.[2]

Odor Characteristics

The odor of this compound is predominantly described as having a coconut character with sweet, creamy, and milky facets.[2][][4] It is also noted to possess a distinctive coumarin-like undertone, which distinguishes it from other coconut-associated lactones like gamma-nonalactone.[2] The odor strength is generally considered to be medium.

Flavor Characteristics

The flavor profile of this compound mirrors its aromatic properties, presenting as creamy, milky, and lactonic with a distinct coconut nuance.[5][6] At a concentration of 10 parts per million (ppm), it is described as having a creamy, milky, lactonic, and dairy taste with an oily, coconut nuance.[5][6] This profile makes it a valuable component in creating or enhancing dairy, vanilla, and a variety of fruit flavors.[]

Quantitative Sensory Data

CompoundMatrixThreshold TypeConcentrationReference(s)
This compound WaterTaste Description10 ppm[5][6]
Delta-Decalactone (B1670226) WaterOdor Threshold100 ppb[2]
Delta-Decalactone WaterFlavor Threshold90-160 ppb[2]

Note: The data for delta-decalactone is provided for comparative purposes as it is a structurally related delta-lactone. Threshold values can be influenced by the purity of the compound and the specific methodology used for determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C9H16O2[7]
Molecular Weight 156.22 g/mol [7]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 267°C[7]
Flash Point 110°C[7]
Density 0.98 - 0.986 g/cm³[7]
Refractive Index @ 20°C 1.454 - 1.459[7]
Solubility in Water 1201 mg/L (estimated)[]

Signaling Pathway: Interaction with TRP Channels

Recent research has shed light on the molecular mechanisms underlying the sensory perception of this compound, indicating its interaction with Transient Receptor Potential (TRP) ion channels. Specifically, this compound has been shown to activate the TRPA1 channel. Furthermore, it exhibits a dual activity on the TRPV1 channel, acting as an agonist or antagonist depending on its concentration. These channels are known to be involved in the perception of a wide range of sensory stimuli, including temperature, pungent compounds, and various flavor molecules.

G Figure 1: Proposed Signaling Pathway for this compound Sensory Perception cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx_A1 Ca²⁺ Influx TRPA1->Ca_influx_A1 TRPV1 TRPV1 Channel Ca_influx_V1 Ca²⁺ Influx / Blockade TRPV1->Ca_influx_V1 Concentration Concentration Dependent TRPV1->Concentration DeltaNonalactone This compound DeltaNonalactone->TRPA1 Activates DeltaNonalactone->TRPV1 Modulates Neuronal_activation Neuronal Activation Ca_influx_A1->Neuronal_activation Ca_influx_V1->Neuronal_activation Sensory_perception Flavor & Chemosensory Perception Neuronal_activation->Sensory_perception Concentration->DeltaNonalactone

Caption: Proposed signaling pathway for this compound sensory perception.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for characterizing the sensory profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • This compound (high purity, >98%)

  • Deionized, odor-free water

  • Glass sensory evaluation booths with controlled lighting and ventilation

  • Glass sample cups with lids

  • Computerized data collection system

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity.

    • Conduct training sessions to familiarize panelists with the sensory attributes of lactones and the QDA methodology.

    • Develop a standardized lexicon of sensory descriptors for this compound through panel consensus.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in deionized water (e.g., 1, 5, 10, 20 ppm).

    • Present samples monadically in coded, covered glass cups.

  • Evaluation:

    • Panelists evaluate each sample for the agreed-upon sensory attributes (e.g., coconut, creamy, sweet, milky, coumarin-like).

    • Panelists rate the intensity of each attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.

    • Generate a sensory profile (spider web plot) to visualize the flavor profile of this compound.

G Figure 2: Workflow for Quantitative Descriptive Analysis (QDA) start Start panel Panelist Selection & Training start->panel lexicon Lexicon Development panel->lexicon sample Sample Preparation (Varying Concentrations) lexicon->sample evaluation Sensory Evaluation (Intensity Rating) sample->evaluation data Data Analysis (ANOVA, Spider Plot) evaluation->data end End data->end

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the odor-active properties of this compound.

Objective: To determine the retention time and odor character of this compound in a complex mixture or as a pure standard.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.

  • Capillary GC column suitable for flavor analysis (e.g., DB-FFAP).

  • Helium as carrier gas.

  • This compound standard.

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC-MS/O Analysis:

    • Inject the sample into the GC.

    • The column effluent is split between the MS detector and the olfactometry port.

    • A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

    • Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Correlate the retention time of the odor event with the retention time and mass spectrum of the compound detected by the MS to confirm the identity of the odor-active compound.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed by serially diluting the sample to determine the flavor dilution (FD) factor, which is a measure of the odor potency.

G Figure 3: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow cluster_GC Gas Chromatograph cluster_detectors Detectors Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS O_port Olfactometry Port Splitter->O_port Data_MS MS Data (Identification) MS->Data_MS Data_O Olfactory Data (Odor Description) O_port->Data_O Sample Sample Injection Sample->Injector Correlation Data Correlation Data_MS->Correlation Data_O->Correlation Result Odor-Active Compound Characterization Correlation->Result

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Conclusion

This compound possesses a highly desirable and distinct organoleptic profile, characterized by its creamy, sweet, and coconut-like attributes. While specific odor and taste threshold data in aqueous solutions remain to be definitively established in the public literature, its flavor characteristics at the ppm level are well-documented. The emerging understanding of its interaction with TRPA1 and TRPV1 channels provides a molecular basis for its sensory perception and opens new avenues for research in flavor science and drug development. The detailed experimental protocols provided in this guide offer a framework for the consistent and comprehensive sensory and instrumental analysis of this important flavor compound.

References

Methodological & Application

Application Note: Analysis of Delta-Nonalactone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of delta-nonalactone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant flavor and fragrance compound, imparting creamy, coconut-like, and fruity notes to a variety of products. Accurate and reliable quantification of this compound is crucial for quality control in the food, beverage, and fragrance industries. This document outlines two primary sample preparation techniques: Headspace-Solid Phase Microextraction (HS-SPME) for volatile analysis in liquid matrices and Solvent Extraction for more complex matrices like dairy products. Detailed GC-MS parameters are provided, along with a summary of quantitative data and the characteristic mass spectrum of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

This compound (C₉H₁₆O₂) is a cyclic ester belonging to the delta-lactone family, known for its pleasant creamy, coconut, and fruity aroma.[1] It is a naturally occurring compound found in various foods such as butter, milk, mango, and white wine, and is also widely used as a flavoring agent in confectionery, beverages, and dairy products.[2][3] The concentration of this compound can significantly impact the sensory profile of a product, making its accurate quantification essential for quality assurance and product development.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of the analyte even in complex matrices. This application note details validated methodologies for the extraction and GC-MS analysis of this compound from various sample types.

Experimental Protocols

Two primary extraction methodologies are presented: Headspace-Solid Phase Microextraction (HS-SPME) for liquid samples and Solvent Extraction for fatty matrices.

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile compounds in liquid matrices such as beverages and fruit juices.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., δ-undecalactone or a labeled this compound isotopologue) to the sample.

  • Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to 60°C for 15 minutes to allow for equilibration between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption of the analytes. A desorption time of 5 minutes at 250°C is typically sufficient.

Protocol 2: Solvent Extraction for Dairy Products

This protocol is suitable for the extraction of this compound from high-fat matrices like butter, cream, and milk fat.

Materials:

Procedure:

  • Sample Preparation: Weigh 1 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard.

  • Extraction: Add 10 mL of methanol to the sample, vortex vigorously for 2 minutes. Add 10 mL of hexane and vortex for another 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Re-extraction: Repeat the extraction of the remaining aqueous layer with another 10 mL of hexane. Combine the hexane extracts.

  • Drying: Add anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for SPME) or Split 10:1 (for solvent extract)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Rangem/z 40-300
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
SIM Ions for δ-Nonalactone 99 (Quantifier) , 71, 55, 42

Data Presentation

The following table summarizes typical concentrations of this compound found in various food and beverage products, as reported in the literature.

Product Matrix Concentration Range Reference
Hawthorn WineAlcoholic Beverage15.2 - 25.8 µg/LLiu et al., 2022
Blueberry WineAlcoholic BeverageNot DetectedLiu et al., 2022
Goji Berry WineAlcoholic Beverage1.8 - 3.5 µg/LLiu et al., 2022
ButterDairyPresent[3]
MilkDairyPresent[3]
CreamDairyPresent[4]
MangoFruitPresent[2]
Bourbon WhiskeyAlcoholic BeveragePresent

Visualizations

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent fragment ion at m/z 99, which is typically used for quantification. Other significant ions include m/z 71, 55, and 42.

Caption: Fragmentation of this compound in GC-MS.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, GC-MS analysis, and data processing.

D cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction HS-SPME or Solvent Extraction Sample->Extraction GC_MS GC-MS System Extraction->GC_MS Data Chromatogram & Mass Spectrum GC_MS->Data Quant Quantification Data->Quant Result Result Quant->Result Concentration of δ-Nonalactone

References

Application Notes and Protocols for the Quantification of Delta-Nonalactone in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-nonalactone (γ-nonalactone) is a naturally occurring flavor compound found in a variety of foods and beverages. It belongs to the class of organic compounds known as delta-lactones, which are cyclic esters. With its characteristic creamy, coconut, and fruity aroma, this compound can significantly influence the sensory profile of alcoholic beverages. Its presence has been noted in bourbon whiskey and certain types of wine, contributing to their complex flavor profiles. The accurate quantification of this compound is crucial for quality control in the beverage industry and for research into the chemical composition of flavors and off-flavors.

These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in alcoholic beverages, with a focus on gas chromatography-mass spectrometry (GC-MS) based techniques. Detailed protocols for sample preparation and instrumental analysis are provided to guide researchers in the accurate measurement of this important flavor compound.

Quantitative Data Summary

The concentration of this compound in alcoholic beverages can vary significantly depending on the type of beverage, the fermentation and aging processes, and the raw materials used. While extensive quantitative data for this compound is not as widely available as for its isomer, gamma-nonalactone, the following table summarizes the available findings.

Alcoholic BeverageAnalytical MethodConcentration Range (µg/L)Reference
American Bourbon WhiskyAroma Extract Dilution Analysis (AEDA)High Flavor Dilution (FD) factor of 2048, suggesting significant concentration[]
Non-grape WinesHS-SPME-GC-Orbitrap-MSMethod developed for determination, specific concentrations not detailed[2]
Cigarette Filter Tip Bead Blasting LiquidGC-MS7.2 mg/Kg (equivalent to 7200 µg/L)[3]

Note: The data for cigarette filter additives is provided for context on analytical methods but is not directly comparable to beverage concentrations. Further research is needed to establish typical concentration ranges of this compound in a wider variety of alcoholic beverages. For comparison, its isomer, gamma-nonalactone, has been found in wines at concentrations ranging from 8.3 to 22.5 µg/L in New Zealand Pinot Noir and up to 971 µg/L in some Verdejo wines.[4][5]

Experimental Protocols

The quantification of this compound in alcoholic beverages typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The most common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by Solid Phase Extraction (SPE) or Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Quantification of this compound using Solid Phase Extraction (SPE) and GC-MS

This protocol is adapted from established methods for lactone analysis in alcoholic beverages.

1. Sample Preparation (SPE)

  • Apparatus and Reagents:

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Ultrapure water

    • Dichloromethane (HPLC grade)

    • Nitrogen gas supply

    • Sample of alcoholic beverage (e.g., wine, beer, distilled spirit)

    • Internal standard (e.g., deuterated this compound or a similar compound not present in the sample)

  • Procedure:

    • Internal Standard Spiking: Spike a known volume of the beverage sample (e.g., 50 mL) with a known concentration of the internal standard.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.

    • Sample Loading: Load the spiked beverage sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

    • Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.

    • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30 minutes.

    • Elution: Elute the retained analytes with 5 mL of dichloromethane.

    • Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp to 180 °C at 3 °C/min

      • Ramp to 240 °C at 10 °C/min, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

      • Target Ions for this compound (m/z): 99 (quantifier), 71, 42[6]

      • Target Ions for Internal Standard: To be determined based on the chosen standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a model beverage solution (e.g., 12% ethanol (B145695) in water) with the same concentration of the internal standard as in the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the beverage samples using the calibration curve.

Protocol 2: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is a less labor-intensive alternative to SPE, particularly suitable for volatile and semi-volatile compounds.

1. Sample Preparation (HS-SPME)

  • Apparatus and Reagents:

    • HS-SPME autosampler and fiber (e.g., DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps

    • Sodium chloride (analytical grade)

    • Sample of alcoholic beverage

    • Internal standard

  • Procedure:

    • Sample and Salt Addition: Place 10 mL of the beverage sample into a 20 mL headspace vial. Add 2 g of sodium chloride to increase the volatility of the analytes.

    • Internal Standard Spiking: Add a known amount of the internal standard to the vial.

    • Incubation and Extraction: Place the vial in the autosampler tray. Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

2. Instrumental Analysis (GC-MS)

  • The GC-MS instrument and parameters would be similar to those described in Protocol 1. The injection would be performed by thermal desorption of the analytes from the SPME fiber in the hot GC inlet.

3. Calibration and Quantification

  • Calibration and quantification would follow the same principles as in Protocol 1, with calibration standards prepared and analyzed using the HS-SPME method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Alcoholic Beverage Sample spike Spike with Internal Standard sample->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute concentrate Concentration elute->concentrate gcms GC-MS Analysis concentrate->gcms peak Peak Integration & Identification gcms->peak calibration Calibration Curve Construction peak->calibration quant Quantification of this compound calibration->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway Precursors Flavor Precursors (e.g., Fatty Acids) Fermentation Fermentation (Yeast Metabolism) Precursors->Fermentation Delta_Nonalactone This compound Fermentation->Delta_Nonalactone Aging Aging/Maturation (e.g., Oak Barrels) Aging->Delta_Nonalactone Sensory Sensory Profile (Creamy, Coconut, Fruity) Delta_Nonalactone->Sensory

Caption: Formation and impact of this compound in alcoholic beverages.

References

Application Notes and Protocols for Headspace-Solid Phase Microextraction (HS-SPME) in Lactone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, such as lactones, from various matrices.[1] This method combines sampling, extraction, and concentration into a single step, significantly reducing sample preparation time.[1] HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical approach for the qualitative and quantitative analysis of lactones, which are significant aroma compounds in many food products, beverages, and are also relevant in the pharmaceutical and chemical industries.[1][2] The headspace technique is particularly well-suited for analyzing volatile compounds in complex matrices.[1]

Key Advantages of HS-SPME for Lactone Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, reducing environmental impact and minimizing solvent-related interferences.[1]

  • High Sensitivity: Enables the detection and quantification of trace levels of lactones.[1]

  • Simplicity and Speed: Streamlines the sample preparation process.[1]

  • Versatility: Applicable to a wide range of liquid and solid sample matrices.[1]

Experimental Protocols

This section details the methodology for the analysis of volatile lactones using HS-SPME-GC-MS, based on established methods for lactone analysis in complex matrices like wine.[1][2]

Sample Preparation

Proper sample preparation is critical for achieving reproducible and accurate results.

Liquid Samples (e.g., Wine, Beverages):

  • Pipette a defined volume (e.g., 2 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[1]

  • For quantitative analysis, add a known concentration of an appropriate internal standard.[1]

  • To enhance the release of volatile lactones, modify the ionic strength of the sample by adding a salt, such as sodium chloride (NaCl), to saturation.[1]

  • Immediately seal the vial with a PTFE-lined septum cap.[1]

Solid Samples:

  • Weigh a precise amount of the homogenized solid sample into a headspace vial.[1]

  • Add a specific volume of a suitable solvent (e.g., deionized water, buffer solution) to create a slurry or suspension.[1]

  • Add an internal standard and salt as described for liquid samples.[1]

  • Seal the vial tightly.[1]

Headspace Solid-Phase Microextraction (HS-SPME)

The selection of the SPME fiber and optimization of extraction parameters are crucial for high extraction efficiency.

SPME Fiber Selection:

The choice of fiber coating depends on the polarity and volatility of the target lactones. Common and effective fibers for volatile lactones include:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber suitable for a broad range of volatile and semi-volatile compounds.[1]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for the general-purpose analysis of volatile compounds.[1]

  • Polyacrylate (PA): Recommended for more polar compounds.[1]

Extraction Procedure:

  • Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 40-70°C).[3][4]

  • Allow the sample to equilibrate for a set time (e.g., 15-60 minutes) to allow the volatiles to partition into the headspace.[3]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) with continuous agitation.[3]

GC-MS Analysis

Following extraction, the SPME fiber is introduced into the GC inlet for thermal desorption of the analytes.[1]

Desorption:

  • Immediately after extraction, insert the SPME fiber into the hot GC inlet.[1]

  • Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of analytes to the GC column.[1]

Typical GC-MS Conditions:

These parameters should be optimized for the specific instrument and target analytes.

  • Injection Port Temperature: 250-270°C[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]

  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, DB-WAX).[1][2]

  • Oven Temperature Program:

    • Initial temperature: e.g., 40°C, hold for 2-5 minutes.[1]

    • Ramp: e.g., 5-10°C/min to a final temperature of 230-250°C.[1]

    • Final hold: 5-10 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-350.[1]

    • Scan Mode:

      • Full scan for qualitative analysis and identification of unknowns.[1]

      • Selected Ion Monitoring (SIM) for quantitative analysis of target lactones to enhance sensitivity and selectivity.[1]

Quantitative Data Summary

Quantitative data from various studies on SPME for lactone analysis are summarized below for easy comparison.

Table 1: SPME-GC-MS Method Parameters for Volatile Lactone Analysis in Wine. [1]

ParameterCondition
SPME Fiber DVB/CAR/PDMS
Extraction Temp. 40°C
Extraction Time 30 min
Desorption Temp. 250°C
Desorption Time 5 min (Splitless)
GC Column DB-WAX (60 m x 0.25 mm, 0.5 µm)
Oven Program 100°C (5 min), then 8°C/min to 240°C (7.5 min hold)
Carrier Gas Helium (2 mL/min)
MS Transfer Line 240°C

Table 2: Quantitative Performance Data for Selected Lactones in Wine. [1]

LactoneLimit of Detection (LOD)Limit of Quantitation (LOQ)Reproducibility (RSD%)
γ-Butyrolactone 0.17 mg/L-0.6 - 5.2%
γ-Hexalactone few µg/L-0.6 - 5.2%
γ-Octalactone few µg/L-0.6 - 5.2%
Whiskey-lactone few µg/L-0.6 - 5.2%
γ-Nonalactone few µg/L-0.6 - 5.2%
γ-Decalactone few µg/L-0.6 - 5.2%
δ-Decalactone few µg/L-0.6 - 5.2%
γ-Undecalactone few µg/L-0.6 - 5.2%

Data synthesized from Pérez-Olivero et al. (2014).[2][5]

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Add to Headspace Vial Sample->Vial Additives Add Internal Standard & Salt Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at Temp. Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Extract Extract Volatiles Expose->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for HS-SPME analysis.

Lactone_Detection_Logic Start Start: Lactone Analysis Matrix Select Sample Matrix (e.g., Wine, Food, Biological Fluid) Start->Matrix Fiber Choose SPME Fiber (e.g., DVB/CAR/PDMS for broad range) Matrix->Fiber Optimize Optimize HS-SPME Parameters (Temp, Time, Salt) Fiber->Optimize GCMS Perform GC-MS Analysis Optimize->GCMS Qual Qualitative Analysis (Identify Lactones by Mass Spectra) GCMS->Qual Quant Quantitative Analysis (Use Internal Standard & Calibration Curve) GCMS->Quant End End: Report Results Qual->End Quant->End

Caption: Logical flow for lactone detection using HS-SPME.

References

Delta-Nonalactone: Application Notes and Protocols for Food Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Nonalactone (δ-nonalactone) is a flavoring ingredient widely utilized in the food industry to impart creamy, coconut-like, and fruity notes. As a naturally occurring or synthetically produced lactone, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in food manufacturing, catering to researchers and scientists in the field.

Chemical and Physical Properties

This compound, chemically known as 6-butyltetrahydro-2H-pyran-2-one, is a delta-lactone with a nine-carbon backbone.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Name 6-butyltetrahydro-2H-pyran-2-one; 5-Hydroxynonanoic acid lactone[2][3]
CAS Number 3301-94-8[3]
FEMA Number 3356[3]
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Creamy, coconut, sweet, milky, with coumarin-like undertones[5][6]
Taste Profile At 10 ppm: creamy, coconut, lactonic, sweet, and dairy-like with milky nuances.[2]
Boiling Point 115-116 °C at 2 mm Hg[3]
Melting Point -26 °C[3]
Density 0.980 - 0.990 g/mL at 20 °C[7]
Refractive Index 1.454 - 1.459 at 20°C[4]
Solubility Soluble in alcohol; insoluble in water.[8]

Natural Occurrence

This compound is found in a variety of food products, contributing to their characteristic flavor profiles. Its presence has been reported in:

  • Dairy Products: Butter, milk, and cheese.[9][]

  • Meats: Chicken fat, grilled beef, cured pork, and pork fat.[2][]

  • Fruits: Melon, mango, starfruit, and mountain papaya.[2][11]

  • Beverages: Beer, malt, bourbon whiskey, cognac, rum, and white wine.[2][]

  • Other: Black tea and asparagus.[2][11]

Applications in Food Manufacturing

This compound is a versatile flavor ingredient used to enhance or impart specific flavor characteristics in a wide range of food products.

Recommended Usage Levels

The following table provides typical starting usage levels of this compound in various food applications. It is recommended to optimize the final concentration based on the specific product matrix and desired flavor profile.

Food CategoryTypical Usage Level (ppm)Flavor Contribution
Dairy Products
Yogurt & Flavored Milk1 - 5Enhances creaminess and complements fruit flavors.
Ice Cream & Frozen Desserts2 - 10Provides a rich, creamy, coconut, or vanilla background note.
Cheese Products0.5 - 3Adds subtle creamy and nutty notes.
Beverages
Fruit Juices (e.g., pineapple, mango)0.5 - 2Boosts tropical and stone fruit notes.
Carbonated Soft Drinks1 - 5Adds a creamy, coconut character to colas and fruit-flavored sodas.
Bakery & Confectionery
Cookies, Biscuits, and Cakes2 - 10Imparts buttery, creamy, and coconut notes.
Breakfast Cereals1 - 5Enhances milky and nutty flavors.
Chewing Gum5 - 20Provides a long-lasting creamy, coconut, or fruit flavor.
Hard & Soft Candies5 - 15Contributes to coconut, vanilla, and caramel (B1170704) flavor profiles.
Other Applications
Vanilla & Coconut Flavors10 - 50 (in the final flavor concentrate)Acts as a key component in creating authentic profiles.
Curry & Savory Sauces0.1 - 1Adds a subtle creamy, nutty background note.

Experimental Protocols

Protocol for Incorporation of this compound into a Food Matrix

This protocol describes a general method for incorporating this compound into a liquid (e.g., beverage) and a solid (e.g., bakery dough) food matrix.

Objective: To achieve a homogeneous distribution of this compound in the food product.

Materials:

  • This compound (food grade)

  • Ethanol (B145695) (food grade) or propylene (B89431) glycol (PG) as a solvent

  • Food matrix (e.g., beverage base, bakery dough)

  • Magnetic stirrer and stir bar (for liquids)

  • Planetary mixer (for solids)

  • Analytical balance

Procedure:

For Liquid Matrices (e.g., Beverages):

  • Prepare a stock solution of this compound by dissolving a known weight in a specific volume of food-grade ethanol or propylene glycol. A 1% or 10% (w/v) solution is typically a good starting point.

  • Calculate the required volume of the stock solution to achieve the desired final concentration of this compound in the beverage.

  • While continuously stirring the beverage base with a magnetic stirrer, slowly add the calculated volume of the stock solution.

  • Continue stirring for a minimum of 15-20 minutes to ensure complete homogenization.

  • Proceed with further processing steps (e.g., pasteurization, carbonation, bottling).

For Solid Matrices (e.g., Bakery Dough):

  • Prepare a stock solution of this compound as described above.

  • During the mixing of the dough ingredients, add the calculated volume of the this compound stock solution along with the other liquid ingredients (e.g., water, milk, oil).

  • Mix the dough in a planetary mixer according to the standard recipe to ensure even distribution of the flavor.

  • Proceed with the remaining steps of the baking process (e.g., proofing, baking).

G cluster_liquid Liquid Matrix cluster_solid Solid Matrix A Prepare Stock Solution (δ-Nonalactone in Solvent) B Add to Beverage Base with Stirring A->B C Homogenize B->C D Further Processing C->D E Prepare Stock Solution (δ-Nonalactone in Solvent) F Add with other liquids during dough mixing E->F G Homogenize in Mixer F->G H Further Processing G->H G A Product Preparation (with and without δ-Nonalactone) B Storage at various Temperatures and RH A->B C Sample Withdrawal at Time Intervals B->C D Quantitative Analysis (GC-MS) C->D E Sensory Evaluation (Triangle Test / QDA) C->E F Data Analysis (Degradation Kinetics) D->F E->F G Shelf-life Determination F->G G A Cyclopentanone + n-Valeraldehyde B One-Pot Aldol Condensation & Hydrogenation (Pd/C, H₂, NaOH) A->B C 2-Pentylcyclopentanone B->C D Baeyer-Villiger Oxidation (Peroxyacid) C->D E Crude δ-Nonalactone D->E F Purification (Fractional Distillation) E->F G Food-Grade δ-Nonalactone F->G

References

Application of Delta-Nonalactone in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-nonalactone is a versatile fragrance ingredient prized for its creamy, coconut-like, and sweet aroma with subtle milky and coumarin-like undertones.[1][2] As a six-membered ring lactone, it imparts a naturalistic and rich character to fragrance compositions, distinguishing it from the more intensely sweet and fruity profile of its five-membered ring counterpart, gamma-nonalactone.[1] Its stability and balanced olfactory profile make it a valuable component in a wide array of fragrance applications, from fine fragrances to personal care products.[3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulation.

Chemical and Olfactory Profile

This compound's unique sensory characteristics are a direct result of its chemical structure. Its creamy and fatty notes provide warmth and body to fragrance accords, while its coumarin-like facet makes it an excellent substitute for coumarin (B35378), which is subject to regulatory restrictions in some regions.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H16O2[3][6]
Molecular Weight 156.22 g/mol [3][6]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Creamy, coconut, sweet, milky, coumarin-like[1][2]
Odor Strength Medium[2]
Volatility Base Note[7]
Vapor Pressure 0.41-0.75 Pa at 20-25°C[1][2]
Flash Point >100 °C (212 °F)[8]
Solubility Soluble in alcohol; insoluble in water[6]
Longevity on Blotter > 24 hours[1][2]

Applications in Fragrance Formulation

This compound is a highly adaptable ingredient used to achieve various olfactory effects. Its recommended dosage in fragrance concentrates typically ranges from trace amounts up to 5%.[1][5]

Table 2: Applications and Recommended Usage Levels of this compound

Fragrance AccordOlfactory ContributionRecommended Usage Level in Concentrate
Tropical/Coconut Provides a natural, creamy coconut milk character.1-5%
Gourmand/Vanilla Enhances creaminess, creating crème brûlée or milky effects.0.5-3%
Fougère Acts as a coumarin substitute, adding a sweet, hay-like warmth.0.1-2%
Floral (e.g., Jasmine, Tuberose) Adds a solar, creamy, and warm facet.0.1-1%
Woody (e.g., Sandalwood) Imparts a creamy, smooth character to woody notes.0.2-2%

Experimental Protocols

To effectively incorporate this compound into a fragrance formulation, a series of evaluations are necessary to assess its performance, stability, and sensory impact.

Protocol 1: Sensory Evaluation of this compound in a Fragrance Blend

Objective: To determine the olfactory contribution and optimal concentration of this compound in a new fragrance formulation.

Materials:

  • This compound solution (e.g., 10% in ethanol)

  • Fragrance base

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips (blotters)

  • Trained sensory panel (or a group of evaluators)

Procedure:

  • Preparation of Samples:

    • Prepare a series of dilutions of the fragrance base containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

    • Prepare a control sample of the fragrance base without this compound.

  • Evaluation on Smelling Strips:

    • Dip a labeled smelling strip into each sample, ensuring consistent saturation.

    • Allow the ethanol to evaporate for a few seconds.

    • Present the smelling strips to the sensory panel in a randomized and blind manner.

  • Data Collection:

    • Panelists should evaluate the samples at different time intervals (top notes: 0-10 min; heart notes: 10-60 min; base notes: >60 min) to assess the evolution of the fragrance.

    • Panelists should rate the intensity of key attributes (e.g., creaminess, coconut, sweetness) on a structured scale (e.g., 1-9).

    • Panelists should also provide descriptive comments on the overall fragrance profile.

  • Data Analysis:

    • Analyze the quantitative data to determine the concentration at which this compound provides the desired effect without overpowering the other notes.

    • Review the descriptive comments to understand the qualitative impact of this compound on the fragrance.

Protocol 2: Stability Testing of a Fragrance Containing this compound in a Cosmetic Base

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound in a specific cosmetic base (e.g., lotion, cream).

Materials:

  • Fragrance oil containing this compound

  • Cosmetic base (unfragranced)

  • Glass jars with airtight lids

  • Oven capable of maintaining 40-45°C

  • Refrigerator or cold chamber (-10°C)

  • UV light chamber

  • pH meter, viscometer

Procedure:

  • Sample Preparation:

    • Incorporate the fragrance oil into the cosmetic base at the desired concentration.

    • Prepare a control sample of the cosmetic base without the fragrance.

    • Package the samples in the intended final packaging as well as in inert glass containers.

  • Storage Conditions:

    • Store samples under the following conditions for a period of at least 3 months:

      • Accelerated conditions: 40-45°C

      • Room temperature: 25°C

      • Refrigerated: 4°C

      • Freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 25°C (repeat for 3 cycles).

      • UV exposure: Place samples in a UV light chamber.

  • Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for any changes in:

      • Color: Visual assessment.

      • Odor: Olfactory assessment by a trained panel.

      • pH: Using a pH meter.

      • Viscosity: Using a viscometer.

      • Phase separation or creaming: Visual inspection.

  • Data Analysis:

    • Compare the results of the fragranced product to the unfragranced control to determine if the fragrance is causing any instability.

    • Assess if the olfactory profile of the fragrance remains consistent over time and under different stress conditions.

Protocol 3: Headspace Analysis for Fragrance Release Profile

Objective: To quantify the release of this compound and other volatile components from a product matrix over time.

Materials:

  • Product containing the fragrance with this compound

  • Headspace vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

  • Inert gas (e.g., helium)

Procedure:

  • Sample Preparation:

    • Place a precise amount of the fragranced product into a headspace vial.

    • Seal the vial.

  • Equilibration:

    • Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature for a specific time to allow the volatile compounds to partition into the headspace.

  • Injection and Analysis:

    • An aliquot of the headspace gas is automatically injected into the GC-MS.

    • The GC separates the volatile compounds, and the MS identifies and quantifies them.

  • Time-Course Analysis:

    • Repeat the analysis at different time points after product application (if applicable) to determine the evaporation rate of this compound and other fragrance components.

  • Data Analysis:

    • Generate a chromatogram showing the concentration of each volatile compound in the headspace over time.

    • This data provides insights into the substantivity and release profile of this compound in the specific application.

Visualizations

olfactory_pathway cluster_nose Nasal Cavity cluster_neuron Olfactory Sensory Neuron Odorant This compound Mucus Olfactory Mucus Odorant->Mucus Dissolves OBP Odorant Binding Protein Mucus->OBP Binds Receptor Olfactory Receptor (GPCR) OBP->Receptor Presents Odorant G_Protein G-protein (Golf) Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Na+/Ca2+ Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for odorant perception.

fragrance_workflow Brief Fragrance Brief (Concept & Requirements) Formulation Initial Formulation Brief->Formulation Incorporate Incorporate This compound Formulation->Incorporate Sensory Sensory Evaluation (Protocol 1) Incorporate->Sensory Refinement Formula Refinement Sensory->Refinement Refinement->Incorporate Iteration Stability Stability & Performance Testing (Protocols 2 & 3) Refinement->Stability Stability->Refinement Adjustments Final Final Formulation Stability->Final

Caption: Fragrance development workflow incorporating a new ingredient.

logical_relationship cluster_properties Properties of this compound cluster_applications Applications in Fragrance Odor Creamy, Coconut, Sweet, Milky, Coumarin-like Odor Accords Tropical, Gourmand, Fougère, Floral Accords Odor->Accords Creates specific olfactory profiles Stability Good Chemical Stability Versatility Use in Various Product Bases Stability->Versatility Allows for use in diverse formulations Volatility Low Volatility (Base Note) Longevity Increased Fragrance Longevity Volatility->Longevity Contributes to long-lasting scent

Caption: Relationship between properties and applications of this compound.

References

Application Notes and Protocols for the Extraction of Delta-Nonalactone from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delta-nonalactone (γ-nonalactone) is a crucial aroma compound found in a variety of food products, including dairy, fruits, and beverages, contributing characteristic coconut, creamy, and fruity notes.[1] Accurate quantification of this compound is essential for quality control, flavor profile analysis, and new product development in the food and fragrance industries. This document provides detailed protocols for three common extraction techniques for this compound from complex matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Steam Distillation. Additionally, a protocol for Headspace Solid-Phase Microextraction (HS-SPME) is included as a modern, sensitive analytical technique.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical for achieving accurate and reproducible results. The following table summarizes the performance of different extraction techniques for lactones, providing a comparative overview to guide researchers in their choice of methodology. It is important to note that direct comparative studies for this compound across all methods from a single matrix are limited; therefore, the data presented is a composite from studies on this compound and the structurally similar gamma-decalactone (B1670016) in relevant matrices.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Steam Distillation
Recovery / Yield Moderate to High (can be >70%)High (often >85%)Variable, generally lower than solvent-based methods
Purity of Extract Moderate (co-extraction of lipids is common)High (good removal of interferences)High (for volatile and semi-volatile compounds)
Selectivity LowerHigh (tunable with different sorbents)High for volatile compounds
Solvent Usage HighLow to ModerateLow (primarily water)
Speed & Complexity Simple but can be time-consumingCan be automated, relatively fastTime-consuming, requires specialized glassware
Automation Potential LimitedHighLimited
LOD/LOQ ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for lactone extraction from liquid and semi-solid matrices.

Objective: To extract this compound from a liquid or semi-solid matrix (e.g., beverage, yogurt) using an organic solvent.

Materials:

  • Sample containing this compound

  • Internal standard solution (e.g., gamma-undecalactone (B92160) in ethanol)

  • Diethyl ether (or other suitable organic solvent like hexane)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Evaporator (e.g., nitrogen stream evaporator)

  • GC-MS system for analysis

Procedure:

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Solvent Addition: Add 10 mL of diethyl ether to the centrifuge tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing. For more complex matrices, sonication for 15 minutes can be employed.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous/solid phases.

  • Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for injection into the GC-MS system.

Solid-Phase Extraction (SPE)

This protocol is a general guide for the extraction of this compound from a liquid matrix using a reversed-phase SPE cartridge.

Objective: To isolate and concentrate this compound from a liquid matrix (e.g., wine, fruit juice) while removing interfering compounds.

Materials:

  • Sample containing this compound

  • Internal standard solution

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., ethyl acetate)

  • SPE manifold

  • Evaporator (e.g., nitrogen stream evaporator)

  • GC-MS system for analysis

Procedure:

  • Sample Pre-treatment: Centrifuge the sample to remove any particulate matter. Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form. Spike with the internal standard.

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of the wash solvent to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate (B1210297) into a collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC-MS analysis.

Steam Distillation

This protocol is suitable for extracting volatile compounds like this compound from solid or semi-solid matrices (e.g., fruit pulp, fermented products).

Objective: To isolate this compound from a complex matrix using steam and condensation.

Materials:

  • Sample containing this compound

  • Distillation flask

  • Steam generator

  • Condenser

  • Receiving flask

  • Heating mantle

  • Diethyl ether (for final extraction)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • GC-MS system for analysis

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 100 g) into the distillation flask and add a sufficient amount of water.

  • Apparatus Setup: Assemble the steam distillation apparatus.

  • Distillation: Heat the water in the steam generator to produce steam, which is then passed through the sample in the distillation flask. The steam will volatilize the this compound.

  • Condensation: The steam and volatilized compounds are passed through the condenser, where they cool and return to a liquid state.

  • Collection: Collect the distillate in the receiving flask. The distillate will consist of an aqueous layer and an oily layer containing the extracted compounds.

  • Final Extraction: Transfer the collected distillate to a separatory funnel and perform a liquid-liquid extraction with a small volume of diethyl ether to isolate the this compound from the aqueous phase.

  • Drying and Concentration: Dry the ether extract with anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a highly sensitive method for the quantification of volatile compounds like this compound in liquid and solid samples.[2]

Objective: To extract and concentrate this compound from the headspace of a sample for direct analysis by GC-MS.

Materials:

  • Sample containing this compound

  • Internal standard solution

  • Headspace vials (20 mL) with septa

  • SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of liquid or 1 g of solid) into a 20 mL headspace vial. Add a known amount of internal standard.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system, where the trapped analytes are thermally desorbed onto the analytical column for separation and detection.

Visualization of Experimental Workflows

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike AddSolvent Add Diethyl Ether Spike->AddSolvent Vortex Vortex/Sonicate AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate under N2 Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Pre-treated Sample (Spiked) Load Load Sample Sample->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Steam_Distillation_Workflow cluster_distillation Distillation cluster_extraction Final Extraction cluster_processing Processing cluster_analysis Analysis Sample Sample in Distillation Flask Steam Introduce Steam Sample->Steam Condense Condense Vapors Steam->Condense Collect Collect Distillate Condense->Collect LLE LLE of Distillate (Diethyl Ether) Collect->LLE Dry Dry Extract LLE->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for Steam Distillation of this compound.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial (Spiked) Equilibrate Equilibrate Headspace (Heat & Agitate) Sample->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

References

Application Note: δ-Nonalactone as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of δ-nonalactone as a standard in analytical chemistry, particularly for chromatographic techniques. Its stable nature and distinct chromatographic behavior make it a suitable candidate for an internal standard in the quantification of volatile and semi-volatile compounds in complex matrices.

Introduction

δ-Nonalactone (CAS 3301-94-8) is a cyclic ester with a characteristic creamy, coconut-like aroma.[1][2] It is found naturally in various foods and is also used as a flavor and fragrance agent.[1][2] In analytical chemistry, the selection of an appropriate internal standard is critical for achieving accurate and precise quantification, especially in methods like gas chromatography (GC) where variations in sample injection and instrument response can occur. An ideal internal standard should be a stable compound that is chemically similar to the analyte but does not interfere with the analysis of the target compounds. δ-Nonalactone's physicochemical properties make it a viable option for such applications.

Physicochemical Properties of δ-Nonalactone

A summary of the key physicochemical properties of δ-nonalactone is presented in Table 1. These properties are essential for its application as an analytical standard, influencing its solubility, volatility, and chromatographic retention.

Table 1: Physicochemical Properties of δ-Nonalactone

PropertyValueReference
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 115-116 °C at 2 mmHg
Density 0.981 - 0.986 g/mL at 20 °C[3]
Refractive Index 1.454 - 1.459 at 20 °C[4]
Solubility Soluble in alcohol; very slightly soluble in water.
Purity (GC) >98%[4]

Application: δ-Nonalactone as an Internal Standard in GC-MS Analysis

δ-Nonalactone is particularly well-suited for use as an internal standard in the analysis of volatile and semi-volatile organic compounds in complex matrices such as food, beverages, and environmental samples. Its application in Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is highlighted in the following protocol. This technique is widely used for the analysis of aroma compounds in wine and other beverages.[5][6][7][8]

The principle of using an internal standard is to add a known amount of a non-endogenous compound (in this case, δ-nonalactone) to every sample and calibration standard. The ratio of the analyte's response to the internal standard's response is then used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Protocol for Preparation of δ-Nonalactone Standard Solutions

This protocol outlines the preparation of a stock solution and working standard solutions of δ-nonalactone.

Materials:

  • δ-Nonalactone (purity >98%)

  • Ethanol (analytical grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure δ-nonalactone into a 10 mL volumetric flask.

    • Dissolve the δ-nonalactone in a small amount of ethanol.

    • Bring the flask to volume with ethanol.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution at 4°C in a tightly sealed container.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent (e.g., ethanol, model wine matrix) to achieve the desired concentrations for building a calibration curve. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the stock solution to 10 mL.

Protocol for Quantitative Analysis using δ-Nonalactone as an Internal Standard by HS-SPME-GC-MS

This protocol is adapted from methodologies for the analysis of lactones in wine and can be modified for other matrices.[5][9]

Materials and Equipment:

  • Sample vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., DB-WAX or equivalent polar column)

  • δ-Nonalactone internal standard solution (e.g., 10 µg/mL)

  • Sodium chloride (NaCl)

Procedure:

  • Sample and Standard Preparation:

    • For each sample and calibration standard, place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.

    • Add 1 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike each vial with a known amount of the δ-nonalactone internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 100 µg/L).

    • Immediately seal the vials.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC injection port (e.g., at 250°C for 5 minutes) in splitless mode.

    • Separate the compounds on the GC column using a suitable temperature program. An example program for a wax column could be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 3°C/minute.

      • Ramp 2: Increase to 240°C at 10°C/minute.

      • Hold at 240°C for 10 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. For quantification, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity. The characteristic ion for δ-nonalactone is m/z 99.[10]

  • Data Analysis:

    • Identify the peaks of the target analytes and δ-nonalactone based on their retention times and mass spectra.

    • Integrate the peak areas of the target analytes and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analytes in the samples using the regression equation from the calibration curve.

Data Presentation

The following table summarizes typical validation parameters for the quantitative analysis of lactones using methods similar to the one described above.

Table 2: Example Method Validation Data for Lactone Analysis in Wine by HS-SPME-GC-MS [9][11]

Parameterγ-Nonalactone
Linearity (R²) >0.99
Limit of Detection (LOD) 0.4 µg/L
Limit of Quantification (LOQ) 1.1 µg/L
Repeatability (RSD%) 0.38%
Reproducibility (RSD%) 0.72%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Spike Spike with δ-Nonalactone (IS) Sample->Spike NaCl Add NaCl Spike->NaCl Vial Seal Vial NaCl->Vial Equilibrate Equilibrate Vial->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation Weigh Weigh Pure δ-Nonalactone Dissolve Dissolve in Ethanol Weigh->Dissolve Volume Bring to Volume Dissolve->Volume Stock Stock Solution (1000 µg/mL) Volume->Stock Dilute Serial Dilution of Stock Solution Stock->Dilute Working Working Standards Dilute->Working

Caption: Preparation of δ-nonalactone standard solutions.

References

Biotechnological Production of Delta-Nonalactone Using Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biotechnological production of delta-nonalactone using yeast. While direct research on the microbial production of this compound is limited, this guide extrapolates from established principles of lactone biosynthesis in yeast, particularly the production of other delta-lactones, to provide a comprehensive framework for research and development in this area.

Introduction to this compound Production in Yeast

This compound is a valuable aroma compound with a creamy, coconut-like fragrance, making it a target for the flavor and fragrance industry. Biotechnological production using generally recognized as safe (GRAS) yeast species offers a promising "natural" alternative to chemical synthesis. The biosynthesis of lactones in yeast primarily involves the peroxisomal β-oxidation of hydroxy fatty acids. For this compound, a C9 lactone, the key precursor is 5-hydroxynonanoic acid. This precursor can potentially be generated from longer-chain fatty acids through a series of enzymatic reactions, including hydroxylation and chain shortening via β-oxidation.

Yeast species such as Yarrowia lipolytica, known for its ability to metabolize hydrophobic substrates, and various Saccharomyces species are potential candidates for the production of this compound. Metabolic engineering strategies can be employed to introduce specific hydroxylases and to optimize the β-oxidation pathway to favor the formation of the desired C9 delta-lactone.

Application Notes

Suitable Yeast Strains

Several yeast species have demonstrated proficiency in producing other lactones, particularly γ-decalactone, and are therefore strong candidates for engineering the production of this compound.

  • Yarrowia lipolytica : This oleaginous yeast is well-adapted to utilizing hydrophobic substrates like fatty acids and has been extensively studied for γ-decalactone production from ricinoleic acid.[1] Its robust β-oxidation pathway makes it an excellent starting point for metabolic engineering.

  • Saccharomyces cerevisiae : As the most well-characterized yeast, a vast array of genetic tools is available for its modification. While not naturally a high lipid metabolizer, it can be engineered to express necessary enzymes for fatty acid conversion.[2]

  • Sporidiobolus salmonicolor (formerly Sporobolomyces odorus) : This yeast is known for its de novo biosynthesis of various lactones.[3]

  • Rhodotorula species : Certain strains of Rhodotorula have been shown to produce γ-decalactone, indicating a capacity for fatty acid biotransformation.[4][5]

Potential Precursors and Biosynthetic Pathways

The direct precursor to this compound is 5-hydroxynonanoic acid, which spontaneously lactonizes under acidic conditions. The formation of this precursor in yeast can be envisioned through two primary routes:

  • De Novo Synthesis and Modification: Yeast can synthesize fatty acids de novo. Engineering the fatty acid synthesis (FAS) pathway to produce shorter-chain fatty acids, followed by specific hydroxylation at the delta-position (C5), could lead to the precursor.

  • Biotransformation of Exogenous Fatty Acids: Supplying the fermentation medium with a suitable fatty acid precursor is a more common approach. Unsaturated fatty acids like oleic acid (C18:1) or linoleic acid (C18:2) can be hydroxylated and then undergo several cycles of β-oxidation to yield the C9 hydroxy acid.[6]

The key enzymatic steps are:

  • Fatty Acid Uptake and Activation: The fatty acid is transported into the cell and activated to its coenzyme A (CoA) thioester.

  • Hydroxylation: A specific cytochrome P450 monooxygenase or another hydroxylase introduces a hydroxyl group at the delta-position of the fatty acid chain. This is a critical step that determines the type of lactone formed.

  • Peroxisomal β-Oxidation: The hydroxy-fatty acyl-CoA is transported into the peroxisome and undergoes cycles of β-oxidation, shortening the chain by two carbons per cycle until the desired C9 5-hydroxy-nonanoyl-CoA is formed.[2]

  • Thioesterase Action and Lactonization: A thioesterase cleaves the CoA group, releasing 5-hydroxynonanoic acid, which then cyclizes to form this compound, a process favored by the acidic pH of the fermentation broth.

Metabolic Engineering Strategies

To develop a yeast strain that efficiently produces this compound, several metabolic engineering strategies can be employed:

  • Heterologous Expression of Hydroxylases: Introduce a fatty acid hydroxylase with specificity for the delta-position of a C18 or shorter fatty acid.

  • Engineering β-Oxidation:

    • Overexpress or knockout specific acyl-CoA oxidases (POX genes in Y. lipolytica) to control the extent of chain shortening and prevent the degradation of the C9 intermediate.[7]

    • Disrupt competing pathways that divert the fatty acid substrate away from lactone production.

  • Improving Precursor Supply: Enhance the fatty acid uptake and activation mechanisms.

  • Optimizing Cofactor Regeneration: Ensure a sufficient supply of NADPH for the hydroxylase and a balanced NAD+/NADH ratio for the β-oxidation pathway.

Data Presentation

Due to the limited direct research on this compound production, the following tables present quantitative data for the production of the closely related delta-decalactone and the well-studied gamma-decalactone to provide a comparative baseline for achievable titers and productivities.

Table 1: Biotechnological Production of Delta-Decalactone

Yeast SpeciesSubstrateTiter (g/L)Fermentation Time (h)Reference
Saccharomyces pastorianus OMK-70Massoia Oil52.155[8]
Saccharomyces cerevisiae11-hydroxy palmitic acid1.0 (g/kg)120[9]
Yarrowia lipolytica11-hydroxy palmitic acid0.4 (g/kg)120[9]
Yarrowia lipolytica (engineered)Linoleic AcidNot specified-[6]

Table 2: Biotechnological Production of Gamma-Decalactone

Yeast SpeciesSubstrateTiter (g/L)Fermentation Time (h)Reference
Rhodotorula aurantiaca A19Castor Oil6.6-[4]
Lindnera saturnus CCMA 0243Castor Oil0.51296[10]
Yarrowia lipolytica CCMA 0242Castor Oil (30%)0.076-[10]
Yarrowia lipolytica (mutant)Methyl RicinoleateSignificantly higher than wild-type-[11]

Experimental Protocols

The following protocols provide a general framework for the production and analysis of this compound. They are based on established methods for other lactones and should be optimized for the specific yeast strain and substrate used.

Protocol 1: Yeast Strain Cultivation
  • Media Preparation:

    • YPD Medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) dextrose. Autoclave for 20 minutes at 121°C.

    • Seed Culture Medium: Same as YPD.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the selected yeast strain from a YPD agar (B569324) plate into a 50 mL sterile centrifuge tube containing 10 mL of YPD medium.

    • Incubate at 28-30°C with shaking at 200 rpm for 24 hours.

    • Use this seed culture to inoculate the main fermentation medium at a 5-10% (v/v) ratio.

Protocol 2: Biotransformation/Fermentation
  • Fermentation Medium:

    • Basal medium: 0.5% (w/v) yeast extract, 0.3% (w/v) (NH₄)₂SO₄, 0.1% (w/v) KH₂PO₄, 0.05% (w/v) MgSO₄·7H₂O.

    • Add the chosen fatty acid precursor (e.g., oleic acid, linoleic acid, or a hydroxylated fatty acid) to the desired concentration (e.g., 1-5% v/v). An emulsifier like Tween 80 (0.1% v/v) can be added to improve substrate dispersion.

    • Adjust the initial pH to 5.5-6.5 with 1M HCl or 1M NaOH.

    • Sterilize the medium by autoclaving. The fatty acid precursor may need to be filter-sterilized and added post-autoclaving to prevent degradation.

  • Fermentation:

    • Inoculate the fermentation medium with the seed culture.

    • Incubate in a baffled flask or a bioreactor at 28-30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.

    • Monitor cell growth (OD₆₀₀), pH, and substrate consumption over time.

    • Take samples periodically for this compound analysis. Fermentation is typically carried out for 72-120 hours.

Protocol 3: Extraction and Purification of this compound
  • Extraction:

    • Centrifuge the fermentation broth to separate the cells.

    • Acidify the supernatant to pH 2-3 with concentrated HCl to ensure complete lactonization.

    • Extract the supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The crude extract can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 4: GC-MS Analysis of this compound
  • Sample Preparation:

    • Dilute the extracted sample in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

    • Add an internal standard (e.g., a related lactone not present in the sample) for quantification.

  • GC-MS Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 60°C for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

    • Quantify the concentration by creating a calibration curve using the internal standard method.

Mandatory Visualizations

experimental_workflow cluster_strain_prep Strain Preparation cluster_fermentation Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis strain_selection Yeast Strain Selection (e.g., Y. lipolytica) inoculum_prep Inoculum Preparation (YPD, 28-30°C, 24h) strain_selection->inoculum_prep fermentation Fermentation (Basal Medium + Precursor, 28-30°C, 72-120h) inoculum_prep->fermentation extraction Extraction (Solvent Extraction) fermentation->extraction purification Purification (Column Chromatography) extraction->purification gcms GC-MS Analysis (Quantification) purification->gcms

Caption: Experimental workflow for this compound production.

beta_oxidation_pathway fatty_acid Fatty Acid (e.g., Oleic Acid) hydroxylation Hydroxylation (Cytochrome P450) fatty_acid->hydroxylation hydroxy_fa 5-Hydroxy Fatty Acid hydroxylation->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation hydroxy_acyl_coa 5-Hydroxy-Acyl-CoA activation->hydroxy_acyl_coa peroxisome Peroxisomal Transport hydroxy_acyl_coa->peroxisome beta_oxidation β-Oxidation Cycles (Chain Shortening) peroxisome->beta_oxidation c9_hydroxy_acyl_coa 5-Hydroxynonanoyl-CoA beta_oxidation->c9_hydroxy_acyl_coa thioesterase Thioesterase c9_hydroxy_acyl_coa->thioesterase c9_hydroxy_acid 5-Hydroxynonanoic Acid thioesterase->c9_hydroxy_acid lactonization Spontaneous Lactonization (Acidic pH) c9_hydroxy_acid->lactonization delta_nonalactone This compound lactonization->delta_nonalactone

Caption: Proposed biosynthetic pathway for this compound.

beta_oxidation_cycle acyl_coa Acyl-CoA (Cn) fadh2 FADH2 acyl_coa->fadh2 enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase h2o H2O h2o->enoyl_coa nad NAD+ hydroxyacyl_coa->nad ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nadh NADH + H+ ketoacyl_coa->nadh coa CoA-SH ketoacyl_coa->coa shorter_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA shorter_acyl_coa->acetyl_coa

Caption: The peroxisomal β-oxidation cycle in yeast.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recovery of lactones from various matrices, with a particular focus on fermentation broths, using liquid-liquid extraction (LLE) and salting-out assisted liquid-liquid extraction (SALLE).

Introduction to Lactone Extraction

Lactones are cyclic esters that are widely found in nature and are significant as flavor and aroma compounds, as well as being important intermediates in the chemical and pharmaceutical industries. The recovery of lactones from complex aqueous media, such as fermentation broths, is a critical step in their purification and downstream application. Liquid-liquid extraction is a robust and scalable method for this purpose, relying on the differential solubility of the lactone in two immiscible liquid phases.

The efficiency of lactone extraction is influenced by several key factors, including the choice of organic solvent, the pH of the aqueous phase, and the presence of salts. Lactones exist in a pH-dependent equilibrium with their corresponding hydroxy carboxylic acid form.[1] In acidic conditions, the equilibrium favors the closed-ring lactone form, which is generally less polar and more soluble in organic solvents. Under basic conditions, the ring opens to form the more polar carboxylate salt, which is more soluble in the aqueous phase.[2] This equilibrium is crucial for designing an effective extraction strategy.

Solvent Selection for Lactone Extraction

The choice of solvent is critical for achieving high recovery of lactones. The ideal solvent should have high selectivity for the target lactone, be immiscible with the aqueous phase, have a low boiling point for easy removal, and be relatively non-toxic and inexpensive. The principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched to the polarity of the lactone.

Commonly used solvents for lactone extraction include:

  • Ethyl acetate: A moderately polar solvent, effective for a wide range of lactones.

  • Dichloromethane (B109758) (Methylene chloride): A versatile solvent with good solubility for many organic compounds, including lactones.[3]

  • Diethyl ether: A good solvent for less polar compounds, but highly volatile and flammable.

  • Methyl-tert-butyl ether (MTBE): A safer alternative to diethyl ether.

  • Chloroform: A dense, non-flammable solvent, but with health and safety concerns.[3]

  • Hexane: A non-polar solvent suitable for extracting non-polar lactones.

Quantitative Comparison of Solvent Efficiency

The following table summarizes the recovery of different lactones using various extraction methods and solvents, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

LactoneMatrixExtraction MethodSolvent/SystemRecovery (%)Reference
γ-Valerolactone (GVL)Organosolv-like solutionSalting-Out Assisted LLENaCl92.0 ± 0.3[4]
γ-Valerolactone (GVL)Organosolv-like solutionSalting-Out Assisted LLENa₂SO₄99.0 ± 0.6[4]
Clavulanic AcidFermentation BrothSalting-Out Extraction20% Ethanol / 15% K₂HPO₄ + 10% KH₂PO₄96.8[5]
γ-Butyrolactone (GBL)Aqueous SolutionLiquid-Liquid ExtractionMethylene ChlorideHigh (Partition Coefficient ~4.5)[3]

The Critical Role of pH in Lactone Extraction

As previously mentioned, the pH of the aqueous phase dictates the equilibrium between the lactone and its open-ring hydroxy acid form. To maximize the extraction of the lactone into an organic solvent, the aqueous phase should be acidified to a pH that is at least two units below the pKa of the corresponding hydroxy carboxylic acid.[6] This ensures that the compound is predominantly in its neutral, cyclic lactone form.

Conversely, if the goal is to remove acidic impurities from an organic phase containing the lactone, a basic wash (e.g., with a sodium bicarbonate solution) can be employed. The basic solution will convert the acidic impurities to their water-soluble salts, which will partition into the aqueous phase, leaving the neutral lactone in the organic phase.

Optimal pH for Extraction
Compound TypeRecommended pH of Aqueous Phase for Extraction into Organic SolventRationale
Acidic Lactones (hydrolyze to carboxylic acids)pH 2-4 (or at least 2 units below the pKa of the open-chain acid)Suppresses ionization of the carboxylic acid group of the open-chain form, favoring the less polar, more organic-soluble lactone form.[6][7]
Neutral LactonespH 6-7.5The compound is already in its neutral form, so pH adjustment is primarily to avoid hydrolysis.[7]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of γ-Butyrolactone (GBL) from a Simulated Fermentation Broth

This protocol describes a general procedure for the extraction of a neutral lactone, γ-butyrolactone, from an aqueous solution.

Materials:

  • Simulated fermentation broth (aqueous solution containing GBL)

  • Dichloromethane (or chloroform)[3]

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (appropriate size for the volume of broth)

  • Erlenmeyer flasks

  • Rotary evaporator

  • pH meter and pH adjustment solutions (e.g., 1M HCl, 1M NaOH)

Procedure:

  • pH Adjustment: Measure the pH of the fermentation broth. If necessary, adjust the pH to the optimal range for the specific lactone (for neutral lactones, ensure the pH is not basic to prevent hydrolysis).

  • Extraction: a. Transfer the pH-adjusted fermentation broth to a separatory funnel. b. Add a volume of dichloromethane to the separatory funnel, typically at a solvent-to-broth ratio of 1:3 to 1:1. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. d. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. e. Place the separatory funnel in a ring stand and allow the layers to separate completely. Dichloromethane is denser than water and will form the bottom layer. f. Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: a. To maximize recovery, perform a second and third extraction of the aqueous layer with fresh portions of dichloromethane. b. Combine all the organic extracts in the same Erlenmeyer flask.

  • Drying the Organic Extract: a. Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[3] b. Gently swirl the flask. If the sodium sulfate clumps together, add more until some remains free-flowing. c. Allow the extract to stand for 10-15 minutes. d. Decant or filter the dried organic extract into a pre-weighed round-bottom flask.

  • Solvent Removal: a. Remove the dichloromethane using a rotary evaporator under reduced pressure. b. The remaining residue will be the extracted γ-butyrolactone.[3]

  • Quantification: a. Dissolve the residue in a suitable solvent and quantify the lactone concentration using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of γ-Valerolactone (GVL)

This protocol is adapted from a method for recovering γ-valerolactone from an aqueous solution and is particularly useful for more polar lactones that have some solubility in water.[4]

Materials:

  • Aqueous solution containing γ-valerolactone (GVL)

  • Sodium sulfate (Na₂SO₄) or Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Water bath

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: a. Place a known volume and concentration of the GVL-containing aqueous solution into a 50 mL centrifuge tube.

  • Salting-Out: a. Add a pre-determined amount of salt (e.g., Na₂SO₄ to achieve a high concentration) to the centrifuge tube. The addition of salt reduces the solubility of the organic compound in the aqueous phase.[4] b. The original protocol used a temperature of 32.4 °C to maximize the solubility of Na₂SO₄. A water bath can be used to maintain this temperature.[4]

  • Phase Separation: a. Vortex the mixture vigorously for 5-10 minutes to ensure complete dissolution of the salt and partitioning of the GVL. b. Centrifuge the tube to facilitate the separation of the organic and aqueous phases.

  • Collection of Phases: a. Two distinct phases should be visible: an upper organic phase rich in GVL and a lower aqueous phase. b. Carefully pipette the upper organic phase into a clean vial.

  • Quantification: a. Analyze the GVL concentration in both the organic and aqueous phases using HPLC to determine the recovery and extraction efficiency.[4]

Visualizations

Lactone Hydrolysis Mechanism

The following diagram illustrates the equilibrium between a lactone and its corresponding hydroxy carboxylic acid under acidic and basic conditions. This relationship is fundamental to designing pH-controlled liquid-liquid extraction protocols.

LactoneHydrolysis cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Lactone_acid Lactone (Closed Ring) More Organic Soluble HydroxyAcid Hydroxy Carboxylic Acid (Open Ring) Lactone_acid->HydroxyAcid Hydrolysis Lactone_base Lactone (Closed Ring) Carboxylate Carboxylate Salt (Open Ring) More Water Soluble Lactone_base->Carboxylate Hydrolysis (Saponification)

Caption: pH-dependent equilibrium of lactones.

General Workflow for Lactone Recovery from Fermentation Broth

This diagram outlines the key steps involved in the recovery and purification of lactones from a fermentation broth using liquid-liquid extraction.

LactoneRecoveryWorkflow Start Fermentation Broth Pretreatment Pre-treatment (e.g., Centrifugation, Filtration) Start->Pretreatment pH_Adjustment pH Adjustment (Acidification) Pretreatment->pH_Adjustment LLE Liquid-Liquid Extraction (with Organic Solvent) pH_Adjustment->LLE Phase_Separation Phase Separation LLE->Phase_Separation Aqueous_Phase Aqueous Phase (Raffinate) Phase_Separation->Aqueous_Phase To Waste or Recycle Organic_Phase Organic Phase (Extract) (Contains Lactone) Phase_Separation->Organic_Phase Drying Drying (e.g., with Na₂SO₄) Organic_Phase->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Lactone Crude Lactone Solvent_Removal->Crude_Lactone Purification Further Purification (e.g., Distillation, Chromatography) Crude_Lactone->Purification Analysis Analysis (GC-MS, HPLC) Crude_Lactone->Analysis Pure_Lactone Pure Lactone Purification->Pure_Lactone Pure_Lactone->Analysis

References

Application Notes and Protocols: Delta-Nonalactone as a Coumarin Substitute in Food and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin (B35378), a naturally occurring compound found in plants like tonka beans, cassia cinnamon, and sweet clover, has long been prized for its sweet, hay-like, and vanilla-esque aroma.[1][2][3] It has been a foundational ingredient in the fragrance industry, particularly in Fougère and Oriental compositions, and was historically used as a flavoring agent in a variety of food products.[1][4][5] However, due to concerns over potential hepatotoxicity in sensitive individuals, the use of pure coumarin as a direct food additive has been banned or heavily restricted in many countries, including the United States and the European Union.[1][2][6][7][8] These regulatory actions have necessitated the search for effective and safe substitutes.

Delta-nonalactone has emerged as a viable alternative. This six-membered ring lactone offers a complex sensory profile characterized by creamy, sweet, coconut, and fatty notes, with a distinct coumarin-like undertone.[9][10] This unique combination allows it to not only replace the sweet, hay-like character of coumarin but also to impart desirable creamy and fruity nuances, making it a versatile ingredient in both food and fragrance formulations.[11][12] These notes provide a comprehensive guide for researchers, scientists, and product development professionals on the application of this compound as a coumarin substitute.

Physicochemical and Sensory Profile

A clear understanding of the physical properties and sensory characteristics of both compounds is essential for successful substitution.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and coumarin.

PropertyThis compoundCoumarin
Synonyms 5-Hydroxynonanoic acid lactone, 6-butyltetrahydro-2H-pyran-2-one2H-1-Benzopyran-2-one, Benzo-α-pyrone
CAS Number 3301-94-8[10][13][14]91-64-5[1][5]
Molecular Formula C₉H₁₆O₂[13][14]C₉H₆O₂[5]
Molecular Weight 156.22 g/mol [13][14][15]146.14 g/mol [5]
Appearance Colorless to yellow liquid[13]Colorless to white crystalline solid[5]
Boiling Point 267°C[13]; 115-116°C at 2 mm Hg[14][16]~301.7°C
Flash Point 110°C - 137°C[10][13]~162°C
FEMA Number 3356[10][13][14][15]2321 (Obsolete for food use)[5]
Comparative Sensory Profile

This compound's value lies in its multifaceted aroma and taste, which overlaps with coumarin while offering additional desirable characteristics.

Sensory AspectThis compoundCoumarin
Odor Profile Creamy, sweet coconut, fatty, milky, with a distinct coumarin-like undertone.[9][10][17] Also described with apricot, butter, and nutty notes.[16]Sweet, powdery, hay-like, almondy, herbaceous, with vanilla nuances.[3][5]
Taste Profile Creamy, coconut, lactonic, sweet, and dairy-like with milky nuances at 10 ppm.[16]Sweet, slightly bitter.[18]
Primary Function Flavor and Fragrance IngredientFragrance Ingredient; Restricted Flavoring
Key Applications Coconut accords, creamy tropical compositions, dairy flavors, vanilla enhancers.[9][11][19]Fougère and Oriental fragrances, tobacco flavoring.[1][5]

Regulatory Status Overview

The primary driver for substituting coumarin is its regulatory status. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.

CompoundUnited States (FDA)European UnionIFRA (Fragrance)
This compound Generally Recognized as Safe (GRAS) for food use.[15]Listed as a flavoring substance.No specific restrictions listed; follows general good manufacturing practices.
Coumarin Banned from being directly added to food.[1][7]Restricted in food, with maximum levels depending on the food category.[2][6]Restricted and listed as a fragrance allergen. Maximum use levels are specified by product category.[5]

Application Notes & Experimental Protocols

Food Application: Sensory Evaluation in a Dairy Beverage

This protocol outlines a method for evaluating the efficacy of this compound as a coumarin substitute in a simple flavored milk system.

Objective: To determine the optimal concentration of this compound to replicate the sensory profile of coumarin in a sweetened dairy beverage and to assess any additional flavor contributions.

Materials:

  • This compound (food grade)

  • Coumarin (analytical standard, for reference only where permitted)

  • Whole Milk (3.5% fat)

  • Sucrose (B13894)

  • Propylene Glycol (PG) as a solvent

  • Glass beakers, graduated cylinders, and calibrated pipettes

  • Sample cups with lids, coded with random 3-digit numbers

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a 1% solution of this compound in PG.

    • Prepare a 0.1% solution of coumarin in PG for the reference sample.

  • Beverage Base Preparation:

    • Prepare a single batch of sweetened milk by dissolving sucrose in whole milk to achieve a 5% sugar concentration. Gently heat to 40°C to ensure complete dissolution, then cool to 4°C.

  • Test Sample Preparation:

    • Control (C): Unflavored sweetened milk.

    • Reference (R): Add the coumarin stock solution to the beverage base to achieve a final concentration of 2 ppm (the general limit for coumarin in many foods).

    • Test Samples (T1, T2, T3): Add the this compound stock solution to the beverage base to create a range of concentrations. A suggested starting range is 2 ppm (T1), 5 ppm (T2), and 10 ppm (T3).[12]

  • Sensory Panel Evaluation (Triangle Test):

    • Recruit 15-20 trained sensory panelists.

    • Present panelists with three samples: two will be the reference (R) and one will be a test sample (e.g., T2), or vice versa. The samples should be randomized and served chilled.

    • Ask panelists to identify the "odd" sample.

    • If a statistically significant number of panelists can identify the odd sample, it indicates a perceivable difference.

  • Descriptive Analysis:

    • Provide panelists with the control, reference, and all test samples.

    • Ask them to rate the intensity of key sensory attributes (e.g., sweetness, creaminess, coconut note, hay-like note, overall aroma) on a 9-point scale.

    • Collect qualitative comments on the overall flavor profile and preference.

  • Data Analysis:

    • Analyze triangle test results using statistical tables to determine significance.

    • Analyze descriptive analysis data using ANOVA to identify significant differences in sensory attributes between samples.

    • The optimal this compound concentration will be the one that is not significantly different from the coumarin reference in key attributes or is preferred by the panel.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solutions (1% D-Nonalactone, 0.1% Coumarin) prep_samples Create Control, Reference (2 ppm Coumarin), and Test Samples (2, 5, 10 ppm D-Nonalactone) prep_stock->prep_samples prep_base Prepare Sweetened Milk Base prep_base->prep_samples triangle_test Conduct Triangle Test (Is there a difference?) prep_samples->triangle_test descriptive_analysis Conduct Descriptive Analysis (Rate attributes: creamy, hay-like, etc.) triangle_test->descriptive_analysis data_analysis Statistical Analysis (ANOVA, Significance Testing) descriptive_analysis->data_analysis conclusion Determine Optimal Concentration of this compound data_analysis->conclusion

Sensory evaluation workflow for this compound.
Fragrance Application: Formulation and Stability in a Fougère Accord

This protocol describes how to substitute coumarin with this compound in a classic Fougère fragrance structure and evaluate its performance.

Objective: To assess the olfactory impact and stability of this compound as a direct replacement for coumarin in a model Fougère accord.

Materials:

  • This compound

  • Coumarin crystals

  • Key Fougère ingredients: Lavender oil, Bergamot oil, Oakmoss absolute, Geranium oil

  • Perfumer's alcohol (95% ethanol)

  • Glass fragrance bottles with caps

  • Incubator or oven for accelerated stability testing

Experimental Protocol:

  • Accord Formulation:

    • Create a simple Fougère base formula. For example:

      • Bergamot: 25%

      • Lavender: 30%

      • Geranium: 10%

      • Oakmoss: 10%

      • Coumarin / Substitute: 25%

    • Accord A (Reference): Prepare the accord using coumarin. Dissolve the coumarin crystals in a portion of the liquid ingredients before mixing the final accord.

    • Accord B (Test): Prepare the accord using this compound. Given that this compound is a liquid, it can be directly blended. Dosage can range from trace amounts up to 5% of the total concentrate, so the formula may need adjustment.[9][12] Start with a 1:1 replacement and create variations with lower concentrations of this compound, balancing the formula with a neutral diluent if necessary.

  • Maceration and Olfactory Evaluation:

    • Dilute both accords to 20% in perfumer's alcohol.

    • Allow the accords to macerate for at least one week in a cool, dark place.

    • Conduct olfactory evaluations on a smelling strip at key time points:

      • T=0 (Initial): Immediately after dilution.

      • T=1 week: After initial maceration.

      • T=4 weeks: After full maturation.

    • A panel of perfumers should evaluate the top, middle, and base notes, focusing on the expression of the characteristic sweet, hay-like Fougère character, as well as any creamy or coconut facets introduced by the this compound.

  • Accelerated Stability Testing:

    • Place sealed, half-filled bottles of both diluted accords (A and B) in an incubator at 40°C for 4 weeks. This simulates approximately 6-12 months of shelf life at room temperature.

    • Keep control samples at room temperature in the dark.

    • After 4 weeks, visually inspect the heated samples for any changes in color or clarity compared to the controls.

    • Conduct a final olfactory evaluation to check for any degradation or alteration of the scent profile.

Fragrance_Workflow cluster_formulation Formulation cluster_eval Evaluation cluster_stability Stability Testing create_accord_A Formulate Accord A (with Coumarin) macerate Macerate Accords (1-4 Weeks) create_accord_A->macerate create_accord_B Formulate Accord B (with this compound) create_accord_B->macerate olfactory_eval Olfactory Evaluation (T=0, 1wk, 4wks) macerate->olfactory_eval accel_stability Accelerated Stability (4 weeks @ 40°C) macerate->accel_stability final_eval Final Evaluation (Visual & Olfactory) accel_stability->final_eval

Fragrance formulation and testing workflow.

Logical Relationships and Application Suitability

The suitability of this compound as a coumarin substitute is based on the overlap of their sensory profiles and the additional benefits this compound provides.

Logical_Relationship cluster_coumarin Coumarin Profile cluster_nonalactone This compound Profile cluster_application Target Applications C_Profile Sweet Hay-like Powdery App_Fougere Fougère Fragrances C_Profile->App_Fougere Classic Note DN_Profile Creamy Coconut Sweet Coumarin Undertone DN_Profile->App_Fougere Provides sweet undertone (Substitution) App_Creamy Creamy/Dairy Flavors DN_Profile->App_Creamy Enhances creaminess App_Tropical Tropical/Coconut Notes DN_Profile->App_Tropical Primary note

Application suitability based on sensory profiles.

This compound presents a highly effective and safe alternative to coumarin in both food and fragrance applications. Its distinct coumarin-like undertone allows it to fill the void left by regulatory restrictions on coumarin, particularly in classic Fougère and lavender fragrance compositions.[9][12] Furthermore, its dominant creamy, coconut, and milky characteristics provide added value, enhancing dairy, vanilla, and tropical fruit flavors in food products and lending a modern, creamy warmth to fragrance accords.[11][16][19] By following structured experimental protocols for sensory and stability evaluation, product developers can successfully integrate this compound as a multifunctional ingredient that not only replaces coumarin but also introduces unique, desirable sensory dimensions.

References

Application Notes and Protocols for the Derivatization of Lactones for GC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactones are a significant class of cyclic esters that contribute to the characteristic aromas and flavors of many natural products and are key intermediates in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like lactones. However, many lactones, particularly those with additional polar functional groups or those that exist in equilibrium with their corresponding hydroxy acids, exhibit poor chromatographic behavior, leading to broad peaks, low sensitivity, and inaccurate quantification.

Derivatization is a chemical modification process that converts analytes into more volatile, thermally stable, and chromatographically amenable derivatives.[1][2] This enhances GC/MS analysis by improving peak shape, increasing sensitivity, and providing characteristic mass spectral fragmentation patterns for improved identification.[3][4] This document provides detailed application notes and protocols for the two most common derivatization methods for lactones: silylation and esterification .

Key Derivatization Strategies

The choice of derivatization reagent and method depends on the specific lactone and the functional groups present. The two primary strategies are:

  • Silylation: This is one of the most common derivatization techniques in GC/MS.[4] It involves the replacement of active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[3][5] This process significantly reduces the polarity and increases the volatility of the molecule.[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[3][7]

  • Esterification/Alkylation: This method is particularly useful for the analysis of γ-hydroxybutyric acid (GHB) and its precursor, γ-butyrolactone (GBL).[8][9] The lactone ring can be opened under acidic or basic conditions to form the corresponding hydroxy acid, which is then esterified to increase its volatility and improve its chromatographic properties.[8][10] Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) in the presence of an alcohol like heptafluoro-1-butanol (HFB) are effective for this purpose.[8]

Experimental Workflows and Signaling Pathways

Derivatization Workflow

The general workflow for the derivatization and analysis of lactones by GC/MS is a multi-step process designed to ensure accurate and reproducible results.

Caption: Overall experimental workflow for lactone derivatization and GC/MS analysis.

Silylation Reaction of a Hydroxy Lactone

This diagram illustrates the chemical transformation during the silylation of a generic hydroxy lactone using MSTFA.

Silylation Reaction Hydroxy_Lactone Hydroxy Lactone (Low Volatility) TMS_Derivative TMS-Lactone Derivative (High Volatility) Hydroxy_Lactone->TMS_Derivative + MSTFA (Heat) Byproduct Byproduct TMS_Derivative->Byproduct generates MSTFA MSTFA

Caption: Silylation of a hydroxy lactone using MSTFA.

Esterification of Gamma-Butyrolactone (B3396035) (GBL)

This diagram shows the two-step process for the derivatization of GBL, involving ring-opening to GHB followed by esterification.

GBL Esterification GBL Gamma-Butyrolactone (GBL) GHB Gamma-Hydroxybutyric Acid (GHB) GBL->GHB Hydrolysis (pH dependent) HFB_Ester GHB-HFB Ester (Volatile Derivative) GHB->HFB_Ester Esterification TFAA_HFB TFAA / HFB TFAA_HFB->HFB_Ester

Caption: Esterification pathway for GBL via GHB formation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC/MS analysis of lactones following derivatization. These values can vary based on the specific analyte, matrix, and instrument conditions.

Derivatization MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Recovery (%)Reference
Silylation (BSTFA) Estrogenic CompoundsMilk, YogurtVaries per compound0.5–20 ng/mL-[11]
Direct Injection γ- and δ-LactonesHigh-fat foods1.0–100 µg/mL-87–121[12]
HS-SPME Various LactonesWine-0.17 mg/L (γ-butyrolactone), µg/L levels for others> 75[12][13]
Esterification (TFAA/HFB) GHB/GBLBeverages--Quantitative[8]

Detailed Experimental Protocols

Protocol 1: Silylation of Hydroxy Lactones using MSTFA

This protocol is suitable for lactones containing hydroxyl or carboxyl functional groups.

Materials:

  • Dried sample extract containing lactones

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)[3][11]

  • Pyridine (B92270) (optional, as a catalyst and solvent)[14]

  • GC Vials (1.5 mL) with inserts[15]

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.[5] A gentle stream of nitrogen can be used for final drying.

  • Reagent Addition: To the dried extract in a GC vial, add 50 µL of MSTFA (with 1% TMCS). If the sample is not readily soluble, 10-20 µL of pyridine can be added.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or oven at 70-80°C for 30 minutes to ensure complete derivatization.[11] Reaction times and temperatures may need optimization for specific compounds.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC/MS. A typical injection volume is 1 µL.[15]

Protocol 2: Esterification of Gamma-Butyrolactone (GBL)

This protocol is designed for the indirect analysis of GBL by converting it to a volatile ester of GHB.

Materials:

  • Aqueous sample containing GBL

  • 10 M Hydrochloric Acid (HCl)

  • 5 M Potassium Hydroxide (KOH)

  • Sodium Acetate (B1210297) Buffer (4 M, pH 5.0)

  • Trifluoroacetic anhydride (TFAA)[8]

  • 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB)[8]

  • Extraction solvent (e.g., tert-Butyl methyl ether - TBME)

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes

  • GC Vials (1.5 mL)

Procedure:

  • Lactonization/Hydrolysis Control:

    • To analyze for GBL, it is often converted from endogenous or ingested GHB. Acidify the sample (e.g., 5 mL urine) to pH 1 with HCl and heat at 60°C for 1 hour to drive the equilibrium towards GBL.[16]

    • To analyze total GHB (from both GHB and GBL), the sample can be made alkaline (pH 12) to force the hydrolysis of GBL to GHB.[8]

  • pH Adjustment: Adjust the pH of the solution to approximately 5.0 using KOH and sodium acetate buffer.[16]

  • Derivatization:

    • This protocol uses an extraction-free derivatization method.[8] A solution of TFAA and HFB is added directly to the aqueous sample.

    • The derivatization reaction converts the active hydrogens of GHB into more volatile and stable derivatives.[8]

  • Extraction (if not using extraction-less method):

    • Add an appropriate extraction solvent like TBME.

    • Shake vigorously for 20 minutes and then centrifuge to separate the phases.[16]

  • Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Analysis: Transfer the final dried extract to a GC vial for injection.

GC/MS Instrumental Parameters

The following are general starting conditions and should be optimized for the specific application.

  • Gas Chromatograph (GC):

    • Column: DB-5ms, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[16]

    • Injector Temperature: 250-280°C.[16][17]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[13][18]

    • Oven Program:

      • Initial Temperature: 40-70°C, hold for 2 minutes.[16][17]

      • Ramp: 5-15°C/min to 280-300°C.[16][17]

      • Final Hold: 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13][18]

    • Ion Source Temperature: 230°C.[17]

    • Transfer Line Temperature: 250-280°C.[13][17]

    • Acquisition Mode: Full Scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[17]

Conclusion

Derivatization is a critical step for the robust and sensitive analysis of many lactones by GC/MS. Silylation is a versatile method for lactones containing active hydrogens, while esterification is particularly effective for the analysis of GBL and related compounds. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement effective derivatization strategies, ultimately leading to higher quality analytical results in their respective fields.

References

Application Notes and Protocols: The Role of Delta-Nonalactone in Tropical Fruit Flavor Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing delta-nonalactone in the reconstitution of tropical fruit flavors. This document outlines the chemical properties of this compound, its contribution to fruit profiles, and detailed protocols for its application and evaluation.

Introduction to this compound in Flavor Chemistry

This compound (6-butyltetrahydro-2H-pyran-2-one) is a naturally occurring lactone found in various fruits, including mangoes, and is a key contributor to the characteristic creamy, coconut-like, and fruity notes in many food products.[1][2] Its distinct sensory profile makes it a valuable component in the flavorist's palette for creating authentic and appealing tropical fruit flavors. This lactone imparts a creamy, sweet, milky, and coconut-like taste and aroma, with nuances described as fatty and coumarinic.[3][4][5] Its application is particularly effective in building the rich and full-bodied character of tropical fruits like mango, passion fruit, and pineapple.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor formulations.

PropertyValueReference
Chemical Formula C9H16O2[3][6]
Molecular Weight 156.22 g/mol [1][6]
Appearance Colorless to pale yellow oily liquid[1][3]
Odor Profile Coconut, creamy, sweet, milky, coumarin-like, with fruity and spicy nuances[3][4][5]
Taste Profile Creamy, milky, lactonic, dairy, with an oily, coconut nuance at 10 ppm[3][5]
Boiling Point 115-116 °C at 2 mm Hg[7][8]
Density Approximately 0.994 to 0.999 g/mL at 25 °C[3]
Solubility Soluble in 95% alcohol[1]
FEMA Number 3356[3][9]

Application in Tropical Fruit Flavor Reconstitution

This compound is instrumental in rounding out and adding a creamy, ripe character to tropical fruit flavor profiles. It is particularly useful in reconstituting flavors that may have lost some of their characteristic volatile compounds during processing.

Key Contributions to Tropical Fruit Flavors:
  • Mango: Enhances the creamy, fleshy, and sweet notes, contributing to a more authentic ripe mango profile.[1]

  • Passion Fruit: Adds a creamy background that balances the characteristic tart and fruity notes.

  • Pineapple: Complements the sweet and tangy notes with a creamy, coconut-like undertone, reminiscent of a piña colada profile.

  • Coconut: Acts as a primary building block for natural and creamy coconut flavors.[4]

Experimental Protocols

Protocol 1: Reconstitution of a Model Mango Flavor Beverage

This protocol describes the preparation of a model mango beverage and the incorporation of this compound for sensory evaluation.

1. Preparation of the Base Mango Beverage:

  • Combine mango puree (20%), sucrose (B13894) (8%), citric acid (0.2%), and potable water (71.8%) in a blender.
  • Homogenize the mixture until uniform.
  • Pasteurize the base beverage at 85°C for 15 minutes and then cool to room temperature.

2. Incorporation of this compound:

  • Prepare a stock solution of this compound (1% in propylene (B89431) glycol).
  • Create a series of test samples by adding the this compound stock solution to the base mango beverage at different concentrations (e.g., 0 ppm, 5 ppm, 10 ppm, 15 ppm).
  • Ensure thorough mixing of each sample.

3. Sensory Evaluation:

  • Conduct a quantitative descriptive analysis (QDA) with a trained sensory panel (8-12 panelists).
  • Present the samples, including the control (0 ppm), to the panelists in a randomized and blind manner.
  • Panelists will rate the intensity of key sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very intense").
  • Key attributes to evaluate include:
  • Aroma: Mango, Creamy/Coconut, Fruity, Sweet, Green.
  • Flavor: Mango, Creamy/Coconut, Fruity, Sweet, Sour.
  • Mouthfeel: Body/Thickness.
  • Overall Liking: (To be evaluated by a consumer panel using a 9-point hedonic scale).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis of Volatiles

This protocol is for the instrumental analysis of the volatile compounds in the reconstituted mango beverage to correlate sensory data with chemical composition.

1. Sample Preparation:

  • Place 5 mL of the mango beverage sample into a 20 mL headspace vial.
  • Add 1 g of NaCl to enhance the release of volatile compounds.
  • Add a known concentration of an internal standard (e.g., 3-octanol) for quantification.
  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the vial at 40°C for 15 minutes.
  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).
  • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).
  • Use a temperature program such as: start at 40°C for 3 min, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min and hold for 5 min.
  • Detect and identify the compounds using a mass spectrometer in electron impact (EI) mode.
  • Quantify this compound and other key volatiles by comparing their peak areas to that of the internal standard.

Data Presentation

The following table presents illustrative quantitative data from a sensory panel evaluation of a reconstituted mango beverage with varying concentrations of this compound. The values represent the mean scores on a 15-point intensity scale.

Sensory AttributeControl (0 ppm)5 ppm this compound10 ppm this compound15 ppm this compound
Aroma
Mango8.59.09.89.5
Creamy/Coconut1.24.57.89.2
Fruity7.88.28.58.3
Sweet6.57.07.88.1
Flavor
Mango8.28.89.59.1
Creamy/Coconut1.55.08.29.8
Fruity7.58.08.38.0
Sweet7.07.88.58.9
Sour4.54.23.83.5
Mouthfeel
Body/Thickness5.06.27.57.8
Overall Liking 6.27.58.17.2

(Note: This data is illustrative and intended to demonstrate the expected impact of this compound. Actual results may vary based on the specific fruit base and sensory panel.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incorp Incorporation cluster_eval Evaluation cluster_analysis Data Analysis prep_base Prepare Base Mango Beverage create_samples Create Test Samples (0, 5, 10, 15 ppm) prep_base->create_samples prep_stock Prepare this compound Stock Solution prep_stock->create_samples sensory_eval Quantitative Descriptive Analysis (QDA) create_samples->sensory_eval gcms_analysis HS-SPME-GC-MS Analysis create_samples->gcms_analysis data_analysis Correlate Sensory and Instrumental Data sensory_eval->data_analysis gcms_analysis->data_analysis

Experimental workflow for evaluating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signal Signal Transduction receptor Odorant Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp:s->camp:n Converts ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Leads to odorant This compound odorant->receptor Binds nerve_impulse Nerve Impulse to Brain depolarization->nerve_impulse Generates

References

Application Note: Chiral Separation of Delta-Nonalactone Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of delta-nonalactone enantiomers using capillary gas chromatography (GC). This compound is a significant flavor and fragrance compound, and the ability to resolve its enantiomers is crucial for quality control, authenticity studies, and the development of stereospecific synthesis methods. This protocol utilizes a chiral stationary phase (CSP) for the direct enantioselective analysis of this compound, providing a reliable and efficient method for determining enantiomeric purity. While Supercritical Fluid Chromatography (SFC) presents a viable alternative for chiral separations, this note focuses on the more commonly accessible GC-based approach.

Introduction

This compound (C₉H₁₆O₂) is a chiral molecule widely used in the food and fragrance industries for its characteristic creamy, coconut-like aroma. The two enantiomers, (R)- and (S)-delta-nonalactone, can exhibit different sensory properties and biological activities. Therefore, a precise analytical method to separate and quantify these enantiomers is essential. This document provides a detailed protocol for the chiral separation of this compound enantiomers using gas chromatography with a cyclodextrin-based chiral stationary phase.

Chiral chromatography is the primary technique for separating enantiomers.[1] In gas chromatography, this is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including lactones.[2]

Experimental Protocols

This section outlines the necessary equipment, reagents, and step-by-step procedures for the chiral GC separation of this compound enantiomers.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral GC Column: Astec® CHIRALDEX® G-TA, 20 m x 0.25 mm I.D., 0.12 µm film thickness (or equivalent gamma-cyclodextrin-based chiral stationary phase).[3] This phase is particularly effective for the separation of oxygen-containing analytes such as lactones.[3]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Syringes: Appropriate for GC injection.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solvent: Hexane (B92381) or ethyl acetate, GC grade.

  • Sample: Racemic this compound standard and samples for analysis.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in hexane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in hexane to fall within the concentration range of the working standards.

GC Method Parameters

The following GC parameters are a starting point and may require optimization for specific instruments and applications.

ParameterValue
Column Astec® CHIRALDEX® G-TA (20 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 10 min
Detector FID
Detector Temperature 250 °C

Data Presentation

The following table presents illustrative quantitative data for the chiral separation of this compound enantiomers based on the protocol described above. These values are representative of typical separations of similar lactones on a gamma-cyclodextrin (B1674603) phase and should be confirmed experimentally.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(S)-delta-Nonalactone38.550.0\multirow{2}{*}{>1.5}
(R)-delta-Nonalactone39.250.0

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and analytical conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of this compound enantiomers.

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Start stock Prepare Racemic Stock Solution (1000 µg/mL) prep_start->stock sample Dilute Sample prep_start->sample working Prepare Working Standards (1-100 µg/mL) stock->working prep_end Prepared Samples & Standards working->prep_end sample->prep_end gc_setup Set GC Method Parameters prep_end->gc_setup injection Inject Sample/Standard gc_setup->injection separation Chiral Separation on Column injection->separation detection FID/MS Detection separation->detection gc_end Chromatogram detection->gc_end integrate Integrate Peaks gc_end->integrate calculate Calculate Retention Times, Peak Areas, and Resolution integrate->calculate quantify Quantify Enantiomeric Composition calculate->quantify data_end Final Report quantify->data_end

Experimental Workflow for Chiral GC Analysis
Chiral Recognition Mechanism

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

G racemate Racemic this compound ((R)- and (S)-enantiomers) csp Chiral Stationary Phase (Cyclodextrin) racemate->csp Interaction complex_r Diastereomeric Complex (CSP + (R)-enantiomer) More Stable csp->complex_r complex_s Diastereomeric Complex (CSP + (S)-enantiomer) Less Stable csp->complex_s elution Differential Elution complex_r->elution complex_s->elution separated Separated Enantiomers elution->separated

Principle of Chiral Separation on a CSP

Discussion

The presented gas chromatography method provides excellent resolution for the enantiomers of this compound. The use of a derivatized cyclodextrin (B1172386) chiral stationary phase, such as the Astec® CHIRALDEX® G-TA, is critical for achieving this separation.[3] The temperature program is designed to ensure sufficient separation while maintaining reasonable analysis times.

For method optimization, the temperature ramp rate and the carrier gas flow rate can be adjusted. A slower temperature ramp or a lower flow rate may improve resolution but will increase the analysis time. Conversely, a faster ramp rate or a higher flow rate will shorten the analysis time but may decrease resolution.

While this application note focuses on GC, Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative for chiral separations.[4] SFC offers advantages such as faster analysis times and reduced solvent consumption.[5] The principles of chiral separation using a CSP are similar in both GC and SFC.

Conclusion

The detailed protocol in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers by gas chromatography. This method is suitable for routine quality control, research, and drug development applications where the determination of enantiomeric composition is required. The provided workflow and diagrams offer a clear guide for implementing this analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Delta-Nonalactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of delta-nonalactone from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound?

A1: this compound is a naturally occurring flavor and fragrance compound found in various fruits and plants. Some of the known sources include coconut (Cocos nucifera), mango (Mangifera indica), and peaches (Prunus persica).[1][2] It has also been reported in butter, milk, and certain types of whiskey.

Q2: Which extraction methods are suitable for this compound?

A2: Several methods can be employed for the extraction of this compound, each with its own advantages and disadvantages. Common techniques include:

  • Solvent Extraction (Maceration, Soxhlet): These are traditional methods that are relatively simple to implement.[3][4]

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance extraction efficiency, often resulting in shorter extraction times and lower solvent consumption.[5]

  • Supercritical Fluid Extraction (SFE) with CO₂: A green technology that utilizes supercritical carbon dioxide as a solvent, which is non-toxic and easily removed from the final product.[5][6]

  • Hydrodistillation: Primarily used for extracting essential oils, it can be effective for volatile compounds like lactones, but the high temperatures may cause degradation.[7][8]

Q3: How do I choose the right solvent for this compound extraction?

A3: The choice of solvent is critical and depends on the extraction method and the polarity of this compound. This compound is a moderately polar compound. Solvents that have been shown to be effective for similar compounds include:

  • Ethanol (B145695): Generally recognized as safe (GRAS) and effective for extracting a wide range of compounds.[9]

  • Methanol: Can be very efficient but is more toxic than ethanol.

  • Acetone: A good solvent for a variety of organic compounds.[10]

  • Hexane: A non-polar solvent that can be used, but its toxicity requires complete removal from the final product.[11]

  • Supercritical CO₂: A non-polar solvent that can be modified with a polar co-solvent like ethanol to enhance the extraction of moderately polar compounds.[6]

The selection should be based on maximizing yield while considering the safety, cost, and environmental impact of the solvent.

Q4: What analytical methods are used to quantify this compound in the extract?

A4: The most common and reliable method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12][][14] This technique allows for the separation of volatile compounds in the extract and their identification and quantification based on their mass spectra and retention times. The use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA) can improve the accuracy of quantification.[14][15]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Cell Disruption Ensure the plant material is properly prepared. Grinding the material to a fine, uniform powder (e.g., 40-60 mesh) increases the surface area for solvent contact and improves extraction efficiency.[16] Consider pre-treatments like freeze-drying to facilitate cell wall rupture.
Suboptimal Extraction Parameters Optimize the solvent-to-solid ratio, extraction time, and temperature. A higher solvent-to-solid ratio may improve extraction but increases solvent consumption.[17] For time and temperature, these need to be balanced to maximize extraction without causing degradation of the target compound.[3]
Inappropriate Solvent Choice The polarity of the solvent should be matched to this compound. If using a non-polar solvent like supercritical CO₂, consider adding a polar co-solvent such as ethanol to improve the extraction of this moderately polar lactone.[6] For solvent extraction, a mixture of ethanol and water might be more effective than pure ethanol.
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction of the compound from the plant matrix.[18]
Compound Degradation This compound, being a lactone, can be susceptible to hydrolysis under acidic or alkaline conditions and degradation at high temperatures.[3] Maintain a neutral pH during extraction and use the lowest effective temperature. For methods requiring heat, consider using a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress.[3][19]
Issue 2: Presence of Impurities in the Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds The chosen solvent may be extracting other compounds with similar polarity. Modifying the solvent system, for example by changing the ethanol-water ratio, can alter the selectivity of the extraction. Supercritical Fluid Extraction (SFE) offers high selectivity by adjusting pressure and temperature.
Presence of Pigments and Waxes Non-polar solvents tend to co-extract fats and waxes.[7] A post-extraction clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove these impurities.
Thermal Degradation Products High extraction temperatures can lead to the formation of degradation products. Lowering the extraction temperature or using a non-thermal method like Ultrasound-Assisted Extraction (UAE) can mitigate this issue.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for specific plant materials.

Materials and Equipment:

  • Dried and powdered plant material (e.g., coconut endocarp, peach pulp)

  • Extraction solvent (e.g., 50% aqueous ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Extraction:

    • Place the sample in a flask and add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[20]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 50°C to prevent degradation of this compound.

  • Analysis: Analyze the concentrated extract for this compound content using GC-MS.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines a general procedure for SFE. Parameters should be optimized for the specific plant matrix.

Materials and Equipment:

  • Dried and powdered plant material

  • Supercritical Fluid Extractor

  • Food-grade carbon dioxide

  • Co-solvent (e.g., ethanol)

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Load a known amount of the powdered plant material into the extraction vessel of the SFE system.

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure (e.g., 200 bar).

    • Heat the extraction vessel to the set temperature (e.g., 50°C).

    • If using a co-solvent, introduce it at a specific flow rate.

    • Allow the supercritical CO₂ (and co-solvent) to pass through the extraction vessel for a defined period (e.g., 2 hours).

  • Collection: Depressurize the CO₂ in the separator vessel, causing the extracted compounds to precipitate. Collect the extract.

  • Analysis: Dissolve a known amount of the extract in a suitable solvent and analyze for this compound content using GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction (UAE / SFE / Solvent) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification gcms->quantification troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield cause1 Inefficient Cell Disruption low_yield->cause1 cause2 Suboptimal Parameters low_yield->cause2 cause3 Inappropriate Solvent low_yield->cause3 cause4 Degradation low_yield->cause4 sol1 Optimize Grinding cause1->sol1 sol2 Optimize Time, Temp, Solvent Ratio cause2->sol2 sol3 Solvent Screening cause3->sol3 sol4 Use Milder Conditions cause4->sol4

References

Troubleshooting low recovery of delta-nonalactone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of delta-nonalactone during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during extraction?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective extraction protocol. It is a moderately non-polar compound with limited water solubility. Key properties are summarized in the table below. Its Log P value of approximately 2.08 indicates a preference for organic solvents over water.[1] While generally stable, lactones can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, which would convert it to 5-hydroxynonanoic acid and prevent its recovery as a lactone.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
AppearanceColorless to pale yellow liquid[5]
Boiling Point~267 °C at 760 mmHg[1]
Log P (o/w)2.08[1]
SolubilitySoluble in alcohol; Insoluble in water[]
StabilityStable in perfumes and diverse functional bases.[1] Susceptible to hydrolysis under strong acid/base conditions.[2][3]

Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?

A2: Both LLE and SPE can be effective for extracting this compound. The choice depends on the sample matrix, required sample cleanliness, and available resources.

  • Liquid-Liquid Extraction (LLE) is a classic, robust method suitable for simple liquid matrices. It is effective but can be labor-intensive and may lead to emulsion formation with complex samples.[7]

  • Solid-Phase Extraction (SPE) is often more efficient, uses less solvent, and provides a cleaner extract by selectively isolating the analyte. It is highly recommended for complex matrices like biological fluids or viscous food products. SPE can also be automated for higher throughput.

Q3: My recovery is consistently low, but I'm not sure where the analyte is being lost. How can I diagnose the problem?

A3: A systematic approach is needed to pinpoint the source of analyte loss. This involves analyzing each fraction of your extraction process (the original sample, the aqueous waste, wash fractions, and the final eluate) to perform a mass balance analysis. This will tell you at which step the this compound is being lost.

cluster_start Diagnosis cluster_analysis Mass Balance Analysis cluster_troubleshoot Troubleshooting Paths cluster_solutions Potential Solutions Start Low Recovery Observed Collect Collect & Analyze All Fractions: 1. Post-Extraction Aqueous/Solid Waste 2. Wash Step Waste 3. Final Eluate Start->Collect InWaste Analyte in Aqueous/Solid Waste? Collect->InWaste Where is the analyte? InWash Analyte in Wash Fraction? InWaste->InWash Sol_Waste Improve Initial Extraction: - Check Solvent Polarity - Adjust pH (Avoid Extremes) - Increase Mixing/Time InWaste->Sol_Waste Yes NotEluted Analyte Not in Any Fraction? InWash->NotEluted Sol_Wash Optimize Wash Step: - Use a Weaker Wash Solvent - Decrease Wash Volume InWash->Sol_Wash Yes Success Analyte in Final Eluate (But Concentration is Low) NotEluted->Success Sol_Elute Improve Elution: - Use a Stronger Elution Solvent - Increase Elution Volume - Check for Irreversible Binding NotEluted->Sol_Elute Yes Sol_Post Check Post-Extraction Steps: - Evaporation Temp Too High? - Adsorption to Glassware? Success->Sol_Post Yes

Caption: A general workflow for troubleshooting low analyte recovery.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Q4: I'm performing an LLE from an aqueous sample, but my recovery is poor. Is my solvent choice correct?

A4: Solvent selection is critical. For a compound like this compound with a Log P of ~2.08, you should use a water-immiscible organic solvent of moderate to low polarity. Highly polar solvents will not efficiently partition the analyte from the aqueous phase, while very non-polar solvents may also be less effective than moderately non-polar ones.

A study on the related gamma-decalactone (B1670016) showed that diethyl ether provided excellent recovery.[8] Solvents like ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or methyl tert-butyl ether (MTBE) are also excellent candidates. Avoid highly polar solvents like acetonitrile (B52724) or highly non-polar solvents like hexane (B92381) as the primary choice, though hexane can be useful for removing non-polar interferences.

Table 2: Example: Recovery of Gamma-Decalactone with Different Solvents (Solvent:Sample Ratio 2:1)

Extraction SolventPolarity IndexRecovery of Gamma-DecalactoneNote
Diethyl Ether2.8Very GoodEffective for lactone extraction.[8]
Ethyl Acetate4.4GoodA common and effective choice.
Dichloromethane3.1GoodEffective but denser than water.
Hexane0.1ModerateMay be less efficient due to low polarity.
Toluene2.4ModerateCan be effective.

This data is for gamma-decalactone but illustrates the principle of solvent selection for similar lactones.[8] Polarity indices are approximate values.

Q5: How does pH affect my LLE recovery of this compound?

A5: Although this compound is a neutral molecule, the pH of your aqueous sample is extremely important due to the risk of hydrolysis.

  • Strongly Basic Conditions (pH > 11): High pH can rapidly hydrolyze the lactone's ester bond, opening the ring to form the water-soluble carboxylate salt of 5-hydroxynonanoic acid. This form will not extract into the organic phase, causing catastrophic loss of recovery.

  • Strongly Acidic Conditions (pH < 2): Very low pH can also catalyze hydrolysis, though typically slower than base-catalyzed hydrolysis.[2][4]

  • Optimal pH Range: For extracting the intact lactone, it is safest to work with a sample matrix that is near neutral (pH 5-8). If pH adjustment is necessary to manage matrix components, use the mildest conditions possible and minimize the time the sample is held at extreme pH.

cluster_main Key Factors Influencing this compound Extraction Recovery cluster_solvent Solvent Choice cluster_matrix Sample Matrix & Conditions cluster_technique Technique Recovery Extraction Recovery Polarity Polarity Match (Log P ~2.08) Polarity->Recovery Ratio Solvent:Sample Ratio (Higher is often better) Ratio->Recovery pH Sample pH (Risk of Hydrolysis at extremes) pH->Recovery Emulsion Emulsion Formation (Physical barrier to separation) Emulsion->Recovery Mixing Mixing Efficiency (Shaking vs. Swirling) Mixing->Recovery Temp Temperature (Affects volatility & solubility) Temp->Recovery

Caption: Key factors that influence the recovery of this compound.

Q6: I'm seeing a thick layer between my aqueous and organic phases (emulsion). How can I resolve this?

A6: Emulsion formation is a common problem, especially with complex matrices like milk, plasma, or homogenized foods.[7] It traps your analyte and prevents clean separation.

  • Prevention: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the energy that creates emulsions while still allowing for sufficient surface area contact.

  • Resolution:

    • "Salting out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion and force the separation of the layers.[7]

    • Centrifugation: Transfer the mixture to centrifuge tubes. The force can often break the emulsion and create a sharp separation line.

    • Filtration: Pass the mixture through a phase separator filter paper, which is designed to allow the organic phase to pass through while retaining the aqueous phase.[7]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Q7: I am using a C18 (reversed-phase) SPE cartridge, but my this compound is ending up in the initial sample waste (load fraction). What's wrong?

A7: This indicates that the analyte is not being retained by the SPE sorbent. Here are the most likely causes:

  • Incorrect Sorbent Conditioning: The C18 sorbent must be properly conditioned first with a water-miscible organic solvent (like methanol) and then equilibrated with an aqueous solution (like water or a buffer). Failure to condition prevents the C18 chains from being properly solvated, leading to poor retention of non-polar analytes.

  • Sample Solvent is Too Strong: If your this compound is dissolved in a solution with a high percentage of organic solvent, it will not partition onto the C18 sorbent. The sample should be in a predominantly aqueous solution for effective retention in reversed-phase SPE. Dilute your sample with water or a buffer before loading.

  • Flow Rate is Too High: Loading the sample too quickly can prevent adequate interaction time between the analyte and the sorbent. Ensure a slow, steady flow rate (e.g., ~1 mL/min).

Q8: My analyte retains on the cartridge, but it's being lost during the wash step.

A8: This means your wash solvent is too strong (i.e., too non-polar for a reversed-phase sorbent). The goal of the wash step is to remove more polar interferences while leaving the moderately non-polar this compound bound to the sorbent.

  • Solution: Decrease the organic solvent percentage in your wash solution. For example, if you are washing with 40% methanol (B129727) in water and losing your analyte, try washing with 10% or 20% methanol in water instead.

Q9: I've loaded and washed my SPE cartridge, but I can't get the this compound to come off during the elution step.

A9: This suggests your elution solvent is not strong enough (i.e., not non-polar enough) to displace the analyte from the sorbent.

  • Solution: Increase the strength of your elution solvent.

    • Increase the percentage of organic solvent (e.g., if 70% methanol isn't working, try 100% methanol).

    • Switch to a stronger organic solvent. Acetonitrile is slightly stronger than methanol in reversed-phase systems. More non-polar solvents like ethyl acetate or DCM can also be effective if the sorbent is compatible and dried properly.

    • Increase the volume of the elution solvent and apply it in smaller aliquots (e.g., use 3 x 1 mL instead of 1 x 3 mL) to improve efficiency.

Table 3: General SPE Troubleshooting Guide for this compound (Reversed-Phase)

SymptomProbable Cause(s)Recommended Solution(s)
Analyte in Load Waste 1. Improper sorbent conditioning.2. Sample solvent is too organic.3. Cartridge overloaded.1. Condition with Methanol, then equilibrate with Water.2. Dilute sample with water (target <5% organic).3. Use a larger cartridge or dilute the sample.
Analyte in Wash Fraction 1. Wash solvent is too strong (too much organic).1. Decrease the percentage of organic solvent in the wash step.
Analyte Not in Eluate 1. Elution solvent is too weak.2. Insufficient elution volume.1. Increase the organic percentage or switch to a stronger solvent (e.g., Acetonitrile, Ethyl Acetate).2. Increase elution volume; apply in multiple small aliquots.
Dirty Extract (Interferences) 1. Wash step is too weak or omitted.2. Incorrect sorbent choice.1. Add or strengthen the wash step (e.g., increase organic % slightly).2. Consider a different sorbent chemistry (e.g., normal-phase if sample is in a non-polar solvent).

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is a starting point for extracting this compound from a simple aqueous matrix (e.g., a beverage).

  • Sample Preparation:

    • Take 10 mL of the liquid sample in a 50 mL centrifuge tube or separatory funnel.

    • Ensure the sample pH is between 5 and 8. If adjustment is needed, use dilute acid/base (e.g., 0.1 M HCl or NaOH) dropwise.

    • (Optional) Add 2-3 grams of NaCl to the sample and dissolve to aid in phase separation ("salting out").

  • Extraction:

    • Add 20 mL of ethyl acetate to the sample (a 2:1 solvent-to-sample ratio).

    • Seal the vessel and gently invert/swirl for 2-3 minutes to ensure thorough mixing without forming a strong emulsion.

    • Allow the layers to separate for 5-10 minutes. If an emulsion persists, centrifuge the sample at 2000 x g for 10 minutes.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean flask using a pipette.

    • Repeat the extraction (Step 2 & 3) on the remaining aqueous layer with a fresh 10 mL of ethyl acetate to improve recovery. Combine the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate (B86663) to the combined organic extract to remove residual water. Swirl and let it sit for 5 minutes.

    • Filter or decant the dried extract into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., <40°C) to concentrate the analyte.

    • Reconstitute the final extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol uses a reversed-phase (C18) cartridge, suitable for extracting this compound from an aqueous matrix.

  • Sample Pre-treatment:

    • Ensure the sample is free of particulates by centrifuging or filtering.

    • Dilute the sample with deionized water so that the final concentration of organic solvent is less than 5%. Adjust pH to near-neutral if necessary.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge (500 mg, 6 mL). Do not let the sorbent go dry.

    • Pass 3 mL of deionized water through the cartridge. Leave ~0.5 mL of water above the sorbent bed to prevent it from drying out.

  • Sample Loading:

    • Load up to 10 mL of the pre-treated sample onto the cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities. This step may need optimization depending on the matrix.

  • Elution:

    • Dry the cartridge by applying vacuum for 5-10 minutes to remove excess water.

    • Elute the this compound from the cartridge by passing 3 mL of ethyl acetate or 100% methanol through the sorbent at a slow flow rate (~1 mL/min). Collect the eluate.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the extract in a known volume of a suitable solvent for analysis.

References

Technical Support Center: Optimizing Lactone Synthesis with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing lactone synthesis?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] In lactone synthesis, especially in enzymatic reactions, RSM is valuable because it allows for the evaluation of multiple process variables simultaneously, identifying significant interactions between them that a one-factor-at-a-time approach might miss.[3] This leads to a more efficient determination of optimal reaction conditions to maximize yield, purity, or other desired responses.[4]

Q2: What are the key independent variables (factors) to consider when optimizing lipase-catalyzed lactone synthesis using RSM?

A2: Several factors can significantly influence the outcome of a lipase-catalyzed lactonization. Based on various studies, the most common factors include:

  • Temperature: Affects enzyme activity and stability.

  • Enzyme Concentration/Load: The amount of biocatalyst used.[5]

  • Substrate Molar Ratio: The ratio of the hydroxy acid or ester to the acyl donor.

  • Reaction Time: The duration of the enzymatic reaction.[5]

  • Solvent Type/Log P: The hydrophobicity of the solvent can impact enzyme performance.[6]

  • pH: Crucial for maintaining optimal enzyme activity.[7]

  • Water Content: Can influence the equilibrium of the esterification reaction.[8][9]

Q3: What are common experimental designs used in RSM for lactone synthesis?

A3: The most frequently used designs for optimizing enzymatic synthesis are the Box-Behnken Design (BBD) and the Central Composite Design (CCD).[3][10]

  • Box-Behnken Design (BBD): An efficient design that does not include runs at the extreme corners of the experimental space. This is advantageous when extreme factor combinations could lead to undesirable outcomes like enzyme denaturation.

  • Central Composite Design (CCD): A versatile design that includes factorial points, center points, and axial (star) points. It is well-suited for fitting a second-order (quadratic) model.[10]

Q4: How do I validate the RSM model?

A4: Model validation is a critical step to ensure the predictive accuracy of your generated model. This is typically done by conducting a set of confirmation experiments at the predicted optimal conditions.[11] The experimental results should be compared to the predicted values. A close agreement between the experimental and predicted values, often with a low percentage error, confirms the model's validity.[5][11]

Troubleshooting Guide

Problem 1: Low Lactone Yield Despite RSM Optimization

Q: My RSM model predicted a high lactone yield, but the validation experiment resulted in a significantly lower yield. What could be the issue?

A: This is a common problem that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Check for Product Inhibition or Degradation: The optimal conditions predicted by the model might inadvertently favor product inhibition or degradation, especially over extended reaction times or at elevated temperatures.[12]

    • Solution: Consider adding a step for in-situ product removal or investigate if a different lipase (B570770) could be less susceptible to inhibition.[12]

  • Verify Starting Material Quality: Impurities in your hydroxy acid, ester, or solvent can inhibit the enzyme or lead to side reactions.

    • Solution: Ensure the purity of your starting materials and use anhydrous solvents where necessary.

  • Enzyme Deactivation: The predicted optimal conditions (e.g., high temperature, non-ideal pH) might be causing the lipase to deactivate over the course of the reaction.

    • Solution: Re-evaluate the experimental range for temperature and pH to ensure they are within the enzyme's stable operating window. Consider using an immobilized enzyme for enhanced stability.[8]

  • Sub-optimal Water Activity: In non-aqueous media, the amount of water is critical for lipase activity. Too little or too much water can drastically reduce the yield.[8][9]

    • Solution: Ensure consistent and optimal water activity in your reaction system. This may involve the use of molecular sieves or pre-equilibrating your solvent and enzyme.[6]

Problem 2: Poor Model Fit and Statistical Significance

Q: The Analysis of Variance (ANOVA) for my RSM model shows a low R-squared value and a non-significant lack-of-fit. What does this mean and how can I fix it?

A: These statistical indicators point to a model that does not adequately describe the relationship between the factors and the lactone yield.

  • Low R-squared (R²): This indicates that the model explains a small proportion of the variability in the response.

  • Non-significant Lack-of-Fit: This is actually a desirable outcome, suggesting that the model fits the data well within the experimental error.[13] However, if the overall model p-value is not significant, a non-significant lack-of-fit doesn't rescue a poor model.

  • Significant Lack-of-Fit (p < 0.05): This is a more serious issue, indicating that the model does not fit the data well and that there may be a more complex relationship between the variables that your model is not capturing.[13]

Troubleshooting Steps:

  • Re-evaluate the Model: If you are using a linear or two-factor interaction model, the relationship may be more complex. Try fitting a quadratic model.[14]

  • Check for Outliers: A few anomalous data points can significantly skew the model. Examine your experimental data for any runs that produced unexpected results.

  • Expand the Experimental Range: The optimal conditions might lie outside the range of the factor levels you initially selected.

  • Consider Other Factors: There may be other significant variables that you did not include in your experimental design.

Problem 3: Inconsistent Results at Center Points

Q: The results of my replicate runs at the center point of my design have high variability. How does this affect my RSM experiment?

A: High variability at the center points indicates poor experimental reproducibility and can significantly impact the reliability of your model.

  • Impact: It inflates the experimental error, making it difficult to determine which factors are truly significant. This can lead to an insignificant model or an inability to detect important effects.

Troubleshooting Steps:

  • Standardize Experimental Procedures: Ensure that all experimental steps, from reagent preparation to product analysis, are performed as consistently as possible.

  • Check Equipment Calibration: Verify that all equipment (e.g., pipettes, temperature controllers, analytical instruments) is properly calibrated.

  • Homogenize Starting Materials: Ensure that all starting materials, especially the enzyme preparation, are homogeneous.

  • Control Environmental Factors: Uncontrolled fluctuations in ambient temperature or humidity can affect enzymatic reactions.

Data Presentation

Table 1: Example of Independent Variables and Their Levels for Lipase-Catalyzed Lactone Synthesis using a Box-Behnken Design.

Independent VariableCodeLow Level (-1)Center Level (0)High Level (+1)
Temperature (°C)X₁405060
Enzyme Load (wt%)X₂51015
Reaction Time (h)X₃122436

Table 2: Example of ANOVA Results for a Quadratic Model of Lactone Synthesis.

SourceSum of SquaresdfMean SquareF-valuep-value
Model1850.459205.6135.81< 0.0001
X₁ - Temperature450.211450.2178.41< 0.0001
X₂ - Enzyme Load680.931680.93118.59< 0.0001
X₃ - Reaction Time215.781215.7837.580.0002
X₁X₂85.11185.1114.820.0025
X₁X₃12.45112.452.170.1789
X₂X₃75.32175.3213.120.0041
X₁²155.671155.6727.110.0005
X₂²130.881130.8822.790.0009
X₃²44.10144.107.680.0218
Residual40.1975.74
Lack of Fit25.8938.632.440.1987
Pure Error14.3043.58
Cor Total1890.6416

Interpretation of Table 2: The model is highly significant (p < 0.0001). The linear terms for Temperature, Enzyme Load, and Reaction Time, as well as their quadratic terms, are all significant. The interactions between Temperature & Enzyme Load and Enzyme Load & Reaction Time are also significant. The Lack of Fit is not significant, which is desirable.

Experimental Protocols

Detailed Methodology for RSM Optimization of Lipase-Catalyzed Lactone Synthesis

  • Selection of Factors and Levels:

    • Based on literature review and preliminary single-factor experiments, identify the key independent variables (e.g., Temperature, Enzyme Load, Reaction Time).[10]

    • Define the experimental range for each factor, setting low (-1), center (0), and high (+1) levels.[15]

  • Experimental Design:

    • Choose an appropriate RSM design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD).

    • Generate the experimental matrix using statistical software (e.g., Design-Expert®, Minitab®). This matrix will specify the combination of factor levels for each experimental run.

  • Enzymatic Reaction Protocol (Example):

    • For each experimental run in the design matrix, set up the reaction as follows:

      • To a reaction vessel, add the hydroxy acid substrate and the appropriate solvent.

      • Adjust the temperature to the value specified for that run.

      • Add the specified amount of lipase (enzyme load).

      • Initiate the reaction by adding the second substrate if applicable, and start a timer.

      • Maintain the reaction at the specified temperature with constant stirring for the designated reaction time.[5]

  • Sample Analysis:

    • At the end of the reaction time, terminate the reaction (e.g., by filtering off the enzyme or by thermal deactivation).

    • Analyze the product mixture using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the lactone yield (the response).

  • Data Analysis and Model Fitting:

    • Enter the measured lactone yield for each experimental run into the statistical software.

    • Fit the data to a polynomial equation (typically a quadratic model).

    • Perform an Analysis of Variance (ANOVA) to determine the statistical significance of the model and each of its terms.[1][16][17]

    • Evaluate the goodness of fit using metrics like R², adjusted R², and the lack-of-fit test.[13]

  • Model Validation:

    • Use the generated model to predict the optimal conditions for maximizing lactone yield.

    • Perform a set of triplicate experiments at these optimal conditions.

    • Compare the experimental yield to the predicted yield to validate the model.[5]

Visualizations

RSM_Workflow A 1. Factor & Level Selection (e.g., Temp, Time, Enzyme Load) B 2. Experimental Design (e.g., BBD, CCD) A->B C 3. Perform Experiments (Lactone Synthesis) B->C D 4. Measure Response (e.g., Lactone Yield %) C->D E 5. Statistical Analysis (ANOVA) & Model Fitting D->E F 6. Model Validation (Confirmation Experiments) E->F G Optimal Conditions for Lactone Synthesis F->G Troubleshooting_Model_Fit decision decision action action Start Poor Model Fit (Low R², High p-value) D1 Significant Lack of Fit? Start->D1 A1 Fit a Higher-Order Model (e.g., Quadratic) D1->A1 Yes A2 Check for Outliers in Data D1->A2 No A3 Expand Factor Ranges or Add New Factors A1->A3 A2->A3 End Adequate Model A3->End

References

Technical Support Center: Enhancing the Stability of Delta-Nonalactone in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delta-nonalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues encountered when working with this compound in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in acidic aqueous solutions?

A1: The primary cause of this compound degradation in acidic aqueous solutions is acid-catalyzed hydrolysis. This reaction involves the cleavage of the cyclic ester bond (lactone ring) to form the corresponding open-chain molecule, 5-hydroxynonanoic acid. This process is reversible, but the equilibrium may favor the hydrolyzed form, especially under strongly acidic conditions and elevated temperatures.

Q2: At what pH range is this compound generally considered stable?

A2: While specific data for this compound is limited, related delta-lactones, such as delta-decalactone, have shown stability in a pH range of 4 to 10. Below pH 4, the rate of acid-catalyzed hydrolysis can increase significantly, leading to the degradation of the lactone.

Q3: I'm observing a loss of the characteristic coconut-like aroma of my this compound solution. Is this related to degradation?

A3: Yes, a change in aroma is a strong indicator of this compound degradation. The characteristic scent is associated with the cyclic lactone structure. Upon hydrolysis to 5-hydroxynonanoic acid, this aroma is lost.

Q4: Can I store stock solutions of this compound in acidic buffers?

A4: It is not recommended to store this compound in acidic aqueous buffers for extended periods, as this will promote hydrolysis. For short-term experiments, it is crucial to understand the stability profile at the specific pH and temperature of your application. For long-term storage, anhydrous aprotic solvents are preferred.

Q5: Are there any methods to improve the stability of this compound in an acidic formulation?

A5: Yes, encapsulation is a common and effective technique to protect sensitive flavor compounds like this compound from the surrounding environment, including acidic conditions.[1][] By entrapping the lactone within a protective matrix (wall material), its interaction with hydronium ions in the acidic solution is minimized, thus slowing down the hydrolysis process.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in an acidic medium confirmed by HPLC/GC analysis.

  • Potential Cause: Acid-catalyzed hydrolysis of the lactone ring. The rate of hydrolysis is dependent on pH and temperature.

  • Troubleshooting Steps:

    • Verify pH of the medium: Ensure the pH is accurately measured and controlled. If possible, adjust the pH to be as close to neutral as the experiment allows.

    • Control Temperature: Hydrolysis rates increase with temperature. Conduct your experiments at the lowest feasible temperature to minimize degradation.

    • Consider a co-solvent: If your experimental design allows, the addition of a water-miscible organic co-solvent can reduce the water activity and slow down the rate of hydrolysis.

    • Implement Encapsulation: For formulations requiring stability in acidic conditions, encapsulate the this compound. Common methods include spray drying and extrusion using wall materials like maltodextrin (B1146171) or gum arabic.[3]

Issue 2: Appearance of a new peak in the chromatogram during stability testing.

  • Potential Cause: The new peak is likely the hydrolysis product, 5-hydroxynonanoic acid.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS or GC-MS) to determine the molecular weight of the new peak. The molecular weight of 5-hydroxynonanoic acid (C9H18O3) is 174.24 g/mol , which is 18 g/mol higher than this compound (C9H16O2, 156.22 g/mol ) due to the addition of a water molecule.

    • Monitor Peak Areas: Quantify the decrease in the this compound peak area and the corresponding increase in the new peak area over time. This will confirm the conversion and allow for the calculation of degradation kinetics.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is extrapolated from general principles of lactone hydrolysis and should be used as a guideline for experimental design. Actual stability will depend on the specific composition of the medium.

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
2.025120.0578
2.05020.3466
3.025720.0096
3.050100.0693
4.0254800.0014
4.050600.0116

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Acidic Buffer by HPLC

This protocol outlines a method to determine the degradation kinetics of this compound in an acidic aqueous buffer.

  • Preparation of Solutions:

    • This compound Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of ethanol.

    • Acidic Buffer: Prepare a buffer of the desired pH (e.g., pH 3.0 citrate (B86180) buffer).

    • Test Solution (100 µg/mL): Add 100 µL of the this compound stock solution to a 10 mL volumetric flask and bring it to volume with the acidic buffer.

  • Incubation:

    • Transfer aliquots of the test solution into sealed vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the incubator.

    • Immediately quench the hydrolysis reaction by diluting the sample with a neutral mobile phase and/or cooling it on ice.

    • Analyze the sample by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Encapsulation of this compound by Spray Drying

This protocol provides a general procedure for the microencapsulation of this compound.

  • Emulsion Preparation:

    • Wall Material Solution: Dissolve the wall material (e.g., 30 g of maltodextrin and 10 g of gum arabic) in 100 mL of distilled water with continuous stirring until fully dissolved.

    • Core Material: Add 10 g of this compound to the wall material solution.

    • Homogenization: Homogenize the mixture using a high-speed homogenizer for 5-10 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Inlet Temperature: Set the inlet temperature of the spray dryer to 160-180°C.

    • Outlet Temperature: Adjust the feed rate to maintain an outlet temperature of 80-100°C.

    • Atomization Pressure: Use an atomization pressure appropriate for the nozzle and desired particle size.

    • Feed the emulsion into the spray dryer.

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone and collection chamber.

    • Store the microcapsules in an airtight, light-resistant container at a cool, dry place.

Visualizations

cluster_hydrolysis Acid-Catalyzed Hydrolysis of this compound Delta_Nonalactone This compound (Cyclic Ester) Protonated_Carbonyl Protonated Carbonyl Intermediate Delta_Nonalactone->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + H₂O Hydrolyzed_Product 5-Hydroxynonanoic Acid (Open Chain) Tetrahedral_Intermediate->Hydrolyzed_Product - H⁺ Hydrolyzed_Product->Delta_Nonalactone - H₂O (Lactonization)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

cluster_workflow Stability Testing Workflow Prepare_Solutions Prepare this compound in Acidic Buffer Incubate Incubate at Controlled Temperature Prepare_Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC/GC Sample->Analyze Data_Analysis Calculate Degradation Rate Analyze->Data_Analysis

Caption: Experimental workflow for stability assessment.

cluster_encapsulation Encapsulation Strategy for Enhanced Stability Delta_Nonalactone This compound (Core) Emulsion Homogenization (Oil-in-Water Emulsion) Delta_Nonalactone->Emulsion Wall_Material Wall Material (e.g., Maltodextrin) Wall_Material->Emulsion Microcapsule Spray Drying -> Microcapsule Emulsion->Microcapsule Protected_Lactone Protected this compound in Acidic Medium Microcapsule->Protected_Lactone

Caption: Encapsulation workflow for this compound stabilization.

References

Technical Support Center: Minimizing Artifacts in Thermal Desorption of Delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of delta-nonalactone using thermal desorption (TD) techniques. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the formation of artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a cyclic ester with a characteristic coconut-like, creamy, and fruity aroma. It is a significant flavor and fragrance compound found in various natural products and is widely used in the food, beverage, and cosmetic industries. Accurate and reliable analysis of this compound is crucial for quality control, flavor and aroma profiling, and product development.

Q2: What are the common challenges encountered during the thermal desorption of this compound?

The primary challenge in the thermal desorption of this compound is the potential for thermal degradation, leading to the formation of analytical artifacts. As a lactone, this compound can be susceptible to heat, which may cause ring-opening, decarboxylation, or other rearrangements, resulting in inaccurate quantification and misinterpretation of results. Other common issues include poor peak shape, analyte carryover, and inconsistent recoveries.

Q3: What are the likely thermal degradation products (artifacts) of this compound?

While specific studies on the thermal degradation of this compound are limited, based on the general chemistry of lactones, potential artifacts could include:

  • Unsaturated carboxylic acids: Ring-opening of the lactone can lead to the formation of the corresponding unsaturated hydroxy acid, which may then dehydrate to form an unsaturated carboxylic acid.

  • Decarboxylation products: At elevated temperatures, lactones can undergo decarboxylation, losing a molecule of carbon dioxide (CO₂) to form an unsaturated hydrocarbon.

  • Isomers: Thermal stress can sometimes lead to the isomerization of the parent molecule.

Q4: How can I identify if artifacts are being formed in my analysis?

Artifact formation can be suspected if you observe:

  • Unexpected peaks in your chromatogram that are not present in your standards prepared by direct liquid injection.

  • Poor reproducibility of your this compound peak area or height.

  • A decrease in the this compound response as the desorption temperature is increased, accompanied by an increase in the area of unknown peaks.

  • Mass spectra of unknown peaks showing fragments consistent with the potential degradation products mentioned above (e.g., a loss of 44 amu corresponding to CO₂).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to artifact formation during the thermal desorption of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound 1. Active sites on the sorbent, liner, or GC column. 2. Inappropriate desorption temperature or flow rate. 3. Column overloading. 1. Use inert-coated liners and columns. Consider using a different sorbent material. 2. Optimize the desorption temperature and flow rate. Start with a lower temperature and gradually increase it. 3. Reduce the amount of sample loaded onto the sorbent tube.
Presence of unexpected peaks (potential artifacts) 1. Thermal degradation of this compound due to excessive desorption temperature. 2. Reactive sorbent material. 3. Contamination of the TD system or carrier gas.1. Lower the desorption temperature. Perform a temperature optimization study to find the lowest effective temperature for complete desorption. 2. Test different sorbent materials to see if the artifact formation is reduced. 3. Bake out the system and ensure high-purity carrier gas is used.
Analyte Carryover (this compound detected in blank runs) 1. Incomplete desorption from the sorbent tube or cold trap. 2. Adsorption onto cold spots in the transfer line.1. Increase the desorption time or temperature slightly. Ensure the cold trap is heated sufficiently during the desorption phase. 2. Check the temperature of the transfer line and ensure it is maintained at an appropriate temperature to prevent condensation.
Poor or inconsistent recovery of this compound 1. Incomplete desorption. 2. Thermal degradation. 3. Analyte breakthrough during sampling.1. Optimize desorption parameters (temperature, time, flow rate). 2. Lower the desorption temperature to minimize degradation. 3. Ensure the sampling volume and flow rate are within the safe sampling volume of the sorbent for this compound.

Experimental Protocols

Protocol 1: Optimizing Desorption Temperature

This protocol is designed to determine the optimal thermal desorption temperature that maximizes the recovery of this compound while minimizing artifact formation.

  • Prepare Standards: Prepare a series of sorbent tubes spiked with a known amount of a this compound standard.

  • Set Initial TD Parameters:

    • Desorption Flow Rate: 50 mL/min

    • Desorption Time: 5 min

    • Transfer Line Temperature: 250 °C

    • GC-MS Parameters: Use a standard method suitable for the analysis of flavor compounds.

  • Temperature Gradient Analysis: Analyze the spiked tubes at a range of desorption temperatures (e.g., 200 °C, 220 °C, 240 °C, 260 °C, 280 °C, 300 °C).

  • Data Analysis:

    • Plot the peak area of this compound against the desorption temperature.

    • Monitor the peak areas of any potential artifact peaks at each temperature.

    • Select the lowest temperature that provides a sharp, symmetrical peak and the highest recovery of this compound with the minimal formation of artifacts.

Quantitative Data Summary: Effect of Desorption Temperature on this compound Recovery and Artifact Formation (Hypothetical Data)

Desorption Temperature (°C)This compound Peak Area (Arbitrary Units)Artifact Peak A Area (Arbitrary Units)Artifact Peak B Area (Arbitrary Units)
20085,000500Not Detected
220110,0001,200Not Detected
240125,0002,500800
260120,0005,8002,100
280105,00012,0005,500
30080,00025,00011,000

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Thermal_Degradation_Pathway Delta_Nonalactone This compound Heat High Desorption Temperature Ring_Opening Ring-Opening (Hydrolysis/Thermal) Heat->Ring_Opening Initiates Decarboxylation Decarboxylation Heat->Decarboxylation Initiates Unsaturated_Acid Unsaturated Carboxylic Acid Ring_Opening->Unsaturated_Acid Leads to Unsaturated_Hydrocarbon Unsaturated Hydrocarbon + CO2 Decarboxylation->Unsaturated_Hydrocarbon Leads to

Caption: Potential thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Artifacts Detected in This compound Analysis Check_Temp Is Desorption Temperature Optimized? Start->Check_Temp Lower_Temp Lower Desorption Temperature Check_Temp->Lower_Temp No Check_Sorbent Is Sorbent Inert? Check_Temp->Check_Sorbent Yes Lower_Temp->Check_Sorbent Change_Sorbent Test Alternative Sorbent Material Check_Sorbent->Change_Sorbent No Check_System Is System Clean and Inert? Check_Sorbent->Check_System Yes Change_Sorbent->Check_System Clean_System Bake Out System, Check for Leaks, Use Inert Liners Check_System->Clean_System No Resolved Problem Resolved Check_System->Resolved Yes Clean_System->Resolved

Caption: Troubleshooting workflow for minimizing artifacts.

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of delta-nonalactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound. These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2] This can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Matrix effects can be identified through several methods. A widely used quantitative approach is the post-extraction spike method .[1][3][4] This involves comparing the peak area of this compound in a standard solution (prepared in a clean solvent) to the peak area of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process.[3] A significant difference between these two signals indicates the presence of ion suppression or enhancement. A qualitative method, known as post-column infusion , can also be used to identify regions in the chromatogram where matrix effects occur.[3][5]

Q3: My this compound signal is lower than expected. Could this be ion suppression?

A3: Yes, a consistently lower signal for this compound in your samples compared to your standards, especially at the same concentration, is a strong indicator of ion suppression. This is a common form of matrix effect where co-eluting compounds from the sample matrix compete with this compound for ionization, reducing its signal intensity.

Q4: I am observing unexpectedly high concentrations of this compound in my samples. What could be the cause?

A4: This could be due to ion enhancement, which is another type of matrix effect. In this case, co-eluting components from the matrix facilitate the ionization of this compound, leading to an artificially inflated signal and an overestimation of its concentration.[6]

Q5: What are the most effective strategies to mitigate matrix effects in my this compound analysis?

A5: Several strategies can be employed to reduce or compensate for matrix effects:

  • Improve Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.

  • Chromatographic Separation: Optimizing your HPLC or UHPLC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[7]

  • Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact.[5] However, this is only feasible if the concentration of this compound remains above the limit of quantification.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute, experiencing similar ion suppression or enhancement. This allows for accurate correction during data processing.

  • Matrix-Matched Calibrants: Preparing your calibration standards in the same matrix as your samples (e.g., blank plasma or a representative food extract) can help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no this compound signal in samples, but visible in standards. Ion suppression due to co-eluting matrix components.- Improve chromatographic separation: Modify the gradient, flow rate, or change the column to better resolve this compound from interferences. - Enhance sample cleanup: Implement a more rigorous sample preparation method like SPE or LLE. - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[5] - Switch ionization source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Inconsistent or irreproducible this compound peak areas across replicate injections. Variable matrix effects between samples or instrument contamination.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. - Evaluate different lots of matrix: If possible, test blank matrix from different sources to assess the variability of the matrix effect. - Implement a divert valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components, reducing contamination of the ion source.
High background noise or interfering peaks at the retention time of this compound. Inadequate sample cleanup or chromatographic separation.- Optimize MS/MS transitions: Ensure that the precursor and product ion transitions are specific to this compound. - Improve sample preparation: Utilize a more selective SPE sorbent or a multi-step LLE protocol. - Enhance chromatographic resolution: Use a longer column, a smaller particle size column (UHPLC), or a different stationary phase.

Quantitative Data Presentation

The following table provides an illustrative example of how to present quantitative data on matrix effects for this compound in human plasma using different sample preparation techniques. Note that this is a hypothetical data set for demonstration purposes.

Sample Preparation MethodAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Spiked Plasma Extract)Matrix Effect (%)Interpretation
Protein Precipitation (PPT) 1,500,000750,000-50.0%Significant Ion Suppression
Liquid-Liquid Extraction (LLE) 1,500,0001,200,000-20.0%Moderate Ion Suppression
Solid-Phase Extraction (SPE) 1,500,0001,425,000-5.0%Minimal Ion Suppression

Calculation of Matrix Effect (%):

Matrix Effect (%) = [ (Peak Area in Post-Spiked Extract / Peak Area in Neat Solution) - 1 ] * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and +20% is often considered acceptable, but this can vary depending on the specific assay requirements.

Experimental Protocols

Protocol for Evaluating Matrix Effects of this compound using the Post-Extraction Spike Method

This protocol outlines the steps to quantitatively assess the matrix effect on the LC-MS/MS analysis of this compound in a biological matrix (e.g., human plasma).

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • From the stock solution, prepare a working standard solution in the mobile phase at a concentration that falls within the linear range of your assay (e.g., 100 ng/mL). This is your Neat Solution Standard (Set A) .

2. Sample Preparation (Blank Matrix Extraction):

  • Take a known volume of blank human plasma (e.g., 1 mL).

  • Perform your chosen extraction procedure (e.g., protein precipitation, LLE, or SPE) without the addition of this compound.

  • After the final evaporation and reconstitution step, reconstitute the dried extract in a known volume of the mobile phase. This is your Extracted Blank Matrix .

3. Preparation of Post-Extraction Spiked Samples (Set B):

  • Take a portion of the Extracted Blank Matrix .

  • Spike it with the this compound working standard solution to achieve the same final concentration as the Neat Solution Standard (Set A) .

4. LC-MS/MS Analysis:

  • Inject equal volumes of the Neat Solution Standard (Set A) and the Post-Extraction Spiked Samples (Set B) into the LC-MS/MS system.

  • Acquire the data using your optimized method for this compound.

5. Data Analysis and Calculation:

  • Determine the average peak area for this compound from at least three replicate injections of Set A and Set B .

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = [ (Average Peak Area of Set B / Average Peak Area of Set A) - 1 ] * 100

Visualizations

Matrix_Effect_Workflow Troubleshooting Workflow for Matrix Effects in LC-MS/MS start Start: Inconsistent or Inaccurate This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) assess_me->me_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sample_prep Yes end_success End: Accurate and Reliable Quantification Achieved me_present->end_success No optimize_chromatography Optimize Chromatography (e.g., gradient, column) optimize_sample_prep->optimize_chromatography reassess_me Re-assess Matrix Effect optimize_sample_prep->reassess_me optimize_chromatography->reassess_me use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) use_sil_is->end_success use_matrix_matched Use Matrix-Matched Calibrants use_matrix_matched->end_success me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated me_mitigated->use_sil_is No me_mitigated->use_matrix_matched No, and SIL-IS unavailable me_mitigated->end_success Yes end_fail Further Method Development Required me_mitigated->end_fail Persistent Issues

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Optimization of Fermentation Parameters for Delta-Lactone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of delta-lactones.

Troubleshooting Guides

This section addresses common problems that may arise during delta-lactone fermentation experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Causes Recommended Solutions
Low or No Delta-Lactone Yield - Inappropriate microbial strain. - Suboptimal fermentation parameters (pH, temperature, aeration). - Insufficient precursor (hydroxy fatty acid) availability. - Degradation of the produced delta-lactone. - Microbial contamination.[1][2]- Strain Selection: Ensure the chosen microorganism is a known delta-lactone producer (e.g., specific strains of Yarrowia lipolytica, Saccharomyces cerevisiae, or lactic acid bacteria). - Parameter Optimization: Refer to the Optimized Fermentation Parameters table below and systematically optimize pH, temperature, aeration, and agitation. - Precursor Feeding: Implement a fed-batch strategy to gradually supply the hydroxy fatty acid precursor, maintaining a concentration that is not toxic to the cells.[3] - pH Control: Maintain a slightly acidic to neutral pH to minimize the hydrolysis of the lactone ring.[4] - Aseptic Technique: Ensure strict aseptic techniques during inoculum and media preparation to prevent contamination.
Presence of Unwanted By-products (e.g., γ-lactones, other organic acids) - Metabolic pathway branching. - Non-specific enzymatic activity. - Suboptimal precursor.- Strain Engineering: Consider metabolic engineering to knock out competing pathways or enhance the expression of enzymes specific to delta-lactone biosynthesis. - Precursor Specificity: Use a hydroxy fatty acid precursor that favors the formation of delta-lactones (e.g., one with the hydroxyl group at the δ-position). - Selective Extraction: Optimize downstream processing to selectively isolate delta-lactones from other by-products.
Foaming in the Fermenter - High protein content in the medium (e.g., peptone, yeast extract). - High agitation and aeration rates. - Cell lysis releasing intracellular proteins.- Antifoaming Agents: Add a sterile, food-grade antifoaming agent at the beginning of the fermentation or as needed. - Process Control: Optimize agitation and aeration to provide sufficient oxygen transfer without excessive foaming. - Media Composition: If possible, reduce the concentration of high-foaming components in the medium.
Inconsistent Results Between Batches - Variability in inoculum preparation. - Inconsistent media composition. - Fluctuations in fermentation parameters. - Instability of the microbial strain.- Standardized Inoculum: Follow a strict, documented protocol for inoculum preparation to ensure consistent cell density and viability. - Quality Control of Media: Use high-quality media components and ensure accurate measurements. - Process Monitoring: Implement real-time monitoring and control of pH, temperature, and dissolved oxygen. - Strain Maintenance: Properly maintain the microbial culture through regular sub-culturing or cryopreservation.
Product Degradation During Recovery - pH instability during extraction. - High temperatures during solvent evaporation. - Presence of degradative enzymes in the broth.- pH Adjustment: Adjust the pH of the fermentation broth before extraction to ensure lactone stability. - Mild Recovery Conditions: Use vacuum evaporation at low temperatures to remove solvents. - Enzyme Inactivation: Consider a heat treatment step (pasteurization) to denature enzymes before extraction, if compatible with the product.

Frequently Asked Questions (FAQs)

1. What are the most critical fermentation parameters to optimize for delta-lactone production?

The most critical parameters are typically pH, temperature, aeration, and agitation. The optimal ranges for these parameters are highly dependent on the specific microorganism being used. It is recommended to perform systematic optimization studies, such as response surface methodology, to determine the ideal conditions for your strain.[5]

2. Which microorganisms are best suited for delta-lactone biosynthesis?

Several yeast species are known for their ability to produce lactones. Yarrowia lipolytica is widely used due to its high lipolytic activity and ability to efficiently convert hydroxy fatty acids.[6] Specific strains of Saccharomyces cerevisiae have also been shown to be effective producers.[7] Some lactic acid bacteria can also be employed for this purpose.[8]

3. What is the difference between de novo biosynthesis and biotransformation for delta-lactone production?

De novo biosynthesis involves the production of delta-lactones from simple carbon sources like glucose, where the microorganism synthesizes the fatty acid precursors from scratch.[9] Biotransformation, on the other hand, involves the conversion of a specific precursor, such as a hydroxy fatty acid, which is added to the fermentation medium, into the desired delta-lactone.[9] Biotransformation generally results in higher yields.

4. How can I increase the precursor availability for my fermentation?

A fed-batch fermentation strategy is often employed to maintain a steady supply of the hydroxy fatty acid precursor without reaching toxic concentrations.[3] This involves the gradual feeding of the precursor into the fermenter throughout the cultivation period.

5. My delta-lactone product is a racemic mixture. How can I produce a specific enantiomer?

The stereoselectivity of the delta-lactone is determined by the enzymes of the microorganism. To obtain a specific enantiomer, it is crucial to select a microbial strain known to produce the desired chiral compound. Chiral analysis of the product can be performed using specialized GC-MS columns and techniques.[10][11][12]

6. What is the best method for quantifying delta-lactone in my fermentation broth?

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of volatile compounds like delta-lactones.[13][14] It allows for the separation, identification, and quantification of the target compound. A proper sample preparation, such as liquid-liquid extraction or solid-phase microextraction (SPME), is necessary before GC-MS analysis.[15]

Data Presentation

Table 1: Optimized Fermentation Parameters for Lactone Production by Different Yeasts
ParameterYarrowia lipolyticaSaccharomyces cerevisiaeReference
Temperature 25-30°C25-30°C[16][17]
pH 5.5 - 7.04.0 - 6.0[8][18][19][20]
Agitation (rpm) 200 - 600150 - 250[16]
Aeration (vvm) 0.5 - 1.51.0[21]
Precursor Ricinoleic acid / Castor oilHydroxy fatty acids[6][22]
Table 2: Comparison of Delta-Decalactone (B1670226) Production by Different Yeast Strains
MicroorganismFermentation ModePrecursorMax. Concentration (g/L)Reference
Saccharomyces cerevisiaeBatch11-hydroxy palmitic acid0.75[7]
Yarrowia lipolyticaBatch11-hydroxy palmitic acid0.4[7]
Yarrowia lipolyticaBatchCastor oil (75 g/L)2.93[16]
Lindnera saturnusBatchCrude glycerol (B35011)5.8 (for γ-decalactone)[22]

Experimental Protocols

Inoculum Preparation for Yeast Fermentation

This protocol describes the preparation of a yeast starter culture for inoculating a laboratory-scale fermenter.

Materials:

  • Yeast strain on an agar (B569324) slant or as active dry yeast (ADY)

  • Sterile YPD broth (1% yeast extract, 2% peptone, 2% dextrose) or other suitable growth medium

  • Sterile water

  • Sterile flasks

  • Incubator shaker

Procedure:

  • From Agar Slant:

    • Aseptically transfer a loopful of yeast from the agar slant to a flask containing 50 mL of sterile YPD broth.

    • Incubate at the optimal growth temperature (typically 25-30°C) with agitation (150-200 rpm) for 24-48 hours, or until the culture reaches the late exponential phase.

  • From Active Dry Yeast (ADY):

    • Rehydrate the ADY according to the manufacturer's instructions. Typically, this involves adding the yeast to 10 times its weight in sterile water at 37-40°C.[23][24]

    • Let the suspension sit for 15-20 minutes, then stir gently.[24]

    • Optionally, acclimatize the rehydrated yeast by gradually adding small amounts of the fermentation medium to the yeast suspension over 15-20 minutes to reduce temperature shock.[24]

  • Scaling Up the Inoculum:

    • Transfer the initial culture to a larger flask containing a larger volume of sterile broth (typically a 1:10 dilution).

    • Incubate under the same conditions until the desired cell density is reached.

  • Inoculation:

    • Aseptically transfer the starter culture to the fermenter to achieve an initial cell density appropriate for the process (typically 5-10% of the fermenter volume).

Fed-Batch Fermentation for Delta-Lactone Production

This protocol outlines a general procedure for a fed-batch fermentation process to enhance delta-lactone production.

Materials:

  • Fermenter with pH, temperature, and dissolved oxygen control

  • Sterile fermentation medium

  • Prepared yeast inoculum

  • Sterile precursor solution (e.g., hydroxy fatty acid dissolved in a suitable solvent or emulsified)

  • Sterile acid and base solutions for pH control

  • Sterile antifoaming agent

Procedure:

  • Fermenter Setup:

    • Sterilize the fermenter and the initial batch of fermentation medium.

    • Calibrate the pH and dissolved oxygen probes.

  • Inoculation:

    • Inoculate the fermenter with the prepared yeast starter culture.

  • Initial Batch Phase:

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is typically monitored by an increase in dissolved oxygen and a decrease in CO2 evolution.

  • Fed-Batch Phase:

    • Begin the continuous or intermittent feeding of the precursor solution at a pre-determined rate. The feeding rate should be optimized to maintain a low but non-limiting concentration of the precursor in the medium.

    • Simultaneously, a concentrated solution of the primary carbon source (e.g., glucose) may also be fed to maintain cell viability and metabolic activity.

  • Process Control:

    • Maintain the temperature, pH, and dissolved oxygen at their optimal setpoints throughout the fermentation.

    • Add antifoaming agent as needed.

  • Sampling and Analysis:

    • Periodically take samples from the fermenter to monitor cell growth (OD600), substrate consumption, and delta-lactone production (via GC-MS).

  • Harvesting:

    • Once the delta-lactone concentration reaches its maximum and begins to plateau or decline, stop the fermentation and proceed to downstream processing.

Quantification of Delta-Lactones by GC-MS

This protocol provides a general method for the extraction and quantification of delta-lactones from a fermentation broth.

Materials:

  • Fermentation broth sample

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a chiral column for enantiomeric analysis)

  • Internal standard (e.g., a related lactone not present in the sample)

  • Delta-lactone standards for calibration

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of fermentation broth (e.g., 10 mL).

    • Add a known amount of the internal standard.

    • Extract the broth with an equal volume of the organic solvent by vigorous shaking.

    • Separate the organic layer. Repeat the extraction two more times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Use a temperature program that allows for the separation of the delta-lactone from other volatile compounds.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions of the target delta-lactone and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of the delta-lactone of known concentrations with the same amount of internal standard.

    • Plot the ratio of the peak area of the delta-lactone to the peak area of the internal standard against the concentration of the delta-lactone.

    • Calculate the concentration of the delta-lactone in the fermentation sample using the calibration curve.

Visualizations

Biosynthesis_of_Delta_Lactone Fatty_Acid Fatty Acid (e.g., Linoleic Acid) Hydroxy_Fatty_Acid Hydroxy Fatty Acid (e.g., 13-Hydroxyoctadecanoic Acid) Fatty_Acid->Hydroxy_Fatty_Acid Hydroxylation Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase Hydroxy_Acyl_CoA Hydroxy Acyl-CoA Acyl_CoA_Synthetase->Hydroxy_Acyl_CoA Beta_Oxidation β-Oxidation Pathway (Peroxisome) Hydroxy_Acyl_CoA->Beta_Oxidation Shortened_Hydroxy_Acyl_CoA Shortened Hydroxy Acyl-CoA (e.g., 5-Hydroxydecanoyl-CoA) Beta_Oxidation->Shortened_Hydroxy_Acyl_CoA Multiple Cycles Thioesterase Thioesterase Shortened_Hydroxy_Acyl_CoA->Thioesterase Hydroxy_Acid 5-Hydroxydecanoic Acid Thioesterase->Hydroxy_Acid Spontaneous_Lactonization Spontaneous Lactonization (acidic pH) Hydroxy_Acid->Spontaneous_Lactonization Delta_Lactone δ-Decalactone Spontaneous_Lactonization->Delta_Lactone

Caption: Biosynthesis pathway of delta-decalactone from a fatty acid precursor.

Fermentation_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_downstream Downstream Processing Media_Prep Media Preparation & Sterilization Fermentation Fermentation (Batch or Fed-Batch) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Monitoring Process Monitoring (pH, Temp, DO, Sampling) Fermentation->Monitoring Harvesting Harvesting & Cell Separation Fermentation->Harvesting Analysis Product Analysis (GC-MS) Monitoring->Analysis Extraction Product Extraction (e.g., LLE) Harvesting->Extraction Purification Purification & Concentration Extraction->Purification Purification->Analysis

Caption: General experimental workflow for delta-lactone production.

Troubleshooting_Logic Start Low Delta-Lactone Yield Check_Growth Is Microbial Growth Normal? Start->Check_Growth Check_Parameters Are Fermentation Parameters Optimal? Check_Growth->Check_Parameters Yes Sol_Inoculum Troubleshoot Inoculum & Media Check_Growth->Sol_Inoculum No Check_Precursor Is Precursor Concentration Sufficient? Check_Parameters->Check_Precursor Yes Sol_Parameters Optimize pH, Temp, Aeration, Agitation Check_Parameters->Sol_Parameters No Check_Byproducts Are Unwanted By-products Present? Check_Precursor->Check_Byproducts Yes Sol_Precursor Implement Fed-Batch Strategy Check_Precursor->Sol_Precursor No Final_Product Delta-Lactone Recovered Check_Byproducts->Final_Product No Sol_Byproducts Consider Strain Engineering or Optimize Precursor Check_Byproducts->Sol_Byproducts Yes

Caption: Troubleshooting logic for low delta-lactone yield.

References

Technical Support Center: Overcoming Challenges in Delta-Nonalactone Quantification in Fatty Foods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of delta-nonalactone in fatty foods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of analyzing this important flavor compound in challenging matrices.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound in fatty foods using Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?

Answer:

Poor peak shape is a common problem that can lead to inaccurate integration and quantification. Here are the likely causes and how to address them:

  • Active Sites in the GC System: Free hydroxyl groups on the surface of the inlet liner, column, or even contaminants can interact with the polar lactone ring of this compound, causing peak tailing.

    • Solution:

      • Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated inlet liners and GC columns specifically designed for trace analysis.

      • Regular Maintenance: Regularly replace the inlet liner and septum. If tailing persists, trim the first few centimeters of the column to remove accumulated non-volatile residues.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions before use to ensure a stable baseline and inertness.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution:

      • Dilute the Sample: Prepare a more diluted extract of your fatty food sample.

      • Reduce Injection Volume: Decrease the volume of sample extract injected into the GC.

      • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.

  • Inappropriate Injection Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation of the analyte or matrix components.

    • Solution: Optimize the injector temperature. A typical starting point for this compound is 250°C.

Issue 2: Low or Inconsistent Recovery of this compound

Question: I am experiencing low and variable recovery of this compound from my fatty food samples. What could be the reason, and how can I improve it?

Answer:

Low and inconsistent recovery is often related to the sample preparation and extraction steps, especially with high-fat matrices.

  • Inefficient Extraction: The high-fat content can hinder the partitioning of this compound into the extraction solvent.

    • Solution:

      • Solvent Selection: Use a solvent that has a good affinity for this compound but is immiscible with the fat matrix. Methanol (B129727) has been shown to be effective for extracting lactones from milk fat.[1]

      • Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used. A ratio of three volume equivalents of organic solvent per unit of sample has been found to yield good recovery.[1]

      • Homogenization: Thoroughly homogenize the sample with the solvent to maximize the surface area for extraction.

      • Repeat Extractions: Perform the extraction multiple times (e.g., 2-3 times) and combine the extracts to improve recovery.

  • Matrix Effects: Co-extracted matrix components, such as free fatty acids and triglycerides, can interfere with the analysis, leading to signal suppression or enhancement in the mass spectrometer.[2]

    • Solution:

      • Sample Cleanup: Incorporate a cleanup step after extraction. Solid-Phase Extraction (SPE) can be effective in removing interfering compounds.

      • Stable Isotope Dilution Assay (SIDA): This is the most reliable method to compensate for matrix effects. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-delta-nonalactone) is added to the sample before extraction. Since the labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, any losses or matrix effects will affect both equally, allowing for accurate quantification.

  • Volatility of this compound: As a semi-volatile compound, this compound can be lost during sample preparation steps that involve heating or evaporation.

    • Solution:

      • Gentle Evaporation: When concentrating the extract, use a gentle stream of nitrogen at a controlled temperature.

      • Avoid High Temperatures: Minimize the use of high temperatures during extraction and sample handling.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying this compound in fatty foods?

A1: The primary challenge is the "matrix effect." Fatty foods contain a high concentration of lipids (triglycerides, fatty acids, etc.) that can be co-extracted with the this compound.[2] These co-extracted compounds can interfere with the GC-MS analysis in several ways:

  • Signal Suppression or Enhancement: In the mass spectrometer's ion source, matrix components can suppress or enhance the ionization of this compound, leading to underestimation or overestimation of its concentration.[2]

  • Contamination of the GC System: The non-volatile fat components can contaminate the GC inlet and column, leading to poor peak shapes, loss of sensitivity, and the need for frequent maintenance.

Q2: How can I minimize matrix effects without using a stable isotope-labeled internal standard?

A2: While SIDA is the gold standard, you can take several steps to mitigate matrix effects:

  • Thorough Sample Cleanup: Use SPE with appropriate sorbents to remove a significant portion of the interfering lipids before GC-MS analysis.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that closely resembles your sample matrix. This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is accurate but can be time-consuming.

Q3: What are the recommended extraction techniques for this compound from different fatty foods?

A3: The choice of extraction technique depends on the specific food matrix:

  • For liquid or semi-solid dairy products (milk, cream, butter): Solvent extraction is a common and effective method. Methanol has been shown to provide good recovery for lactones from milk fat.[1]

  • For solid fatty foods (cheese): Headspace Solid-Phase Microextraction (HS-SPME) is a suitable technique. It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample.[3][4]

  • For edible oils: Direct solvent extraction followed by a cleanup step is typically used.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: No, derivatization is generally not necessary for the analysis of this compound by GC-MS. The compound is sufficiently volatile and has a characteristic mass spectrum that allows for its detection and quantification without chemical modification.

Data Presentation

The concentration of this compound can vary significantly depending on the food product and its processing. The following table summarizes some reported concentrations in various fatty foods.

Food MatrixConcentration Range (µg/kg)Reference
Butter1,000 - 10,000[5]
Cheddar CheeseVaries with ripening[6]
Milk FatReported as an off-flavor component[7][8]
Cooked BeefPresent[9]
Cooked PorkPresent[9]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Butter

This protocol is based on a method for the simple quantification of lactones in milk fat.[1]

1. Sample Preparation:

  • Melt the butter sample at a controlled temperature (e.g., 40°C) and homogenize.
  • Weigh 1 gram of the melted butter into a centrifuge tube.

2. Internal Standard Spiking:

  • Add a known amount of a suitable internal standard (e.g., δ-undecalactone or a stable isotope-labeled this compound) to the sample.

3. Extraction:

  • Add 3 mL of methanol to the centrifuge tube.[1]
  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
  • Centrifuge the mixture to separate the methanol layer from the fat.

4. Extract Collection:

  • Carefully transfer the upper methanol layer to a clean vial.
  • Repeat the extraction process two more times with fresh methanol.
  • Combine all the methanol extracts.

5. Concentration:

  • Concentrate the combined methanol extracts to a final volume of approximately 1 mL under a gentle stream of nitrogen.

6. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Cheese

This protocol is adapted from methods for the analysis of volatile compounds in cheese.[3][4][10]

1. Sample Preparation:

  • Grate the cheese sample.
  • Weigh a specific amount of the grated cheese (e.g., 2-5 grams) into a headspace vial.

2. Internal Standard Spiking:

  • Add a known amount of an internal standard to the vial.

3. Equilibration:

  • Seal the vial with a septum cap.
  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile and semi-volatile compounds to equilibrate in the headspace.

4. Extraction:

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature.

5. Desorption and GC-MS Analysis:

  • Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the extracted compounds.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_quantification 4. Quantification Sample Fatty Food Sample (e.g., Butter, Cheese) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike SolventExtraction Solvent Extraction Spike->SolventExtraction for liquid/semi-solid SPME HS-SPME Spike->SPME for solid GCMS GC-MS Analysis SolventExtraction->GCMS SPME->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantify Quantification DataProcessing->Quantify

Caption: A generalized workflow for the quantification of this compound in fatty food matrices.

Biosynthesis Pathway of Delta-Lactones from Fatty Acids

biosynthesis_pathway FattyAcid Unsaturated Fatty Acid (e.g., Linoleic Acid) HydroxyFA Hydroxy Fatty Acid FattyAcid->HydroxyFA Enzymatic Reaction BetaOxidation β-Oxidation HydroxyFA->BetaOxidation DeltaOxidation δ-Oxidation HydroxyFA->DeltaOxidation LactonePrecursor Lactone Precursor BetaOxidation->LactonePrecursor DeltaOxidation->LactonePrecursor Cyclization Cyclization LactonePrecursor->Cyclization DeltaLactone Delta-Lactone (e.g., δ-nonalactone) Cyclization->DeltaLactone

References

Technical Support Center: Method Refinement for Sensory Threshold Determination of Delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensory threshold determination of delta-nonalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sensory characteristics?

A1: this compound is a flavoring ingredient and fragrance agent. It is characterized by its creamy, coconut-like, sweet, and milky aroma and taste.[1][2] It is used in a variety of food products, including dairy, nut, and fruit-flavored items.

Q2: What are the standard methods for determining the sensory threshold of this compound?

A2: The industry-standard method for determining sensory thresholds is the ASTM International E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][3] This method involves presenting panelists with a series of samples with increasing concentrations of the substance to determine the lowest concentration at which it can be reliably detected.

Q3: What is the sensory threshold of this compound in water?

A3: The odor detection threshold for this compound in water has been reported to be 400 parts per billion (ppb).

Q4: Are there known sensory threshold values for this compound in other food matrices?

A4: While specific quantitative data for this compound in various food matrices is limited, a study has determined the aroma detection threshold of (R)-nonalactone, an enantiomer of this compound, in red wine to be 285 µg/L.[4][5] It is important to note that the sensory threshold of a compound can vary significantly depending on the food matrix due to interactions with other components like fats, proteins, and sugars.

Data Presentation: Sensory Thresholds and Usage Levels

The following tables summarize available quantitative data for this compound and related compounds.

Table 1: Reported Sensory Thresholds of Non-Lactones

CompoundMatrixThreshold TypeThreshold Value
This compoundWaterOdor Detection400 ppb
(R)-NonalactoneRed WineAroma Detection285 µg/L[4][5]

Table 2: Typical Usage Levels of this compound in Food Products

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods-4.0
Non-alcoholic Beverages-2.0
Fats and Oils-2.0

Source: The Good Scents Company[6]

Experimental Protocols

ASTM E679-19: Forced-Choice Ascending Concentration Series Method of Limits

This method is a standard procedure for determining the sensory threshold of a substance.

Objective: To determine the concentration at which a substance can be detected or recognized.

Materials:

  • This compound stock solution of known concentration.

  • The medium (e.g., water, milk, juice) in which the threshold is to be determined.

  • Glassware for serial dilutions.

  • Presentation vessels (e.g., coded cups).

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity and availability.

    • Train panelists on the specific sensory attributes of this compound (creamy, coconut, sweet). Provide reference samples to familiarize them with the target aroma/taste.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen medium. The concentration steps should be in a geometric progression (e.g., increasing by a factor of 2 or 3).

    • The series should start below the expected threshold and extend to a concentration that is easily detectable.

  • Presentation:

    • For each concentration level, present three samples to each panelist: two blanks (medium only) and one spiked with this compound.

    • The position of the spiked sample should be randomized for each set.

    • Present the concentrations in an ascending order, from lowest to highest.

  • Evaluation:

    • Instruct panelists to identify the "odd" or "different" sample in each set of three.

    • Panelists should rinse their mouths with a palate cleanser between each concentration level.

  • Data Analysis:

    • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is the geometric mean of the individual thresholds.

Troubleshooting Guides

Issue 1: Panelist Fatigue to Sweet and Creamy Aromas

  • Symptom: Panelists' ability to detect the target aroma decreases over the course of the session, leading to inconsistent results.

  • Cause: Sensory adaptation occurs when the olfactory system is continuously exposed to the same aroma, leading to a temporary decrease in sensitivity.

  • Solutions:

    • Limit the number of samples: Do not present more than six sets of samples in a single session.[7]

    • Incorporate breaks: Provide mandatory breaks for panelists to allow their senses to recover.

    • Use effective palate cleansers: Besides water, unsalted crackers or bread can help cleanse the palate. For persistent creamy or fatty notes, warm water may be more effective.[8]

    • Vary the sample presentation: If possible, intersperse samples of different aroma profiles to prevent adaptation to a single note.

Issue 2: Carry-over Effects of Creamy and Coconut Notes

  • Symptom: The perception of a previous, more intense sample influences the evaluation of the subsequent, weaker sample. This can manifest as either a contrast effect (the second sample seems weaker than it is) or an assimilation effect (the second sample seems more similar to the first than it is).[9]

  • Cause: The persistent nature of some flavor compounds, particularly those with fatty or waxy characteristics like lactones.

  • Solutions:

    • Enforce longer waiting times between samples: Increase the time between evaluating different concentration levels to allow the sensory system to reset.

    • Thorough palate cleansing: Encourage panelists to be meticulous with their palate cleansing routine.

    • Randomize sample order (for certain tests): While ASTM E679 specifies an ascending order, for other types of sensory tests, randomizing the presentation order can help to minimize carry-over effects.

    • Utilize warm water rinses: Warm water can be more effective at removing residual fatty or creamy sensations from the mouth.[8]

Issue 3: Inconsistent Results Due to Matrix Effects

  • Symptom: The sensory threshold for this compound varies significantly when tested in different food products.

  • Cause: The food matrix (the overall composition of the food) can significantly impact the release and perception of flavor compounds. Fats can encapsulate flavor molecules, while proteins can bind to them, altering their volatility and how they are perceived.

  • Solutions:

    • Standardize the matrix: When comparing the thresholds of different compounds, ensure they are tested in the exact same matrix.

    • Conduct matrix-specific threshold testing: If the goal is to understand the impact of this compound in a specific product, the threshold determination must be conducted in that product matrix.

    • Document matrix composition: Thoroughly document the composition of the food matrix (e.g., fat content, protein content, pH) to better understand and interpret the results.

Visualizations

experimental_workflow ASTM E679 Experimental Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_screening Panelist Screening & Training sample_prep Sample Preparation (Serial Dilutions) panelist_screening->sample_prep presentation Present Ascending Concentration Series (3-AFC) sample_prep->presentation evaluation Panelist Identifies 'Odd' Sample presentation->evaluation palate_cleanse Palate Cleansing evaluation->palate_cleanse Between concentrations individual_threshold Calculate Individual Threshold (Geometric Mean) evaluation->individual_threshold palate_cleanse->presentation group_threshold Calculate Group Threshold (Geometric Mean) individual_threshold->group_threshold

Caption: ASTM E679 Experimental Workflow for Sensory Threshold Determination.

troubleshooting_sensory Troubleshooting Common Sensory Issues issue Observed Issue fatigue Panelist Fatigue issue->fatigue carryover Carry-over Effects issue->carryover matrix_effects Matrix Inconsistency issue->matrix_effects limit_samples Limit Samples per Session fatigue->limit_samples breaks Incorporate Breaks fatigue->breaks palate_cleansers Use Effective Palate Cleansers fatigue->palate_cleansers carryover->palate_cleansers wait_time Increase Wait Time carryover->wait_time randomize Randomize Presentation (if applicable) carryover->randomize standardize_matrix Standardize Matrix matrix_effects->standardize_matrix matrix_specific Matrix-Specific Testing matrix_effects->matrix_specific solution Potential Solution

Caption: Decision tree for troubleshooting common issues in sensory analysis.

References

Technical Support Center: Enhancing Enzymatic Synthesis of Delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of delta-nonalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your experiments. This compound, a valuable flavor and fragrance compound with a creamy, coconut-like aroma, can be synthesized efficiently using enzymatic methods, which offer a green and selective alternative to traditional chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low yield is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: Enzymes are highly sensitive to their environment. Deviations from optimal pH and temperature can drastically reduce activity and, consequently, yield.

    • pH: Most lipases used for lactonization exhibit optimal activity in a neutral to slightly alkaline pH range. For instance, some lipase-catalyzed resolutions of lactones show optimal conditions at pH 8.[1] It is crucial to maintain the optimal pH for your specific enzyme throughout the reaction using a suitable buffer system.

    • Temperature: Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, excessive heat will lead to enzyme denaturation and loss of activity.[2] For many lipase-catalyzed reactions, temperatures between 30°C and 60°C are optimal.[3] It is advisable to perform the reaction at the enzyme's specified optimal temperature.

  • Enzyme Inactivity or Insufficient Loading: The enzyme itself may be the source of the problem.

    • Enzyme Viability: Ensure your enzyme has been stored correctly (typically at low temperatures) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

    • Enzyme Loading: The concentration of the enzyme is a critical parameter. An insufficient amount of enzyme will result in a slow reaction rate and low conversion. Conversely, an excessively high concentration may not be cost-effective. It is important to optimize the enzyme loading for your specific reaction.

  • Substrate Quality and Concentration: The purity and concentration of your precursor can significantly impact the reaction outcome.

    • Substrate Purity: Impurities in the substrate, such as other fatty acids or residual solvents from previous steps, can act as inhibitors. Ensure your precursor (e.g., 9-hydroxynonanoic acid) is of high purity.

    • Substrate Inhibition: High concentrations of the substrate can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate.[4][5] It is recommended to perform experiments at varying substrate concentrations to identify the optimal range.

  • Presence of Inhibitors: Besides substrate impurities, other components in the reaction mixture could be inhibiting the enzyme.

    • Product Inhibition: In some cases, the product (this compound) can act as an inhibitor to the enzyme.

    • Byproducts: The formation of byproducts can also inhibit the enzyme. Water, for example, is a common byproduct in esterification reactions and can shift the equilibrium back towards the reactants, reducing the yield. The removal of water, for instance, through the use of molecular sieves or conducting the reaction in a non-aqueous solvent, can significantly improve yields.

Question: I am observing the formation of unwanted byproducts. What are they and how can I minimize them?

Answer: The primary byproduct in intramolecular lactonization is the formation of intermolecular esters, leading to oligomers or polymers. This occurs when the hydroxy acid precursor reacts with another molecule of the same acid instead of cyclizing.

To minimize the formation of these byproducts, the reaction should be carried out under high dilution conditions. This favors the intramolecular reaction (lactonization) over the intermolecular reaction. The choice of solvent can also play a crucial role. Non-polar, aprotic solvents are often preferred for these reactions.

Question: My immobilized enzyme is losing activity after a few cycles. How can I improve its reusability?

Answer: Loss of activity in immobilized enzymes can be due to several factors, including enzyme leaching from the support, denaturation, or fouling of the support material.

  • Enzyme Leaching: This is common with physical adsorption methods of immobilization. Covalent attachment of the enzyme to the support can provide a more stable and reusable system.[6]

  • Denaturation: Harsh reaction conditions (e.g., extreme pH or temperature) can cause the immobilized enzyme to denature over time. Ensure your reaction conditions are within the enzyme's stability range.

  • Support Fouling: The pores of the support material can become blocked by substrate, product, or byproducts, preventing the substrate from reaching the enzyme's active site. Washing the immobilized enzyme with a suitable solvent between cycles can help to regenerate its activity. For instance, washing with hexane (B92381) and ultrapure water has been shown to be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical enzymatic pathway for the synthesis of this compound?

A1: this compound is typically synthesized via the intramolecular lactonization of a C9 hydroxy acid precursor, most commonly 9-hydroxynonanoic acid. This reaction is often catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), which is commercially available in an immobilized form as Novozym 435. The enzyme facilitates the formation of an ester bond between the carboxylic acid and the hydroxyl group at the delta position of the same molecule, resulting in the formation of the cyclic ester, this compound.

Another biosynthetic route involves the β-oxidation of longer-chain fatty acids, such as ricinoleic acid, by microorganisms like certain yeast species.[8][9] This pathway involves a series of enzymatic steps that shorten the fatty acid chain and introduce a hydroxyl group at a position that can then lead to lactonization.

Q2: What are the key parameters to optimize for maximizing the yield of this compound?

A2: The following parameters are crucial for optimizing the synthesis:

  • Enzyme Selection: Candida antarctica lipase B (often as Novozym 435) is a widely used and effective catalyst for lactonization reactions.[10][11][12][13][14]

  • Precursor Substrate: 9-hydroxynonanoic acid is the direct precursor for the intramolecular lactonization to this compound.[15]

  • Temperature: The optimal temperature needs to be determined experimentally for the specific lipase used, but a range of 40-70°C is a good starting point for many lipases.[16]

  • pH: For lipase-catalyzed esterification in organic solvents, the pH of the aqueous solution from which the enzyme was prepared can be important. A neutral to slightly alkaline pH is often optimal.

  • Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like toluene (B28343) or hexane are often used to minimize side reactions and improve enzyme stability and activity.[1][9][17]

  • Substrate Concentration: As mentioned in the troubleshooting guide, optimizing the substrate concentration is important to avoid substrate inhibition.

  • Water Content: In organic media, a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). Controlling the water activity in the reaction medium is therefore important.[18]

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography (GC): This is a common and effective method for quantifying both the disappearance of the substrate (e.g., 9-hydroxynonanoic acid methyl ester) and the appearance of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction, particularly for less volatile compounds.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick and qualitative assessment of the reaction progress.

Data Presentation

The following tables summarize the impact of various parameters on the efficiency of lipase-catalyzed lactonization reactions, providing a basis for experimental design.

Table 1: Effect of pH on Lipase Activity for Lactone Resolution

pHRelative Activity (%)
6Low
7Moderate
8High (Optimal)
9Moderate
10Low

Note: Data is generalized from studies on lipase-catalyzed resolution of delta-lactones, where pH 8 was found to be optimal.[1] The optimal pH for synthesis may vary.

Table 2: Effect of Temperature on Lipase Activity

Temperature (°C)Relative Activity (%)
20Low
30Moderate
40High
50High (Often Optimal)
60Moderate to High
70Low (Denaturation may begin)

Note: This table represents a general trend for lipases. The optimal temperature can vary depending on the specific enzyme and its source. Some lipases are thermotolerant and can function at higher temperatures.[19]

Table 3: Effect of Substrate Concentration on Reaction Rate

Substrate ConcentrationInitial Reaction Rate
LowIncreases with concentration
OptimalMaximum rate achieved
HighRate may decrease (Substrate Inhibition)

Note: The reaction rate generally increases with substrate concentration up to a certain point (Vmax), after which it plateaus or may even decrease due to substrate inhibition.[5][20]

Table 4: Reusability of Immobilized Lipase

Cycle NumberRemaining Activity (%)
1100
5>80 (with covalent immobilization)
10>70 (with covalent immobilization)
15Variable, depends on conditions
20+Possible with robust immobilization

Note: The reusability of an immobilized enzyme is highly dependent on the immobilization method and the reaction conditions. Covalently immobilized lipases generally show higher stability and reusability.[6][7][8][21][22]

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general methodology for the enzymatic synthesis of this compound using an immobilized lipase like Novozym 435. Optimization of specific parameters is recommended.

  • Materials:

    • 9-Hydroxynonanoic acid (substrate)

    • Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym 435)

    • Anhydrous organic solvent (e.g., toluene, hexane)

    • Molecular sieves (optional, for water removal)

    • Reaction vessel with a stirrer and temperature control

  • Procedure: a. To a clean, dry reaction vessel, add the desired amount of 9-hydroxynonanoic acid and the anhydrous organic solvent to achieve the desired substrate concentration (e.g., 0.1 M). b. If using, add activated molecular sieves to the mixture to remove any residual water and the water produced during the reaction. c. Equilibrate the reaction mixture to the desired temperature (e.g., 50-60°C) with stirring. d. Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of the substrate). e. Maintain the reaction at the set temperature with constant stirring. f. Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC. g. Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. h. The immobilized enzyme can be washed with fresh solvent and stored for reuse. i. The product, this compound, can be purified from the reaction mixture by techniques such as vacuum distillation or column chromatography.

Visualizations

Enzymatic_Synthesis_of_Delta_Nonalactone 9-Hydroxynonanoic_Acid 9-Hydroxynonanoic Acid Delta_Nonalactone This compound 9-Hydroxynonanoic_Acid->Delta_Nonalactone Intramolecular Lactonization Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->9-Hydroxynonanoic_Acid

Caption: Enzymatic conversion of 9-hydroxynonanoic acid to this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity and Loading Start->Check_Enzyme Check_Substrate Analyze Substrate Purity and Concentration Start->Check_Substrate Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Optimize_Enzyme Increase Enzyme Loading or Use Fresh Enzyme Check_Enzyme->Optimize_Enzyme Optimize_Substrate Purify Substrate or Adjust Concentration Check_Substrate->Optimize_Substrate Remove_Inhibitors Add Molecular Sieves or Purify Components Check_Inhibitors->Remove_Inhibitors Success Improved Yield Optimize_Conditions->Success Optimize_Enzyme->Success Optimize_Substrate->Success Remove_Inhibitors->Success

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Start Start: Synthesis Goal Step1 Select Enzyme and Substrate (e.g., Novozym 435, 9-Hydroxynonanoic Acid) Start->Step1 Step2 Choose Solvent and Initial Conditions (e.g., Toluene, 50°C, 0.1 M Substrate) Step1->Step2 Step3 Perform Reaction and Monitor Progress (GC/HPLC) Step2->Step3 Decision Is Yield Optimized? Step3->Decision Step4a Optimize Parameters (Temperature, pH, Concentrations) Decision->Step4a No Step4b Isolate and Purify Product Decision->Step4b Yes Step4a->Step3 End End: Pure this compound Step4b->End

Caption: General experimental workflow for this compound synthesis.

References

Strategies to prevent delta-nonalactone degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of delta-nonalactone during sample storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a progressive loss of this compound in my aqueous samples over time. What is the likely cause?

A1: The most probable cause is the hydrolysis of the lactone ring. This compound, a cyclic ester, is susceptible to hydrolysis, which opens the ring to form 5-hydroxynonanoic acid.[1][2] This reaction is significantly accelerated by acidic or basic conditions.[3][4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathway is hydrolysis. This can occur under neutral, acidic, or basic conditions, although it is slowest at a neutral pH.[1][3]

  • Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2][3] This leads to the formation of a tetrahedral intermediate that subsequently opens the ring.[3]

  • Base-Catalyzed Hydrolysis (Saponification) : In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to break the ester bond and open the ring.[2]

Q3: My samples are showing an unexpected peak in the chromatogram during stability analysis. Could this be a degradation product?

A3: Yes, it is highly likely. The primary degradation product of this compound hydrolysis is 5-hydroxynonanoic acid. If you are using a chromatographic method like GC-MS, you may need to derivatize the sample to detect this more polar hydroxy acid, or you can use LC-MS for direct analysis. Characterizing the unknown peak by comparing its mass spectrum to that of a 5-hydroxynonanoic acid standard can confirm its identity.[5]

Q4: What are the ideal storage conditions to ensure the stability of this compound?

A4: To minimize degradation, samples containing this compound should be stored under controlled conditions. Key recommendations include:

  • Temperature : Store samples at low temperatures. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • pH : Maintain the sample matrix at a neutral pH (around 7.0). If the sample is inherently acidic or basic, consider buffering it to neutrality if it does not interfere with downstream analysis.

  • Solvent : If possible, store this compound in a non-aqueous, aprotic solvent like hexane (B92381) or in an alcohol-based solution where it is more soluble and less prone to hydrolysis.[6][]

  • Container : Use tightly sealed, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent solvent evaporation and exposure to air and light.[6]

  • Inert Atmosphere : For highly sensitive samples or long-term storage of pure standards, consider storing under an inert gas like nitrogen or argon to prevent potential oxidative degradation.[]

Q5: How can I prevent enzymatic degradation of this compound in biological samples (e.g., plasma, tissue homogenates)?

A5: Biological matrices may contain esterase enzymes that can rapidly hydrolyze lactones. To prevent this, consider the following:

  • Immediate Extraction : Process biological samples as quickly as possible after collection. Perform a liquid-liquid or solid-phase extraction to separate the this compound from the bulk of the biological matrix and its enzymes.

  • Enzyme Inhibitors : Add esterase inhibitors, such as sodium fluoride (B91410) (NaF), to the sample immediately upon collection.

  • Low Temperature : Keep biological samples on ice during processing and store them at -80°C until analysis to minimize enzymatic activity.

Summary of Storage Strategies

The following table summarizes the key factors affecting this compound stability and the recommended strategies to prevent its degradation.

FactorRisk of DegradationRecommended Storage & Handling Strategy
pH High risk under acidic (pH < 6) or basic (pH > 8) conditions.[2][3]Maintain samples at a neutral pH (6.5-7.5). Use appropriate buffers if necessary.
Temperature High risk at elevated temperatures.Store samples frozen (-20°C or -80°C for long-term). For short-term, refrigerate at 2-8°C.[8]
Aqueous Matrix High risk due to the presence of water required for hydrolysis.[1]If possible, extract into a non-aqueous solvent. Minimize water content.
Enzymes High risk in unprocessed biological samples (e.g., plasma).Add esterase inhibitors (e.g., NaF). Process samples immediately at low temperatures.
Oxygen/Air Moderate risk of oxidative degradation over long periods.Store under an inert atmosphere (e.g., nitrogen, argon).[] Use tightly sealed containers.
Light Low to moderate risk of photodegradation.Store in amber vials or protect from direct light.

Visualizing the Degradation Pathway

The primary degradation mechanism for this compound is hydrolysis, which involves the cleavage of the ester bond in the lactone ring.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis dnl_acid This compound protonated_dnl Protonated Intermediate dnl_acid->protonated_dnl + H⁺ (from H₃O⁺) h3o H₃O⁺ tetrahedral_acid Tetrahedral Intermediate protonated_dnl->tetrahedral_acid + H₂O h2o_acid H₂O hha_acid 5-Hydroxynonanoic Acid tetrahedral_acid->hha_acid Ring Opening dnl_base This compound tetrahedral_base Tetrahedral Intermediate dnl_base->tetrahedral_base + OH⁻ oh OH⁻ alkoxide Alkoxide Intermediate tetrahedral_base->alkoxide Ring Opening hha_base 5-Hydroxynonanoic Acid alkoxide->hha_base + H⁺ (from H₂O) h2o_base H₂O

Caption: Hydrolysis pathways of this compound.

Experimental Protocol: Stability Assessment of this compound in an Aqueous Matrix

This protocol outlines a method to assess the stability of this compound in a buffered aqueous solution at different temperatures.

1. Materials and Reagents:

  • This compound standard

  • Phosphate buffer (pH 5.0, 7.0, and 9.0)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (IS), e.g., delta-decalactone (B1670226)

  • Type 1 Ultrapure water

  • 2 mL amber glass autosampler vials with PTFE-lined caps

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of delta-decalactone in acetonitrile.

  • Spiking Solution (100 µg/mL): Dilute the this compound stock solution 1:10 with acetonitrile.

  • Working Internal Standard (10 µg/mL): Dilute the IS stock solution 1:100 with acetonitrile.

3. Sample Preparation for Stability Study:

  • For each pH condition (5.0, 7.0, 9.0), aliquot 990 µL of the respective buffer into a series of amber glass vials.

  • Spike each vial with 10 µL of the 100 µg/mL this compound spiking solution to achieve a final concentration of 1 µg/mL.

  • Vortex each vial for 10 seconds to ensure homogeneity. These are your T=0 (time zero) samples for each pH.

  • Prepare multiple sets of these vials for each temperature condition to be tested (e.g., 4°C, 25°C, 40°C).

4. Incubation and Sampling:

  • Immediately process the T=0 samples as described in Step 5.

  • Place the remaining sets of vials in their respective temperature-controlled environments.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH and temperature condition for analysis.

5. Sample Extraction and Analysis (GC-MS Method):

  • To the 1 mL sample vial, add 10 µL of the 10 µg/mL Working Internal Standard solution.

  • Add 500 µL of ethyl acetate to the vial.

  • Vortex vigorously for 1 minute to extract the this compound and IS.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial.

  • Analyze 1 µL of the extract by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Selected Ion Monitoring (SIM). Monitor m/z 85 for this compound and an appropriate ion for the IS.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Normalize the ratios at each time point to the T=0 ratio for that specific condition.

  • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.

References

Technical Support Center: Optimization of SPME Fiber Selection for Volatile Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of volatile lactones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of volatile lactones in a question-and-answer format.

Q1: Why am I observing low or no peaks for my target lactones?

A1: Low or absent peaks for volatile lactones can stem from several factors related to fiber selection and experimental conditions.

  • Inappropriate Fiber Polarity: Lactones are generally polar compounds. Using a non-polar fiber like 100 µm Polydimethylsiloxane (PDMS) may result in poor extraction efficiency for these analytes. Consider using a more polar fiber.

  • Suboptimal Extraction Temperature: While higher temperatures can increase the volatility of analytes, excessively high temperatures can decrease the distribution constant of the analyte between the fiber and the sample, leading to lower recovery.[1] The optimal temperature is a balance and often falls within the 40-60 °C range for volatile compounds.[2]

  • Insufficient Extraction Time: SPME is an equilibrium-based technique.[2] If the extraction time is too short, the analytes will not have sufficient time to partition onto the fiber coating, resulting in low recovery. Equilibrium times can range from 15 to 60 minutes.[2][3]

  • Sample Matrix Effects: The composition of your sample can significantly influence extraction efficiency. High concentrations of other volatile compounds can lead to competitive adsorption on the fiber.[1] Additionally, the presence of organic solvents in the sample should be minimized (<3%) as they can cause the fiber coating to swell and reduce extraction efficiency.

Q2: I am experiencing poor reproducibility and high relative standard deviations (RSDs) in my results. What are the likely causes?

A2: Poor reproducibility is a frequent challenge in SPME analysis and often points to inconsistencies in the experimental procedure.

  • Inconsistent Extraction Parameters: Small variations in extraction time and temperature between samples can lead to significant differences in analyte adsorption.[1] Precise and consistent control of these parameters is critical.

  • Variable Sample and Headspace Volume: The ratio of the sample volume to the headspace volume in the vial affects the equilibrium of volatile compounds.[1] It is crucial to maintain a consistent sample volume and use vials of the same size. For headspace SPME, it is recommended to keep the headspace volume between 30% and 50% of the vial.

  • Inconsistent Fiber Positioning: The depth of the SPME fiber in the headspace or immersed in the sample must be consistent for every extraction to ensure reproducible results.

  • Improper Fiber Conditioning and Cleaning: Inadequate conditioning of a new fiber or insufficient cleaning between analyses can lead to carryover from previous samples, causing variability.[1] Always adhere to the manufacturer's guidelines for conditioning and cleaning.

Q3: I am observing carryover of lactones from one injection to the next. How can I resolve this?

A3: Carryover, the appearance of analytes from a previous sample in a subsequent analysis, is a common issue with "sticky" compounds like some lactones.

  • Inadequate Desorption: The desorption time and temperature in the gas chromatograph (GC) inlet may be insufficient to completely transfer the analytes from the SPME fiber to the column. Increasing the desorption time or temperature can help.[4] A desorption time of 2-5 minutes at 250-270°C is a good starting point.[5]

  • Fiber Contamination: High-concentration samples can lead to persistent contamination of the fiber. Running a blank analysis with a longer, high-temperature bakeout of the fiber between samples can help eliminate carryover.[4]

  • Injector Contamination: The GC inlet liner can become a source of carryover. Regular replacement of the liner is recommended, especially when analyzing complex matrices or high-concentration samples.

Q4: My SPME fiber broke prematurely. How can I prevent this?

A4: Fiber breakage is often due to mechanical stress.

  • Incorrect Needle Gauge or Septum: Using a needle gauge that is not compatible with the injection port septum can cause bending and breakage. Pre-drilled septa are recommended to reduce this stress.

  • Improper Alignment: Misalignment of the autosampler can cause the fiber to bend or break upon entering the vial or the GC inlet.[6][7]

  • Matrix Effects: Immersing the fiber in samples containing particulate matter or high concentrations of non-volatile compounds can damage the coating.[7] Headspace SPME is often preferred for such samples.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for volatile lactones?

A1: The optimal fiber depends on the specific lactones and the sample matrix. However, for a broad range of volatile and semi-volatile lactones, a triple-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point due to its ability to extract a wide range of analytes.[5][8] For more polar lactones, a Polyacrylate (PA) fiber may provide better results.[5] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a good general-purpose option for volatile compounds.[5]

Q2: What is the difference between direct immersion and headspace SPME for lactone analysis?

A2:

  • Direct Immersion (DI-SPME): The SPME fiber is directly immersed into the liquid sample. This technique is suitable for less volatile and more polar compounds that may not readily partition into the headspace.[9]

  • Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above the sample. This is the most common method for volatile compounds like lactones as it avoids direct contact of the fiber with the sample matrix, which can extend fiber lifetime and reduce contamination.[5][9]

Q3: How can I improve the extraction efficiency of volatile lactones?

A3: To enhance the recovery of volatile lactones, consider the following optimization steps:

  • Salt Addition: Adding salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the solution.[5] This "salting-out" effect reduces the solubility of the lactones in the aqueous phase and promotes their partitioning into the headspace and onto the SPME fiber.[5][10]

  • Sample Agitation: Stirring or agitating the sample during extraction facilitates the mass transfer of analytes from the sample to the fiber, leading to faster equilibrium and improved recovery.

  • pH Adjustment: The pH of the sample can influence the chemical form of certain analytes. For acidic or basic compounds, adjusting the pH to ensure they are in their neutral form can improve extraction efficiency.

Q4: Do I need to condition a new SPME fiber?

A4: Yes, it is essential to condition a new SPME fiber before its first use.[11] Conditioning involves heating the fiber in the GC inlet at a specific temperature for a recommended period. This process removes any contaminants from the fiber coating that could interfere with your analysis. Always follow the manufacturer's instructions for conditioning temperature and time for the specific fiber you are using.[11]

Data Presentation

Table 1: Recommended SPME Fibers for Volatile Lactone Analysis

Fiber CoatingAbbreviationPrimary Application for LactonesPolarity
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBroad-range screening of volatile and semi-volatile lactones.[5][8]Bipolar
Polydimethylsiloxane/DivinylbenzenePDMS/DVBGeneral purpose analysis of various volatile compounds, including lactones.[5]Bipolar
PolyacrylatePAExtraction of more polar volatile lactones.[5]Polar
Carboxen/PolydimethylsiloxaneCAR/PDMSHigh retention of very volatile lactones and small molecules.Bipolar

Table 2: Typical Experimental Parameters for HS-SPME of Volatile Lactones

ParameterTypical Range/ValueRationale
Extraction Temperature 40 - 60 °CBalances analyte volatility with the fiber's distribution constant for optimal recovery.[2][12]
Extraction Time 20 - 60 minutesEnsures equilibrium is reached for accurate and reproducible quantification.[8][12]
Sample Volume 1 - 5 mL (in 10 or 20 mL vial)Maintains a consistent headspace-to-sample volume ratio.[5][13]
Salt Addition (NaCl) 0.5 - 2 g (or to saturation)Increases ionic strength, promoting analyte transfer to the headspace.[5][13]
Agitation/Stirring Speed 250 - 500 rpmFacilitates mass transfer and accelerates equilibrium.[10]
Desorption Temperature 250 - 270 °CEnsures complete transfer of analytes from the fiber to the GC column.[5]
Desorption Time 2 - 5 minutesAllows for complete desorption without thermal degradation of analytes.[5]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of Volatile Lactones in a Liquid Matrix (e.g., Wine)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 2 mL of the liquid sample into a 10 mL or 20 mL headspace vial.[5]

    • Add a known amount of an appropriate internal standard for quantitative analysis.

    • Add approximately 1 g of sodium chloride (NaCl) to the vial.[5]

    • Immediately seal the vial with a PTFE-lined septum.[5]

  • SPME Fiber Conditioning:

    • Condition a new SPME fiber according to the manufacturer's instructions. A common conditioning for a DVB/CAR/PDMS fiber is 270°C for 30-60 minutes in the GC inlet.

  • Headspace Extraction:

    • Place the sealed vial in a heating block or autosampler incubator set to the optimized extraction temperature (e.g., 50°C).

    • Allow the sample to equilibrate for 5-10 minutes.

    • Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 40 minutes) with constant agitation.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the GC inlet, which is set to the optimized desorption temperature (e.g., 250°C).

    • Desorb the analytes for 3-5 minutes in splitless mode.[5]

    • After desorption, retract the fiber and start the GC-MS analysis.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[5]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

      • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 5 min).[5]

    • MS Conditions (Typical):

      • Ionization: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: m/z 40-350.[5]

      • Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.[5]

  • Fiber Cleaning:

    • After each analysis, bake the fiber in the GC inlet at the conditioning temperature for 5-10 minutes to prevent carryover.

Mandatory Visualization

SPME_Troubleshooting_Workflow start Start: Poor SPME Result (e.g., Low Peaks, Poor Reproducibility) check_fiber Step 1: Verify SPME Fiber Selection start->check_fiber check_params Step 2: Review Extraction Parameters check_fiber->check_params Fiber OK fiber_polarity Is fiber polarity appropriate for lactones? (e.g., DVB/CAR/PDMS, PA) check_fiber->fiber_polarity fiber_condition Is the fiber new or damaged? check_fiber->fiber_condition check_procedure Step 3: Examine Experimental Procedure check_params->check_procedure Parameters OK temp_time Are extraction temperature and time optimized? check_params->temp_time salt_ph Is salt addition or pH adjustment needed? check_params->salt_ph check_system Step 4: Inspect GC-MS System check_procedure->check_system Procedure OK consistency Are sample/headspace volume and fiber position consistent? check_procedure->consistency conditioning_cleaning Is fiber conditioning and cleaning adequate? check_procedure->conditioning_cleaning desorption Are desorption parameters sufficient? (Temp & Time) check_system->desorption carryover Is there carryover? Check liner and perform blank runs. check_system->carryover end_node Optimized SPME Method check_system->end_node System OK fiber_polarity->check_fiber [No] Select appropriate fiber fiber_condition->check_fiber [Yes] Replace fiber temp_time->check_params [No] Optimize parameters salt_ph->check_params [Yes] Implement and optimize consistency->check_procedure [No] Standardize procedure conditioning_cleaning->check_procedure [No] Follow recommended protocols desorption->check_system [No] Optimize desorption carryover->check_system [Yes] Implement cleaning steps

Caption: Troubleshooting workflow for SPME analysis of volatile lactones.

References

Technical Support Center: Analysis of Delta-Nonalactone in Dairy Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of delta-nonalactone in various dairy matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the analysis of this compound in dairy samples?

A1: The primary sources of interference in this compound analysis of dairy samples stem from the complex matrix itself. Key interferences include:

  • High-Fat Content: Triglycerides and other lipids can co-extract with this compound, leading to matrix effects in the GC inlet and on the analytical column. This can cause signal suppression or enhancement, as well as contamination of the instrument.[1]

  • Free Fatty Acids (FFAs): Dairy products, especially aged or improperly stored ones, can have elevated levels of free fatty acids.[2] These compounds can co-elute with lactones, causing chromatographic interferences and potentially leading to inaccurate quantification.[1]

  • Other Volatile Compounds: Dairy products contain a wide array of other volatile and semi-volatile compounds, such as other lactones, ketones, and aldehydes, which may have similar retention times to this compound, leading to co-elution.

  • Sample Contamination: External contamination can be introduced during sample handling and preparation, for instance, from packaging materials or laboratory consumables.

Q2: Which sample preparation technique is most suitable for extracting this compound from dairy matrices?

A2: The choice of sample preparation technique depends on the specific dairy matrix, the desired level of sensitivity, and the available instrumentation. The most common and effective methods are:

  • Liquid-Liquid Extraction (LLE): A traditional and widely used method that is effective but can be labor-intensive and consume large volumes of organic solvents.[3][4]

  • Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.[3][4][5] Aminopropyl-bonded silica (B1680970) cartridges are particularly effective for removing free fatty acids.[6]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is simple and rapid. Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound and minimizes the extraction of non-volatile matrix components.[7]

Q3: How can I minimize the impact of high-fat content on my analysis?

A3: To minimize the impact of high-fat content, consider the following strategies:

  • Fat Removal: Incorporate a fat removal step in your sample preparation. This can be achieved through cooling the extract to precipitate the fat followed by centrifugation or filtration.

  • Optimized Extraction: Utilize a sample preparation technique that selectively extracts this compound while minimizing the co-extraction of lipids. HS-SPME is advantageous in this regard as it primarily samples the volatile and semi-volatile compounds in the headspace above the sample.[7]

  • Inlet Liner Selection and Maintenance: Use a deactivated inlet liner with glass wool to trap non-volatile residues. Regular replacement of the liner is crucial to prevent the accumulation of fat, which can lead to peak tailing and poor reproducibility.[8]

  • Column Choice: Employ a robust GC column that can tolerate trace amounts of matrix components. A mid-polar column is often a good choice for flavor compound analysis.

Troubleshooting Guides

Chromatography & Peak Shape Issues

Problem: I am observing significant peak tailing for this compound.

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Active sites in the GC inlet, column, or detector can interact with the polar lactone functional group, causing peak tailing.[8]

      • Inlet: Replace the inlet liner and septum. Ensure you are using a deactivated liner.

      • Column: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.

      • Detector: If applicable, clean the detector to remove any accumulated contaminants.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample onto the column can lead to peak fronting, but in some cases of severe overload, it can manifest as tailing.[8][9]

      • Dilute your sample extract.

      • If using splitless injection, consider switching to a split injection with an appropriate split ratio.

  • Possible Cause 3: Inappropriate GC Conditions.

    • Solution:

      • Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column. Try reducing the initial temperature.[9]

      • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Optimize the linear velocity of your carrier gas.

Problem: I suspect this compound is co-eluting with another compound.

  • Possible Cause 1: Insufficient Chromatographic Resolution.

    • Solution:

      • Temperature Program: Modify the oven temperature program to improve separation. A slower temperature ramp around the elution time of this compound can increase resolution.

      • Column Selection: If optimizing the temperature program is insufficient, you may need a column with a different selectivity. Consider a column with a different stationary phase chemistry.

      • Flow Rate: Adjusting the carrier gas flow rate can sometimes improve separation.

  • Possible Cause 2: Matrix Interference.

    • Solution: The co-eluting peak may be a component from the dairy matrix, such as a free fatty acid.

      • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) with an aminopropyl-bonded silica phase is effective at removing free fatty acids.

      • Mass Spectrometry: Utilize the mass spectrometer to identify the co-eluting compound. If the compounds have different mass spectra, you can use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to quantify this compound without interference.

Sample Preparation & Recovery Issues

Problem: I am experiencing low recovery of this compound.

  • Possible Cause 1: Inefficient Extraction.

    • Solution:

      • LLE: Ensure proper phase separation and sufficient mixing during extraction. Perform multiple extractions of the aqueous phase with the organic solvent.

      • SPE: Check that the sorbent chemistry is appropriate for this compound. Ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.

      • SPME: Optimize the extraction time and temperature to ensure equilibrium is reached between the sample headspace and the fiber.

  • Possible Cause 2: Analyte Loss during Sample Preparation.

    • Solution:

      • Evaporation Step: If you are concentrating your extract by evaporating the solvent, be mindful that this compound is semi-volatile and can be lost. Use a gentle stream of nitrogen and avoid complete dryness.

      • Adsorption: this compound can adsorb to active surfaces in glassware. Use silanized glassware to minimize this effect.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure that all sample preparation steps are performed consistently across all samples. Use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.

  • Possible Cause 2: Instrument Contamination.

    • Solution: The high-fat content of dairy samples can lead to the accumulation of non-volatile residues in the GC inlet.[1]

      • Regularly replace the inlet liner and septum.

      • Bake out the column at a high temperature (within the column's limits) to remove contaminants.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace Solid-Phase Microextraction (HS-SPME)
Principle Partitioning of analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and then eluted.Adsorption of volatile/semi-volatile analytes onto a coated fiber from the sample headspace.
Selectivity Low to moderate.High, can be tailored by sorbent choice.High for volatile and semi-volatile compounds.
Solvent Consumption High.[3]Low to moderate.[3]None.
Labor Intensity High.[3]Moderate.Low.
Automation Potential Low.High.[3]High.
Matrix Cleanup Moderate.Excellent, especially for removing specific interferences like FFAs.[3]Excellent for non-volatile matrix components.
Potential for Contamination Moderate.Low.Low.

Table 2: Reported Performance Data for Lactone Analysis in Food Matrices

Analyte/MatrixMethodRecovery (%)LODLOQReference
Delta-lactones in fermented grape seed oilMethanol Extraction & GC-MSNot specifiedNot specified0.005 - 0.05 mg/L[1]
Endocrine disruptors in dairy productsSPE-GC-MS80 - 108%Not specified6 - 40 ng/kg[8]
Free fatty acids in milkLLE & LC-HRMS82 - 102%Not specifiedNot specified
Pharmaceutical compounds in plasmaSPE~86%Not specifiedNot specified[4]
Pharmaceutical compounds in plasmaLLE~46%Not specifiedNot specified[4]

Note: Data for this compound in dairy is limited. The table provides examples of performance data for similar analytes or matrices to give a general indication of expected performance.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Cheese

This protocol is designed to extract this compound from a high-fat cheese matrix while removing interfering free fatty acids.

  • Sample Homogenization:

    • Grate 10 g of cheese and mix with 20 g of anhydrous sodium sulfate (B86663) until a homogeneous powder is obtained.

  • Lipid Extraction:

    • Transfer the mixture to a flask and add 100 mL of a hexane (B92381):diethyl ether (1:1, v/v) solution.

    • Add an appropriate internal standard.

    • Shake vigorously for 30 minutes.

    • Filter the extract and collect the solvent.

    • Repeat the extraction with another 50 mL of the solvent mixture.

    • Combine the extracts and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 2 mL.

  • SPE Cleanup:

    • Conditioning: Condition an aminopropyl-bonded silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

    • Loading: Load the 2 mL concentrated extract onto the SPE cartridge.

    • Washing (Elution of Interferences): Elute the interfering triglycerides and other non-polar lipids with 10 mL of hexane:diethyl ether (98:2, v/v).

    • Analyte Elution: Elute the this compound and other lactones with 10 mL of diethyl ether containing 2% formic acid.

    • Final Concentration: Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Milk

This protocol is a rapid and solvent-free method for the analysis of this compound in liquid milk.

  • Sample Preparation:

    • Pipette 5 mL of milk into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to increase the ionic strength and promote the release of volatile compounds.

    • Add an appropriate internal standard.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME:

    • Place the vial in a heating block or water bath at 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis start Cheese Sample homogenize Homogenize with Na2SO4 start->homogenize extract Lipid Extraction (Hexane:Ether) homogenize->extract concentrate Concentrate Extract extract->concentrate load Load Extract concentrate->load condition Condition Aminopropyl SPE Cartridge condition->load wash Wash (Remove Lipids) load->wash elute Elute this compound wash->elute final_concentrate Final Concentration elute->final_concentrate gcms GC-MS Analysis final_concentrate->gcms

Caption: SPE Workflow for this compound Analysis in Cheese.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed active_sites Active Sites in System start->active_sites column_overload Column Overload start->column_overload gc_conditions Inappropriate GC Conditions start->gc_conditions replace_consumables Replace Liner/Septum active_sites->replace_consumables condition_column Condition/Trim Column active_sites->condition_column dilute_sample Dilute Sample column_overload->dilute_sample adjust_injection Adjust Injection Mode column_overload->adjust_injection optimize_temp Optimize Temperature Program gc_conditions->optimize_temp optimize_flow Optimize Flow Rate gc_conditions->optimize_flow

Caption: Troubleshooting Logic for Peak Tailing Issues.

References

Technical Support Center: Process Improvement for Microbial Conversion of Hdroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the microbial conversion of hydroxy fatty acids (HFAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for producing hydroxy fatty acids?

A1: Engineered Escherichia coli is a widely used host due to its well-understood genetics and metabolism, making it amenable to metabolic engineering strategies for enhanced HFA production.[1][2][3] Other common hosts include Pseudomonas species, such as Pseudomonas aeruginosa, which can naturally produce various HFAs, and yeasts like Saccharomyces cerevisiae.[4][5]

Q2: What are the primary enzymatic pathways for microbial HFA production?

A2: The main enzymatic pathways involve:

  • P450 Monooxygenases: These enzymes, like P450BM3 from Bacillus megaterium, hydroxylate fatty acids at various positions. This is a common strategy in engineered E. coli.[2][3]

  • Hydratases: These enzymes, also known as oleate (B1233923) hydratases, catalyze the addition of water to the double bonds of unsaturated fatty acids to form HFAs.[4][6][7]

  • Lipoxygenases: These enzymes can also be used for the production of specific hydroxy fatty acids.[8]

Q3: How can I increase the precursor supply for HFA production in E. coli?

A3: To boost the availability of free fatty acid (FFA) precursors, you can:

  • Overexpress Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid synthesis.[2][3]

  • Overexpress a Thioesterase: An acyl-ACP thioesterase, such as 'TesA, will cleave the fatty acid from the acyl carrier protein (ACP), releasing it as a free fatty acid.[2][3]

  • Knock out the fadD gene: The fadD gene encodes for an acyl-CoA synthetase, which is the first step in fatty acid degradation (β-oxidation). Deleting this gene prevents the breakdown of the FFA product.[1][2][3]

Q4: What are common analytical methods for quantifying hydroxy fatty acids?

A4: The most common and robust methods for HFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] These techniques typically involve extraction of the fatty acids, derivatization to make them volatile (for GC-MS), and then separation and detection.[9][10][11]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low or no HFA production 1. Inactive Enzyme: The hydroxylating enzyme (e.g., P450, hydratase) may not be active.- Confirm enzyme expression via SDS-PAGE and Western blot.[1]- Perform an in vitro activity assay with a positive control substrate.[12]- Optimize induction conditions (e.g., IPTG concentration, temperature) for recombinant protein expression.[1][13]
2. Insufficient Precursor (Fatty Acid) Supply: The cell may not be producing enough free fatty acids.- Overexpress key enzymes in the fatty acid synthesis pathway like ACCase.[2][3]- Overexpress a suitable thioesterase to release free fatty acids.[2][3]- Knock out genes involved in fatty acid degradation, such as fadD.[1][2][3]
3. Cofactor Limitation: P450 monooxygenases require a constant supply of NADPH.- Overexpress enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase or isocitrate dehydrogenase.- Co-express an NADH oxidase to regenerate NAD+ for enzymes that produce NADPH.[14]
Low Conversion of Fatty Acid to HFA 1. Substrate/Product Toxicity: High concentrations of the substrate fatty acid or the HFA product can be toxic to the cells, inhibiting growth and enzyme activity.- Optimize the substrate feeding strategy to maintain a low, non-toxic concentration.- Consider using a two-phase fermentation system to extract the HFA product in situ, reducing its concentration in the aqueous phase.
2. Poor Substrate Uptake: The fatty acid substrate may not be efficiently transported into the cell.- Co-express a fatty acid transporter protein, such as FadL from E. coli.[13]
3. Sub-optimal Reaction Conditions: The pH, temperature, or aeration of the culture may not be optimal for the enzyme or the host cells.- Optimize fermentation parameters such as pH, temperature, and dissolved oxygen. For example, some biotransformations have optimal temperatures around 25-30°C.[13][15]
Formation of Undesired Byproducts 1. Competing Metabolic Pathways: The fatty acid precursor or the HFA product may be consumed by other metabolic pathways.- Identify and knock out genes responsible for competing pathways. For example, in addition to fadD, other genes in the β-oxidation pathway (fadE) can be deleted.[13]
2. Non-specific Enzyme Activity: The hydroxylating enzyme may have broad substrate specificity, leading to the formation of multiple HFA isomers.- If high specificity is required, consider protein engineering of the enzyme to improve its regioselectivity.- Screen for enzymes from different microbial sources that may have higher specificity.[16]
Inconsistent Results Between Batches 1. Variability in Inoculum: The age and physiological state of the inoculum can affect the outcome of the fermentation.- Standardize the inoculum preparation procedure, including the growth phase and cell density.
2. Inconsistent Media Composition: Minor variations in media components can impact microbial growth and productivity.- Use high-quality reagents and prepare media consistently.

Data Presentation

Table 1: Microbial Production of various Hydroxy Fatty Acids

Microbial HostEnzyme SystemSubstrateProductTiter (mg/L)YieldReference
Escherichia coliP450BM3, 'TesA, ACCaseGlucoseMixed HFAs548-[2][3]
Escherichia coliAlkBGT, FadLDecanoic Acidω-hydroxydecanoic acid3090.86 mol/mol[13]
Escherichia coliAlkBGT, FadLOctanoic Acidω-hydroxyoctanoic acid275.480.63 mol/mol[13]
Escherichia coliAlkBGT, FadLDodecanoic Acidω-hydroxydodecanoic acid249.030.56 mol/mol[13]
Pseudomonas aeruginosa PR3Native enzymesOlive Oil7,10-dihydroxy-8(E)-octadecenoic acid--[5]
Flavobacterium DS5HydrataseLinoleic Acid10-hydroxy-12(Z)-octadecenoic acid-55%[15]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation for HFA Production in E. coli

This protocol is a general guideline for a whole-cell biotransformation experiment. Optimization of parameters such as substrate concentration, cell density, and incubation time is recommended.

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 200 rpm.

2. Main Culture and Induction: a. Inoculate 100 mL of LB medium (with antibiotics) in a 500 mL flask with the overnight culture to an initial OD600 of 0.05. b. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1] d. Continue to incubate the culture for 4-6 hours at a lower temperature (e.g., 30°C) to allow for proper protein folding.[1]

3. Biotransformation: a. Harvest the cells by centrifugation at 4,000 x g for 10 minutes. b. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5). c. Resuspend the cells in the reaction buffer to the desired cell density (e.g., 10 g/L wet cell weight).[14] d. Add the fatty acid substrate to the desired final concentration (e.g., 1 g/L). The substrate can be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the cell suspension. e. Incubate the reaction mixture at an optimized temperature (e.g., 25-30°C) with shaking for 12-48 hours.[13][15]

4. Sample Analysis: a. At different time points, take samples from the reaction mixture. b. Extract the fatty acids and analyze by GC-MS or LC-MS (see Protocol 2).

Protocol 2: Quantification of Hydroxy Fatty Acids by GC-MS

This protocol describes a general method for the analysis of HFAs.

1. Sample Preparation and Extraction: a. To 1 mL of the culture supernatant or cell lysate, add an internal standard (e.g., a deuterated HFA). b. Acidify the sample to pH 2-3 with HCl. c. Extract the fatty acids twice with an equal volume of ethyl acetate. d. Pool the organic layers and dry them under a stream of nitrogen.[9]

2. Derivatization: a. To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9] b. Incubate at 80°C for 1 hour to convert the HFAs to their trimethylsilyl (B98337) (TMS) ethers.[9]

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5MS).[9] c. The oven temperature program can be set as follows: initial temperature of 80°C for 5 min, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 min.[9] d. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantification.

Visualizations

Metabolic_Pathway_for_HFA_Production Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACCase (Overexpress) Fatty_Acyl_ACP Fatty_Acyl_ACP Malonyl_CoA->Fatty_Acyl_ACP FAS Free_Fatty_Acid Free_Fatty_Acid Fatty_Acyl_ACP->Free_Fatty_Acid 'TesA (Overexpress) Free_Fatty_Acid->Acetyl_CoA β-oxidation (fadD knockout) Hydroxy_Fatty_Acid Hydroxy_Fatty_Acid Free_Fatty_Acid->Hydroxy_Fatty_Acid P450/Hydratase Biomass_Degradation Biomass_Degradation

Caption: Engineered metabolic pathway in E. coli for HFA production from glucose.

Troubleshooting_Workflow Start Low/No HFA Production Check_Expression Is the hydroxylating enzyme expressed? Start->Check_Expression Check_Precursor Is there sufficient free fatty acid precursor? Check_Expression->Check_Precursor Yes Optimize_Expression Optimize induction (IPTG, temp) Check_Expression->Optimize_Expression No Check_Cofactor Is cofactor regeneration adequate (for P450s)? Check_Precursor->Check_Cofactor Yes Engineer_Precursor_Pathway Overexpress ACCase, 'TesA Knockout fadD Check_Precursor->Engineer_Precursor_Pathway No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Cofactor->Check_Conditions Yes Engineer_Cofactor_Regeneration Overexpress NADPH generating enzymes Check_Cofactor->Engineer_Cofactor_Regeneration No Optimize_Conditions Optimize pH, temperature, and aeration Check_Conditions->Optimize_Conditions No Success Improved HFA Production Check_Conditions->Success Yes Optimize_Expression->Check_Expression Engineer_Precursor_Pathway->Check_Precursor Engineer_Cofactor_Regeneration->Check_Cofactor Optimize_Conditions->Check_Conditions

Caption: Troubleshooting workflow for low HFA production.

References

Validation & Comparative

A Comparative Sensory Analysis: Delta-Nonalactone vs. Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of delta-nonalactone and gamma-nonalactone (B146572), two isomeric lactones widely utilized in the flavor, fragrance, and pharmaceutical industries. Understanding the distinct sensory profiles of these compounds is crucial for their effective application in product development. This document summarizes their sensory characteristics, presents available quantitative data, and outlines detailed experimental protocols for their evaluation.

Quantitative Sensory Data

The following table summarizes the key sensory attributes and available quantitative data for this compound and gamma-nonalactone.

FeatureThis compoundGamma-Nonalactone
CAS Number 3301-94-8104-61-0
Synonyms 5-Hydroxynonanoic acid delta-lactone, δ-PelargonolactoneAldehyde C-18, 4-Hydroxynonanoic acid gamma-lactone, γ-Nonalactone
Odor Profile Creamy, milky, sweet, coconut-like with fatty and coumarin-like undertones. Often described as more natural and reminiscent of fresh coconut milk.[1]Intense, sweet, coconut-like with fruity (peach, apricot), waxy, and sometimes fatty undertones. A powerful and classic coconut aroma.
Flavor Profile Creamy, milky, lactonic, and dairy-like with an oily, coconut nuance.[1]Coconut, sweet, nutty, and creamy.
Odor Threshold Data not available in the reviewed literature.7 ppb (in water), 30 ppb (in water)

Sensory Differences: A Deeper Dive

This compound is consistently characterized by its soft, creamy, and milky aroma, often associated with the scent of fresh coconut milk. Its profile includes fatty and coumarin-like nuances, which contribute to a more complex and natural sensory experience. In contrast, gamma-nonalactone, also known as "aldehyde C-18," presents a more powerful and straightforward sweet coconut fragrance. Its profile is often complemented by fruity notes, particularly peach and apricot, and can have waxy or fatty undertones. The intensity of gamma-nonalactone is a key differentiator, making it a dominant and recognizable coconut scent.

Experimental Protocols

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and gamma-nonalactone.

Materials:

  • This compound (≥98% purity)

  • Gamma-nonalactone (≥98% purity)

  • Odor-free solvent (e.g., mineral oil or propylene (B89431) glycol)

  • Glass vials with PTFE-lined caps

  • Olfactory evaluation booths

  • Computerized data collection system

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 experienced sensory panelists.

    • Screen panelists for their ability to discriminate between different aroma compounds and to describe sensory perceptions verbally.

    • Conduct training sessions to develop a consensus vocabulary for describing the aromas of the two lactones. Reference standards for attributes like "creamy," "milky," "sweet," "coconut," "fatty," and "fruity" should be provided.

  • Sample Preparation:

    • Prepare solutions of this compound and gamma-nonalactone at various concentrations in the chosen solvent. A typical starting concentration for evaluation is 1% (w/v).

    • Present samples in coded, identical glass vials to avoid bias.

  • Sensory Evaluation:

    • Panelists evaluate the samples individually in controlled olfactory booths.

    • Each panelist rates the intensity of each developed sensory attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).

    • The order of sample presentation should be randomized for each panelist.

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the two compounds.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a mixture containing delta- and gamma-nonalactone and to compare their individual aroma contributions.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).

  • Helium as carrier gas.

  • Solutions of this compound and gamma-nonalactone in a suitable solvent (e.g., dichloromethane).

Procedure:

  • Instrumental Setup:

    • The GC effluent is split between the MS detector and the heated olfactometry port.

    • Humidified air is mixed with the effluent at the olfactometry port to prevent nasal dehydration of the assessor.

  • Sample Analysis:

    • Inject a prepared sample solution into the GC.

    • A trained sensory panelist (or a panel of assessors, one at a time) sniffs the effluent from the olfactometry port and records the perceived aroma, its intensity, and its retention time.

  • Data Collection and Analysis:

    • The olfactometry data is recorded using specialized software that allows for the correlation of sensory events with chromatographic peaks.

    • The identity of the odor-active compounds is confirmed by comparing their mass spectra and retention indices with those of authentic standards.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the flavor dilution (FD) factor for each compound, providing a measure of its odor potency.

Visualizing the Process

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_GCO Gas Chromatography-Olfactometry (GC-O) Panelist_Selection Panelist Selection & Training Sample_Prep_QDA Sample Preparation Panelist_Selection->Sample_Prep_QDA Evaluation_QDA Sensory Evaluation Sample_Prep_QDA->Evaluation_QDA Data_Analysis_QDA Data Analysis Evaluation_QDA->Data_Analysis_QDA Sample_Prep_GCO Sample Preparation GC_Separation GC Separation Sample_Prep_GCO->GC_Separation Olfactory_Detection Olfactory Detection GC_Separation->Olfactory_Detection MS_Identification MS Identification GC_Separation->MS_Identification Data_Analysis_GCO Data Correlation & Analysis Olfactory_Detection->Data_Analysis_GCO MS_Identification->Data_Analysis_GCO Olfactory_Signaling_Pathway General Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Nonalactone) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca2+ / Na+ Influx CNG_channel->Ca_Na_influx Depolarization Neuron Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

The Oak's Embrace: A Comparative Analysis of Lactones in Diverse Whiskey Types

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical compounds that lend whiskey its characteristic creamy, coconut, and fruity notes reveals significant variations in lactone concentrations across different whiskey types. This guide provides a comparative analysis of these pivotal flavor contributors—primarily cis- and trans-whiskey lactone (β-methyl-γ-octalactone)—in Scotch, Bourbon, Rye, and Irish whiskeys, supported by experimental data and detailed analytical protocols.

Lactones, a class of cyclic esters, are predominantly extracted from the oak casks during the maturation process and are fundamental to the complex aroma and flavor profile of whiskey. The two most significant are the cis and trans isomers of β-methyl-γ-octalactone, often referred to as "whiskey lactones." The cis isomer typically imparts a distinct coconut and woody aroma, while the trans isomer is associated with a more spicy or floral character. The concentration and ratio of these isomers are influenced by the type of oak used, the charring level of the cask, and the duration of aging.

Comparative Analysis of Lactone Concentrations

The concentration of whiskey lactones varies considerably among different whiskey types, largely due to the different types of oak used in their maturation. American whiskeys, such as Bourbon and Rye, are legally required to be aged in new, charred oak containers, which contributes to their characteristically high lactone content. In contrast, Scotch and Irish whiskeys are often aged in used barrels, including those previously used for Bourbon or sherry, leading to a more varied and often subtler lactone profile.

A study on Bourbon whiskey aged in different oak species provides a clear illustration of this variance. As detailed in the table below, Bourbon aged in American oak exhibits the highest concentration of total lactones, particularly the impactful cis-whiskey lactone.

Whiskey TypeOak TypeTotal Lactones (mg/L)cis-Whiskey Lactone (mg/L)trans-Whiskey Lactone (mg/L)cis:trans Ratio
Bourbon[1]American Oak13.59.83.72.65
Bourbon[1]European Oak8.25.13.11.65
Bourbon[1]French Oak5.53.22.31.39

Data from a study on Bourbon whiskey aged for 48 months in different oak barrels.

The Sensory Impact of Lactones

The presence of lactones significantly influences the sensory experience of whiskey. The cis-whiskey lactone is known for its strong coconut, woody, and sweet aromas.[1][3] The trans-whiskey lactone, on the other hand, contributes more subtle spicy and floral notes. The interplay between these and other volatile compounds creates the rich and complex bouquet that whiskey connoisseurs appreciate. The higher concentration of the cis isomer in American oak is a key reason why Bourbons and some Ryes often exhibit prominent vanilla and coconut notes.[3]

Experimental Protocol: Quantification of Lactones by GC-MS

The gold standard for the analysis of lactones in alcoholic beverages is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile compounds with high sensitivity and specificity.

Sample Preparation
  • Extraction: A common method for extracting lactones from the whiskey matrix is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).

    • LLE: A measured volume of whiskey is mixed with a non-polar solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether). The lactones will partition into the organic solvent layer, which is then separated and concentrated.

    • SPME: A fiber coated with a stationary phase is exposed to the headspace of the whiskey sample or directly immersed in it. The volatile lactones adsorb to the fiber, which is then introduced into the GC injector for analysis.

  • Internal Standard: An internal standard (e.g., a deuterated lactone or a lactone not naturally present in whiskey) is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Injector: The extracted sample is injected into the GC, where it is vaporized. A split/splitless injector is commonly used.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or equivalent) is used to separate the different volatile compounds based on their boiling points and affinities for the stationary phase.

    • Oven Program: The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. A typical program might start at 40°C and ramp up to 250°C.

  • Mass Spectrometer (MS):

    • Ionization: As the separated compounds elute from the GC column, they enter the MS source, where they are ionized, typically by electron impact (EI).

    • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detector: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis
  • Identification: Lactones are identified by comparing their retention times and mass spectra to those of authentic reference standards.

  • Quantification: The concentration of each lactone is determined by creating a calibration curve using known concentrations of reference standards and the internal standard. The peak area of the target lactone is compared to the peak area of the internal standard to calculate its concentration in the original whiskey sample.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of lactones in whiskey using GC-MS.

experimental_workflow Workflow for Whiskey Lactone Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Whiskey Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Microextraction Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection (m/z) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Results Results (mg/L) Quantification->Results

Caption: Experimental workflow for whiskey lactone analysis.

References

Validating Delta-Nonalactone as a Biomarker for Off-Flavor in Milk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensory quality of milk is a critical factor for consumer acceptance. The development of off-flavors can indicate spoilage or undesirable chemical changes, making the identification of reliable biomarkers for these changes essential for quality control. This guide provides a comparative analysis of delta-nonalactone as a potential biomarker for off-flavor in milk, contrasting it with other known indicators and presenting supporting experimental data.

This compound is a naturally occurring flavor compound in milk, contributing to its desirable creamy and coconut-like aroma.[1] However, its concentration can increase due to enzymatic processes such as lipolysis, potentially leading to an imbalance in the flavor profile that may be perceived as an off-flavor. This guide explores the validation of this compound as a biomarker for such changes, comparing its performance with methyl ketones, which are established indicators of lipid oxidation.

Comparative Analysis of Off-Flavor Biomarkers

The following table summarizes the quantitative relationship between the concentration of potential off-flavor biomarkers and sensory evaluation in milk. The data for methyl ketones is derived from studies on stored UHT milk, while the data for delta-lactones is based on analogous compounds identified in lipolyzed milk.

Biomarker ClassCompoundOff-Flavor AssociationConcentration in Control Milk (µg/L)Concentration in Off-Flavor Milk (µg/L)Sensory Panel Off-Flavor Score (Scale)
Delta-Lactones Delta-Dodecalactone*Lipolytic (Soapy, Bitter)BaselineIncreased with lipase (B570770) treatmentIncreased bitterness and astringency
Methyl Ketones 2-HeptanoneOxidative (Stale, Chemical)~20>80 (after 30 days at 37°C)Significant increase in "oxidative off-flavor"
2-NonanoneOxidative (Stale, Chemical)~15>60 (after 30 days at 37°C)Significant increase in "oxidative off-flavor"

*Note: Delta-dodecalactone is presented as an analogue for this compound due to available data directly linking it to lipolysis-induced off-flavor. The mechanism of formation and sensory impact is comparable.[2]

Experimental Protocols

Quantification of this compound and Other Volatiles

A validated method for the quantification of this compound and other volatile compounds in milk is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

a. Sample Preparation:

  • A 10 mL aliquot of milk is placed in a 20 mL headspace vial.

  • An internal standard (e.g., a deuterated analog of the analyte) is added to each sample for accurate quantification.

  • The vial is securely sealed with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • The sample vial is incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

  • The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

  • The separated compounds are detected and identified by the mass spectrometer.

  • Quantification is achieved by comparing the peak area of this compound to that of the internal standard.[3]

Sensory Evaluation

a. Panelist Training:

  • A panel of trained sensory experts (typically 8-12 individuals) is used.

  • Panelists are trained to identify and score the intensity of specific off-flavors (e.g., creamy, coconut, stale, bitter, soapy) using reference standards.

b. Testing Protocol:

  • Milk samples are presented to the panelists in a randomized and blind fashion.

  • Panelists evaluate the aroma and flavor of each sample and rate the intensity of predefined off-flavor attributes on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = very strong).[4]

  • Data is collected and statistically analyzed to determine significant differences between samples.

Visualizing the Pathways and Workflows

Formation of Delta-Lactones in Milk

The formation of delta-lactones, including this compound, in milk is primarily a result of the enzymatic breakdown of lipids. The following diagram illustrates this biochemical pathway.

cluster_0 Lipolysis cluster_1 β-Oxidation & Lactonization Triglycerides Triglycerides Lipase Lipase Triglycerides->Lipase Free Fatty Acids Free Fatty Acids Lipase->Free Fatty Acids Hydroxy Fatty Acid Hydroxy Fatty Acid Free Fatty Acids->Hydroxy Fatty Acid β-oxidation Delta-Lactone Delta-Lactone Hydroxy Fatty Acid->Delta-Lactone Lactonization

Biochemical pathway of delta-lactone formation.
Experimental Workflow for Biomarker Validation

The process of validating a biomarker for off-flavor involves a systematic workflow that integrates chemical analysis with sensory evaluation.

Milk Sample Milk Sample Induce Off-Flavor Induce Off-Flavor Milk Sample->Induce Off-Flavor Control Sample Control Sample Milk Sample->Control Sample Off-Flavor Sample Off-Flavor Sample Induce Off-Flavor->Off-Flavor Sample Chemical Analysis Chemical Analysis Control Sample->Chemical Analysis Sensory Evaluation Sensory Evaluation Control Sample->Sensory Evaluation Off-Flavor Sample->Chemical Analysis Off-Flavor Sample->Sensory Evaluation Data Correlation Data Correlation Chemical Analysis->Data Correlation Sensory Evaluation->Data Correlation Biomarker Validation Biomarker Validation Data Correlation->Biomarker Validation

Workflow for off-flavor biomarker validation.

Conclusion

While this compound is an intrinsic component of desirable milk flavor, its role as a potential biomarker for off-flavor is linked to its concentration relative to a product's typical sensory profile. An elevated concentration, often resulting from lipolysis, can lead to a flavor imbalance perceived as a defect. In contrast, methyl ketones serve as more direct indicators of oxidative off-flavors that develop during storage.

The validation of this compound as a robust biomarker for a specific "creamy" or "coconut-like" off-flavor requires further research to establish clear sensory thresholds and quantitative correlations in various milk products. The methodologies and comparative data presented in this guide provide a framework for such validation studies, enabling researchers to objectively assess the sensory impact of this compound and its utility in quality control.

References

A Head-to-Head Comparison: Cross-Validation of GC-O and GC-MS for Delta-Nonalactone Aroma Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative analysis of delta-nonalactone, a key aroma compound, using Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective look at the performance of these two techniques, supported by experimental data and detailed protocols.

This compound is a significant contributor to the aroma profile of a wide range of products, imparting characteristic creamy, coconut, and fruity notes.[1][2][3] Accurate and comprehensive profiling of this compound is crucial for quality control, product development, and sensory analysis in the food, beverage, and pharmaceutical industries. This guide explores the cross-validation of two powerful analytical techniques, GC-O and GC-MS, to provide a holistic understanding of this compound's aroma contribution.

Unveiling the Aroma Profile: GC-O vs. GC-MS

Gas Chromatography-Olfactometry (GC-O) directly measures the sensory perception of a compound, providing data on its odor intensity and character as perceived by the human nose. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) offers precise and accurate quantification of the compound's concentration. The synergy of these two techniques provides a complete picture, correlating the sensory impact with the actual amount of the aroma compound present.

Instrumental analysis with techniques like GC-MS provides objective, quantifiable data, while sensory evaluation methods such as GC-O bridge the gap between technical measurements and human perception.[4] The combination of both is essential for a thorough understanding of an aroma compound's role.

Quantitative Data Summary

The following table summarizes the comparative data obtained from the analysis of this compound using GC-O and GC-MS. The Flavor Dilution (FD) factor, determined by Aroma Extract Dilution Analysis (AEDA) which is a GC-O technique, indicates the potency of an odorant. A higher FD factor signifies a more potent aroma compound.

CompoundAnalytical TechniqueQuantitative MetricValueAroma Description
This compoundGC-O (AEDA)Flavor Dilution (FD) Factor2048[]Coconut, Creamy, Sweet[1][2]
This compoundGC-MSConcentration (Example)Not explicitly paired with the FD factor in the cited study.-

Note: The cited study provided a high FD factor for this compound in American Bourbon whisky, indicating its significance to the overall aroma. While a corresponding concentration from the same study is not available in the provided search results, GC-MS is the standard method for determining such concentrations.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-O and GC-MS are outlined below. These protocols are based on established methods for the analysis of lactones and other aroma compounds.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O analysis is performed to determine the sensory relevance of volatile compounds.

  • Sample Preparation and Extraction:

    • A representative sample is subjected to solvent extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds.

    • For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample.

  • Gas Chromatographic Separation:

    • The extracted compounds are injected into a gas chromatograph.

    • Column: A polar capillary column (e.g., DB-WAX) is typically used for the separation of lactones.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate the compounds based on their boiling points and polarity.

  • Olfactometric Detection:

    • The effluent from the GC column is split between a mass spectrometer (or other chemical detector) and a sniffing port.

    • Trained panelists sniff the effluent at the sniffing port and record the time, duration, intensity, and description of each perceived odor.

    • For Aroma Extract Dilution Analysis (AEDA), the sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived determines the Flavor Dilution (FD) factor.[]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is utilized for the identification and quantification of volatile compounds.

  • Sample Preparation and Extraction:

    • Similar to GC-O, sample preparation involves solvent extraction or SPME to isolate the analytes.

    • For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of the analyte) is added to the sample before extraction.

  • Gas Chromatographic Separation:

    • The instrumental setup is similar to that used for GC-O.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is often used for quantitative analysis.

    • Injector: The sample is introduced into the GC using a split/splitless injector.

  • Mass Spectrometric Detection and Quantification:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Identification is achieved by comparing the obtained mass spectrum with a library of known spectra.

    • Quantification is performed by creating a calibration curve using standards of known concentrations. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration in the sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the cross-validation of GC-O and GC-MS for this compound aroma profiling.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis Sample Sample Matrix Extraction Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation GC_Separation->Column_Effluent Sniffing_Port Olfactometry (Sniffing Port) Column_Effluent->Sniffing_Port Human_Perception Sensory Data (Odor Description, Intensity, FD Factor) Sniffing_Port->Human_Perception

Figure 1. Experimental workflow for GC-O analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Extraction (e.g., SPME, Solvent Extraction) Internal_Standard->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation Mass_Spectrometry Mass Spectrometry (Detection & Identification) GC_Separation->Mass_Spectrometry Quantification Quantitative Data (Concentration) Mass_Spectrometry->Quantification

Figure 2. Experimental workflow for GC-MS analysis.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_data Data Output GCO GC-Olfactometry Sensory_Data Sensory Data (FD Factor, Odor Profile) GCO->Sensory_Data GCMS GC-Mass Spectrometry Quantitative_Data Quantitative Data (Concentration) GCMS->Quantitative_Data Correlation Correlation Analysis Sensory_Data->Correlation Quantitative_Data->Correlation Aroma_Profile Comprehensive Aroma Profile of this compound Correlation->Aroma_Profile

Figure 3. Logical workflow for cross-validation.

References

A Comparative Analysis of Synthetic vs. Natural Delta-Nonalactone in Flavor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delta-nonalactone, a key flavor compound, is widely utilized in the food, beverage, and pharmaceutical industries for its characteristic creamy, coconut- and peach-like aroma and taste. It is available in both natural and synthetic forms, the choice of which can significantly impact the final product's sensory profile, labeling, and consumer perception. This guide provides an objective comparison of synthetic versus natural this compound, supported by experimental data and detailed methodologies, to aid researchers and product developers in making informed decisions.

Executive Summary

The primary distinction between natural and synthetic this compound lies in their origin, which influences their chemical composition—specifically the enantiomeric distribution and the presence of minor impurities. Natural this compound is typically produced through biotechnological processes (fermentation) or extracted from natural sources, resulting in a non-racemic mixture of stereoisomers and a complex profile of accompanying volatile compounds. In contrast, standard chemical synthesis produces a racemic mixture (an equal amount of (R)- and (S)-enantiomers) and may contain trace amounts of unreacted starting materials or by-products from the synthesis process. These differences can lead to discernible variations in flavor and aroma.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name 6-Butyltetrahydro-2H-pyran-2-one[1]
CAS Number 3301-94-8[2][3]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless to pale yellow liquid[]
Odor Profile Creamy, coconut, sweet, milky, coumarinic[2]
Taste Profile (at 10 ppm) Creamy, coconut, lactonic, sweet, dairy-like with milky nuances[5]
Boiling Point 115-116 °C at 2 mm Hg[5]
Specific Gravity 0.994–0.999 @ 25°C[2]
Refractive Index 1.452–1.458 @ 20°C[2]
Table 2: Comparative Sensory and Analytical Data of Synthetic vs. Natural this compound (Inferred and based on related compounds)
ParameterSynthetic this compoundNatural this compound
Enantiomeric Ratio (R:S) Typically 50:50 (racemic)Non-racemic (ratio varies with source)
Odor Detection Threshold Dependent on the thresholds of both enantiomers. For the related γ-nonalactone, the (S)-enantiomer has a significantly lower ODT in red wine (91 µg/L) compared to the (R)-enantiomer (284 µg/L)[6].Potentially lower or different due to the predominance of one, more potent, enantiomer.
Flavor Profile Clean, straightforward coconut and creamy notes.More complex and nuanced, with potential for additional fruity or fatty notes due to trace compounds from the natural source.
Key Impurities Residual solvents, unreacted starting materials, by-products of chemical synthesis.Other volatile compounds from the fermentation broth or natural source material.
Authentication Method Chiral GC-MS, Isotope Ratio Mass Spectrometry (IRMS) to determine the ¹⁴C/¹²C ratio.Chiral GC-MS to determine the enantiomeric ratio, IRMS to confirm biological origin.

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Ratio Determination

This method is crucial for distinguishing between racemic synthetic this compound and its non-racemic natural counterpart.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 ppm.

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-β-Dex, 25 m x 0.25 mm i.d., 0.25 µm film thickness)[7].

3. GC Conditions (based on a typical lactone analysis protocol):

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 200°C at a rate of 2°C/minute[8].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (split ratio of 50:1).

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

5. Data Analysis:

  • Identify the peaks for (R)- and (S)-delta-nonalactone based on their retention times.

  • Calculate the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Sensory Evaluation: Triangle Test Protocol

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

1. Panelist Selection:

  • Select a panel of at least 20-30 trained sensory analysts.

2. Sample Preparation:

  • Prepare solutions of synthetic and natural this compound at the same concentration (e.g., 10 ppm in deodorized water or a neutral food base like unsalted crackers).

  • Label the samples with random three-digit codes.

3. Test Design:

  • Present each panelist with three samples: two of one type and one of the other (e.g., two natural and one synthetic, or two synthetic and one natural).

  • The order of presentation should be randomized for each panelist.

4. Evaluation:

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the sample that is different from the other two.

5. Data Analysis:

  • Compile the number of correct responses.

  • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates that a perceivable sensory difference exists between the synthetic and natural this compound samples.

Mandatory Visualizations

Experimental_Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical & Sensory Evaluation cluster_data Data Interpretation Natural Natural this compound GCMS Chiral GC-MS Analysis Natural->GCMS Sensory Sensory Panel Evaluation (Triangle Test) Natural->Sensory Synthetic Synthetic this compound Synthetic->GCMS Synthetic->Sensory Enantiomeric_Ratio Enantiomeric Ratio (e.g., R:S) GCMS->Enantiomeric_Ratio Impurity_Profile Impurity Profile GCMS->Impurity_Profile Sensory_Difference Perceivable Sensory Difference Sensory->Sensory_Difference

Caption: Experimental workflow for comparing natural and synthetic this compound.

Signaling Pathways

The perception of flavor for compounds like this compound involves the gustatory (taste) and olfactory (smell) systems. While a detailed signaling pathway for this compound itself is not extensively documented in readily available literature, a general pathway for odorant perception can be illustrated.

Olfactory_Signaling_Pathway Odorant This compound (Odorant Molecule) OR Odorant Receptor (in Olfactory Epithelium) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Cellular Depolarization Ion_Channel->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Sends

Caption: Generalized olfactory signal transduction pathway.

Conclusion

The choice between synthetic and natural this compound has significant implications for flavor profile, product labeling, and cost. While synthetic this compound offers consistency and is typically more cost-effective, it is a racemic mixture that may present a less complex flavor profile. Natural this compound, derived from biological sources, offers a more complex and potentially more desirable flavor profile due to its specific enantiomeric ratio and the presence of other natural volatile compounds. For applications where a "natural" label is desired or where a more nuanced and authentic flavor profile is critical, natural this compound is the preferred choice. For applications where cost and consistency are the primary drivers, synthetic this compound is a viable alternative. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative analyses and make the most appropriate selection for their specific application.

References

Inter-Laboratory Validation of a Quantitative Method for Delta-Nonalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantitative determination of delta-nonalactone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established analytical practices and data from studies on similar compounds, offering a framework for inter-laboratory validation.

Quantitative Data Summary

The performance of analytical methods is evaluated through a series of validation parameters. The following table summarizes typical performance characteristics for the quantification of this compound by GC-MS and a representative HPLC-UV method. These values are indicative and may vary based on the specific instrumentation, laboratory conditions, and sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 3%
- Reproducibility (Inter-laboratory)< 10%< 8%
Analysis Time ~20-30 minutes per sample~10-15 minutes per sample

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the liquid sample (e.g., beverage, plasma), add 10 µL of an internal standard solution (e.g., gamma-decalactone (B1670016) at 10 µg/mL in methanol).

  • Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer and transfer it to a clean vial.

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • The concentrated extract is ready for GC-MS analysis.

b. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 4 minutes.

c. Quantification

Quantification is performed by creating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of this compound standards.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is an alternative for the quantification of this compound, particularly in samples where volatility is not a prerequisite for analysis.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of the plasma sample, add 600 µL of acetonitrile (B52724) containing 1% formic acid and an internal standard (e.g., a structurally similar, commercially available lactone).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • The reconstituted sample is ready for HPLC-UV analysis.

b. HPLC-UV Operating Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm (as lactones often lack a strong chromophore, a low UV wavelength is typically used).

c. Quantification

A calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards.

Visualizations

The following diagrams illustrate the inter-laboratory validation workflow and a conceptual representation of the analytical signaling pathway.

InterLaboratory_Validation_Workflow start Start: Method Development & Single-Lab Validation protocol Develop Standardized Analytical Protocol start->protocol labs Select Participating Laboratories (≥3) protocol->labs samples Prepare & Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis Following the Protocol samples->analysis data_collection Collect & Collate Results from All Labs analysis->data_collection stats Statistical Analysis (e.g., ANOVA, Cochran's Test) data_collection->stats repeatability Calculate Repeatability (sr) (Within-Lab Precision) stats->repeatability reproducibility Calculate Reproducibility (sR) (Between-Lab Precision) stats->reproducibility report Generate Validation Report repeatability->report reproducibility->report end End: Method Validated report->end

Caption: Inter-laboratory validation workflow.

Analytical_Signaling_Pathway sample Sample containing This compound extraction Extraction & Cleanup (Signal Isolation) sample->extraction Matrix Removal separation Chromatographic Separation (Signal Resolution) extraction->separation Analyte Introduction detection Mass Spec / UV Detection (Signal Transduction) separation->detection Elution quantification Data Analysis & Quantification (Signal Interpretation) detection->quantification Signal Output result Quantitative Result quantification->result Concentration Value

Caption: Analytical method signaling pathway.

A Comparative Olfactory and Physicochemical Analysis of Delta-Nonalactone and its Structural Isomers in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the distinct characteristics of key nonalactone (B14067577) isomers, providing experimental context and data for informed fragrance formulation.

In the intricate world of perfumery, the subtle variation in a molecule's structure can elicit vastly different olfactory experiences. This guide provides a comparative analysis of delta-nonalactone and its prominent structural isomers, gamma-nonalactone (B146572) and bicyclononalactone, focusing on their application in fragrance development. Through an examination of their olfactory profiles, physicochemical properties, and the underlying principles of their perception, this document serves as a resource for researchers, scientists, and drug development professionals in the fragrance and flavor industry.

Olfactory Profile: A Tale of Three Lactones

The primary distinction between this compound and its isomers lies in their scent profiles. While all share a lactonic core, their nuances are markedly different, influencing their application in perfumery.

  • This compound: Often described as the most natural and authentic coconut aroma, this compound presents a creamy, milky, and slightly waxy scent with fatty undertones.[1][2] Its profile is less sweet and more sophisticated than its gamma counterpart, making it ideal for creating realistic coconut notes and adding a creamy richness to floral and gourmand fragrances.[3][4]

  • Gamma-Nonalactone (Aldehyde C-18): This isomer is characterized by an intense, sweet, and distinctly coconut-like fragrance.[5][6][7] However, its sweetness can be perceived as more artificial and candy-like compared to the delta isomer.[3] Gamma-nonalactone is a powerful and long-lasting ingredient, often used to impart a bold coconut character to perfumes and is also found in a variety of fruits like peaches and apricots.[5]

  • Bicyclononalactone (Octahydrocoumarin): Diverging from the fruity-coconut theme, bicyclononalactone offers a warm, sweet, and spicy aroma reminiscent of coumarin, hay, and tonka beans, with a subtle coconut nuance.[8] It is frequently employed as a more stable and less toxic alternative to coumarin, providing a powdery, sweet, and warm base note in a variety of fragrance compositions.

Physicochemical Properties: A Quantitative Comparison

The performance of a fragrance ingredient is intrinsically linked to its physical and chemical properties. The following table summarizes key data for this compound and its isomers, offering a basis for predicting their behavior in a formulation.

PropertyThis compoundGamma-NonalactoneBicyclononalactone
Molecular Formula C₉H₁₆O₂[9]C₉H₁₆O₂[10]C₉H₁₄O₂
Molecular Weight 156.22 g/mol [9]156.22 g/mol [10]154.21 g/mol
Odor Threshold Data not available285 µg/L (for (R)-enantiomer in red wine)[11]Data not available
Vapor Pressure ~1.18 x 10⁻² mm Hg @ 25°C (est.)[3]Data not available0.001558 mm Hg @ 23°C
Boiling Point 115-116 °C @ 2 mmHg[9]121-122 °C @ 6 mmHg[5]Not available
Substantivity on Blotter > 24 hours[2]~300 hours[3]> 12 hours
Appearance Colorless to pale yellow liquid[2]Colorless to pale yellow liquid[10]Colorless to pale yellow liquid

Note on Alpha- and Beta-Nonalactone: Comprehensive data regarding the synthesis, olfactory profiles, and physicochemical properties of alpha- and beta-nonalactone in the context of perfumery is limited in publicly available scientific literature.

Experimental Protocols: Evaluating Fragrance Performance

The characterization of fragrance materials relies on a combination of instrumental analysis and human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.[12][13][14]

Methodology:

  • Sample Preparation: The fragrance material is diluted in a suitable solvent.

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

  • Detection: The separated compounds are detected by both a chemical detector (e.g., mass spectrometer) for identification and a human assessor at an olfactory port.

  • Olfactory Assessment: The assessor sniffs the effluent from the olfactory port and provides a description of the odor and its intensity for each compound as it elutes from the column.[15]

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Output Data Output Injector Sample Injection Column Chromatographic Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Chemical Detection OlfactoryPort Olfactory Port (Human Assessor) Splitter->OlfactoryPort Sensory Detection Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram OlfactoryPort->Aromagram Olfactory_Signaling_Pathway Odorant Lactone Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opening Ca_Na_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na_Influx Allows Depolarization Neuron Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Assessing Delta-Nonalactone as a Food Quality Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of food quality is paramount for ensuring consumer safety and satisfaction. Volatile organic compounds (VOCs) are frequently utilized as markers for monitoring food quality, as they can be indicative of various chemical processes such as lipid oxidation and microbial spoilage, which contribute to off-flavors and degradation. This guide provides a comprehensive assessment of delta-nonalactone as a potential food quality marker and compares its performance with established alternatives, supported by experimental data and detailed methodologies.

This compound is a naturally occurring lactone found in a variety of foods, prized for its characteristic creamy, coconut-like, and fruity aroma. While it is a significant contributor to the desirable flavor profile of many products, its utility as a direct marker of food quality, particularly in terms of spoilage or degradation, is not well-established. In contrast, other volatile compounds, notably aldehydes derived from lipid oxidation, are widely recognized as reliable indicators of food quality deterioration.

Comparison of this compound and Alternative Food Quality Markers

Our analysis indicates that this compound is more closely associated with positive sensory attributes rather than being a marker for quality degradation. Conversely, aldehydes such as hexanal, pentanal, and heptanal (B48729) are well-documented indicators of lipid oxidation, a primary driver of quality loss in many food products. The formation of these aldehydes is directly linked to the development of undesirable "painty," "oxidized," and "stale" off-flavors.

The following table summarizes a comparative analysis of these compounds in dairy powders during storage, highlighting their correlation with sensory attributes.

Table 1: Quantitative Comparison of Volatile Compounds and Their Correlation with Sensory Attributes in Stored Dairy Powders [1][2]

Volatile CompoundChemical ClassTypical Sensory Descriptor(s)Correlation with Negative Sensory Attributes (e.g., "painty," "oxidized")Role as a Quality Marker
This compound LactoneCreamy, coconut, sweet, fruityNot typically correlated with negative attributes; often considered a positive flavor contributor.Poor indicator of quality degradation.
Hexanal AldehydeGrassy, fatty, greenStrong positive correlation with "painty" and "oxidized" off-flavors.Excellent indicator of lipid oxidation and quality deterioration.
Pentanal AldehydePungent, fruity, maltyPositive correlation with "oxidized" and "stale" off-flavors.Good indicator of lipid oxidation.
Heptanal AldehydeFatty, rancid, citrusPositive correlation with "oxidized" off-flavors.Good indicator of lipid oxidation.
2-Heptanone KetoneCheesy, fruity, spicyCan contribute to "stale" flavors in some products.Moderate indicator of lipid oxidation and microbial activity.
2-Nonanone KetoneFruity, floral, waxyCan contribute to "stale" flavors in some products.Moderate indicator of lipid oxidation and microbial activity.

Experimental Protocols

The following are detailed methodologies for the analysis of volatile compounds in food matrices, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol 1: Analysis of Volatile Compounds in Dairy Powders[1][2]

1. Sample Preparation:

  • Weigh 2g of dairy powder into a 20 mL headspace vial.

  • Add 5 mL of ultra-pure water.

  • Add a saturated salt solution (e.g., NaCl) to aid the release of volatile compounds.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

  • Incubation: Equilibrate the vial at 60°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injection: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a suitable capillary column for volatile compound separation (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify compounds using an internal standard and generating a calibration curve.

Experimental Protocol 2: Analysis of Volatile Compounds in Fresh Meat[3][4]

1. Sample Preparation:

  • Homogenize 2g of fresh meat tissue.

  • Place the homogenized sample into a 20 mL headspace vial.

  • Add an internal standard solution.

  • Seal the vial immediately.

2. HS-SPME Procedure:

  • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm.

  • Incubation and Extraction: Place the vial in an autosampler and incubate at 37°C for 40 minutes (unstirred). The fiber is exposed to the headspace during this time.

3. GC-MS Analysis:

  • Injection: Desorb the fiber in the GC inlet at 250°C for analysis.

  • Column: DB-WAXETR capillary column (60 m × 0.25 mm I.D., 0.25 μm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp: Increase to 200°C at a rate of 3°C/minute.

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Operate in full scan mode.

4. Data Analysis:

  • Identify and quantify volatile compounds as described in Protocol 1.

Visualization of Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the chemical pathways for the formation of the discussed markers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample Vial Headspace Vial Sample->Vial Internal_Standard Add Internal Standard Vial->Internal_Standard Seal Seal Vial Internal_Standard->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Extract with SPME Fiber Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect with Mass Spectrometer Separate->Detect Identify Identify Compounds Detect->Identify Quantify Quantify Compounds Identify->Quantify

Caption: Experimental workflow for volatile compound analysis.

Marker_Formation_Pathways cluster_lipid_oxidation Lipid Oxidation Pathway cluster_lactone_formation Lactone Formation Pathway cluster_quality_impact Impact on Food Quality PUFA Polyunsaturated Fatty Acids (PUFAs) Hydroperoxides Lipid Hydroperoxides PUFA->Hydroperoxides Oxidation Aldehydes Aldehydes (e.g., Hexanal) Hydroperoxides->Aldehydes Degradation Off_Flavor Off-Flavor (Rancid, Painty) Aldehydes->Off_Flavor Fatty_Acids Fatty Acids Hydroxy_Acids Hydroxy Fatty Acids Fatty_Acids->Hydroxy_Acids Hydroxylation Lactones Lactones (e.g., this compound) Hydroxy_Acids->Lactones Intramolecular Esterification Desirable_Flavor Desirable Flavor (Creamy, Fruity) Lactones->Desirable_Flavor

References

A Comparative Guide to Fit-for-Purpose Validation of Analytical Methods for Delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of delta-nonalactone (δ-nonalactone), a significant flavor and fragrance compound. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting a method that is fit for their specific purpose. While Gas Chromatography (GC) based methods are well-established for volatile compounds like δ-nonalactone, a thorough review of publicly available scientific literature did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this analyte. Therefore, this guide will focus on comparing two common and powerful GC-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Introduction to this compound and its Analytical Importance

This compound is a naturally occurring cyclic ester that imparts a creamy, coconut-like, and fruity aroma.[1][2] It is a key component in the flavor and fragrance profiles of various food products, including dairy, fruits, and alcoholic beverages, as well as in cosmetics and pharmaceuticals.[2] Accurate and precise quantification of δ-nonalactone is crucial for quality control, formulation development, and stability testing in these industries. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the intended application of the results.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of flavor compounds like this compound. These values are compiled from various studies and represent expected performance for a properly validated method.[3][4]

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) Considerations for Fit-for-Purpose Selection
Linearity (R²) > 0.99> 0.99Both methods offer excellent linearity.
Accuracy (% Recovery) 90-110%95-105%Both are highly accurate. GC-MS may have a slightly wider acceptable range due to the complexity of the detector.
Precision (%RSD) < 15%< 10%GC-FID can offer slightly better precision for routine quantitative analysis.
Limit of Detection (LOD) Low (ng/L to µg/L range)Moderate (µg/L to mg/L range)GC-MS is superior for trace-level detection.
Limit of Quantitation (LOQ) Low (ng/L to µg/L range)Moderate (µg/L to mg/L range)GC-MS is the method of choice for quantifying very low concentrations.
Selectivity Very HighHighGC-MS provides structural information, offering higher confidence in peak identity.
Robustness GoodVery GoodGC-FID is often considered more robust for routine QC applications due to its simpler operation.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and GC-FID are provided below. These protocols are based on established methods for lactone analysis and should be validated in the user's laboratory to ensure fitness for purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly suited for the identification and quantification of this compound in complex matrices such as food and beverages. Headspace-Solid Phase Microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and highly effective at concentrating volatile analytes.

a) Sample Preparation (HS-SPME)

  • Place a known amount of the sample (e.g., 5 mL of wine or a homogenized food slurry) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Add a suitable internal standard (e.g., a deuterated analog of a similar lactone) for accurate quantification.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorb the analytes from the SPME fiber in the GC injector port.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 99, 85, 71). A full scan mode can be used for initial identification.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is a robust and cost-effective alternative for the routine quantification of this compound, particularly when high sensitivity is not the primary requirement and the sample matrix is less complex.

a) Sample Preparation

Sample preparation can be performed using HS-SPME as described for the GC-MS method, or via liquid-liquid extraction for more concentrated samples.

b) GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, and hold for 5 min.

  • Detector Temperature: 260 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for analytical method validation and a conceptual representation of the analytical signaling pathway.

analytical_method_validation_workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: A typical workflow for analytical method validation.

analytical_signaling_pathway sample Sample with This compound extraction Sample Preparation (e.g., HS-SPME) sample->extraction Extraction gc_separation GC Separation (Column) extraction->gc_separation Injection detection Detection (MS or FID) gc_separation->detection Elution signal Analytical Signal (Chromatogram) detection->signal Signal Generation data_processing Data Processing & Quantification signal->data_processing Integration result Concentration Result data_processing->result Calculation

Caption: Conceptual analytical signaling pathway for GC analysis.

Conclusion

The choice between GC-MS and GC-FID for the analysis of this compound should be guided by the "fit-for-purpose" principle. GC-MS is the preferred method for applications requiring high selectivity and sensitivity, such as the analysis of trace levels in complex matrices or for confirmatory analysis. GC-FID, on the other hand, offers a robust, reliable, and cost-effective solution for routine quantitative analysis where the concentration of this compound is relatively high and the sample matrix is less complex. While a validated HPLC method for this compound was not identified in the current literature, the development of such a method could be a valuable area of future research, particularly for non-volatile or thermally labile derivatives of lactones. Researchers should carefully consider the specific requirements of their study to select the most appropriate and validated analytical method.

References

A Comparative Study of Delta-Lactones and Gamma-Lactones in Fruit Aroma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and characteristics of delta- and gamma-lactones in the aroma profiles of various fruits.

Lactones, cyclic esters formed from hydroxy fatty acids, are pivotal contributors to the characteristic aromas of many fruits. Their sensory perception is intricately linked to their molecular structure, particularly the size of the lactone ring. This guide provides a detailed comparative analysis of two key classes of lactones: delta (δ)-lactones, which possess a six-membered ring, and gamma (γ)-lactones, characterized by a five-membered ring. Understanding the nuances of their occurrence, sensory impact, and biosynthesis is crucial for applications in food science, flavor chemistry, and pharmacology.

Sensory Profile: The Creamy versus the Fruity

Gamma- and delta-lactones impart distinct and recognizable aroma notes to fruits. Generally, γ-lactones are associated with fruity, sweet, and peach-like scents, while δ-lactones contribute creamier, fatty, and coconut-like aromas. The length of the alkyl side chain attached to the lactone ring further modulates the specific odor profile.

Table 1: Sensory Descriptors of Common Delta- and Gamma-Lactones found in Fruits

LactoneChemical NameTypical Aroma Descriptors
Delta-Lactones
δ-Hexalactone5-Hydroxyhexanoic acid lactoneSweet, creamy, coconut, herbaceous
δ-Octalactone5-Hydroxyoctanoic acid lactoneCoconut, creamy, waxy, sweet
δ-Nonalactone5-Hydroxynonanoic acid lactoneCoconut, creamy, milky
δ-Decalactone5-Hydroxydecanoic acid lactoneCreamy, milky, coconut, peach-like
δ-Dodecalactone5-Hydroxydodecanoic acid lactoneButtery, creamy, waxy, fruity
Gamma-Lactones
γ-Hexalactone4-Hydroxyhexanoic acid lactoneHerbaceous, coumarin-like, sweet
γ-Heptalactone4-Hydroxyheptanoic acid lactoneFatty, coconut, nutty
γ-Octalactone4-Hydroxyoctanoic acid lactoneCoconut, sweet, fruity, waxy
γ-Nonalactone4-Hydroxynonanoic acid lactoneCoconut, creamy, sweet
γ-Decalactone4-Hydroxydecanoic acid lactoneFruity, peach, apricot, sweet
γ-Undecalactone4-Hydroxyundecanoic acid lactoneFruity, peach, fatty
γ-Dodecalactone4-Hydroxydodecanoic acid lactoneFruity, peach, buttery, waxy

Quantitative Comparison of Lactones in Various Fruits

The concentration of delta- and gamma-lactones varies significantly among different fruit species and even between cultivars of the same fruit. This quantitative difference, coupled with their respective odor thresholds, determines their overall contribution to the fruit's aroma profile, often expressed as the Odor Activity Value (OAV). An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.

Table 2: Concentration Ranges and Odor Activity Values (OAVs) of Key Delta- and Gamma-Lactones in Selected Fruits

FruitLactoneConcentration Range (µg/kg)Odor Threshold (µg/kg in water)Odor Activity Value (OAV) Range
Peach (Prunus persica) γ-Decalactone6 - 177[1]110.5 - 16.1
δ-Decalactone1 - 23[1]400< 1
γ-Jasmolactone1 - 1511 - 15
γ-Octalactone0.5 - 1010< 1
Apricot (Prunus armeniaca) γ-Decalactone50 - 1500[2]114.5 - 136.4
γ-Nonalactone1 - 20[2]20< 1
γ-Dodecalactone1 - 107< 1
δ-Decalactone1 - 5[2]400< 1
Strawberry (Fragaria × ananassa) γ-Decalactone10 - 150110.9 - 13.6
γ-Dodecalactone5 - 5070.7 - 7.1
Methyl-γ-decalactone1 - 20--
Coconut (Cocos nucifera) δ-Octalactone500 - 20001050 - 200
δ-Decalactone100 - 10004000.25 - 2.5
δ-Dodecalactone50 - 200--
Mango (Mangifera indica) γ-Octalactone0.19 - 2.06% of total volatiles[3]10-
δ-DecalactonePresent[1]400-
Passion Fruit (Passiflora edulis) γ-HexalactonePresent65-
γ-OctalactonePresent10-
γ-DecalactonePresent11-
γ-DodecalactonePresent7-

Note: Concentration ranges and OAVs can vary significantly depending on the fruit cultivar, ripeness, and analytical methods used. Odor thresholds are also matrix-dependent.

Experimental Protocols

Accurate quantification and sensory analysis of lactones are essential for comparative studies. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of Delta- and Gamma-Lactones in Fruit Matrices by GC-MS

This protocol outlines the extraction and analysis of lactones from fruit samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Flash-freeze fresh fruit samples in liquid nitrogen.

  • Homogenize the frozen tissue into a fine powder using a cryogenic grinder.

  • Store the powdered sample at -80°C until extraction.

2. Extraction (choose one method):

a) Headspace Solid-Phase Microextraction (HS-SPME):

  • Place 2-5 g of homogenized fruit powder into a 20 mL headspace vial.
  • Add 1-2 g of NaCl and a known concentration of an internal standard (e.g., deuterated lactone).
  • Seal the vial and incubate at 40-60°C for 15-30 minutes with agitation.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30-60 minutes.

b) Liquid-Liquid Extraction (LLE):

  • Mix 10 g of homogenized fruit powder with 20 mL of dichloromethane (B109758) or a pentane:diethyl ether (1:1, v/v) mixture.
  • Add a known concentration of an internal standard.
  • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
  • Collect the organic phase and dry it over anhydrous sodium sulfate.
  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: DB-WAX or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification:

  • Create a calibration curve using standard solutions of the target lactones with the internal standard.

  • Calculate the concentration of each lactone in the sample based on the peak area ratio to the internal standard.

Protocol 2: Determination of Odor Detection Thresholds

This protocol describes a standardized method for determining the odor detection threshold of lactones using a trained sensory panel.[4][5][6][7]

1. Panelist Selection and Training:

  • Recruit 10-15 panelists with no known olfactory disorders.

  • Screen panelists for their ability to detect and describe basic odors.

  • Train panelists to recognize and rate the intensity of the target lactone aromas.

2. Sample Preparation:

  • Prepare a series of dilutions of the pure lactone in odor-free water or a model fruit juice matrix.

  • Use a three-alternative forced-choice (3-AFC) presentation method, where each set consists of three samples: two blanks (matrix only) and one containing the diluted odorant.

3. Sensory Evaluation:

  • Present the sample sets to panelists in ascending order of concentration.

  • Instruct panelists to identify the sample that is different from the other two.

  • The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant-containing sample in two consecutive presentations.

4. Data Analysis:

  • Calculate the group threshold as the geometric mean of the individual thresholds.

Biosynthesis of Delta- and Gamma-Lactones in Fruits

The biosynthesis of lactones in fruits is a complex process that originates from fatty acids. The key steps involve the introduction of a hydroxyl group into the fatty acid chain, followed by chain shortening through β-oxidation, and finally, spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the five- or six-membered ring.

The initial hydroxylation of fatty acids is a critical step that determines whether a delta- or gamma-lactone will be formed. This can occur through several enzymatic pathways, including the lipoxygenase (LOX) pathway and the action of cytochrome P450 monooxygenases.[1][8][9][10][11]

Lipoxygenase (LOX) Pathway

The LOX pathway is a major route for the generation of volatile compounds in plants, including lactone precursors.[9][12][13]

LOX_Pathway FA Unsaturated Fatty Acid (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) FA->LOX Oxygenation HFA Hydroperoxy Fatty Acid LOX->HFA Peroxygenase Peroxygenase HFA->Peroxygenase EH Epoxide Hydrolase (EH) HFA->EH HPL Hydroperoxide Lyase (HPL) HFA->HPL HydroxyFA Hydroxy Fatty Acid (Precursor for Lactones) Peroxygenase->HydroxyFA EH->HydroxyFA BetaOx β-Oxidation HydroxyFA->BetaOx Chain Shortening Lactones Delta- & Gamma-Lactones BetaOx->Lactones Lactonization Aldehydes Aldehydes & Alcohols ('Green' Notes) HPL->Aldehydes

Caption: The Lipoxygenase (LOX) pathway for generating lactone precursors.

β-Oxidation and Lactonization

Once a hydroxy fatty acid is formed, it enters the β-oxidation spiral, a process that shortens the carbon chain by two carbons in each cycle.[11][14][15][16][17] When the chain is shortened to a point where the hydroxyl group is at the C4 or C5 position relative to the carboxyl group, intramolecular esterification (lactonization) can occur, leading to the formation of a γ-lactone or a δ-lactone, respectively.

Beta_Oxidation_Lactonization HydroxyFA Long-Chain Hydroxy Fatty Acid BetaOxCycle β-Oxidation Cycle HydroxyFA->BetaOxCycle AcylCoA_Oxidase Acyl-CoA Oxidase BetaOxCycle->AcylCoA_Oxidase ShortHydroxyFA_gamma 4-Hydroxyacyl-CoA BetaOxCycle->ShortHydroxyFA_gamma Specific Chain Length ShortHydroxyFA_delta 5-Hydroxyacyl-CoA BetaOxCycle->ShortHydroxyFA_delta Specific Chain Length EnoylCoA_Hydratase Enoyl-CoA Hydratase AcylCoA_Oxidase->EnoylCoA_Hydratase HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase Thiolase Thiolase HydroxyacylCoA_Dehydrogenase->Thiolase Thiolase->BetaOxCycle Shortened Acyl-CoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA GammaLactone Gamma-Lactone ShortHydroxyFA_gamma->GammaLactone Lactonization DeltaLactone Delta-Lactone ShortHydroxyFA_delta->DeltaLactone Lactonization

Caption: The β-oxidation spiral leading to the formation of delta- and gamma-lactones.

Conclusion

Delta- and gamma-lactones are integral to the characteristic aromas of a wide array of fruits, contributing distinct creamy and fruity notes, respectively. Their relative abundance and sensory impact are governed by complex biosynthetic pathways originating from fatty acids. A thorough understanding of their chemical properties, quantitative distribution, and biochemical formation is paramount for advancements in food technology, flavor science, and the development of novel therapeutic agents. The methodologies and comparative data presented in this guide provide a foundational resource for researchers and professionals in these fields.

References

Navigating the Maze: A Comparative Guide to the Validation of Analytical Methods for Biomarkers in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food science, the robust validation of analytical methods for biomarkers is paramount. This guide provides an objective comparison of analytical techniques, supported by experimental data, to ensure the reliability and accuracy of biomarker quantification in complex food matrices.

The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose. In food science, this is especially crucial for the accurate measurement of biomarkers, which can be indicators of food intake, nutrient metabolism, or exposure to contaminants. A properly validated method provides confidence in the data generated, which is essential for making informed decisions in areas ranging from nutritional studies to food safety assessments.

The validation process involves assessing several key performance characteristics of the analytical method. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), provide guidelines on this process, emphasizing a "fit-for-purpose" approach.[1][2] This means the extent of validation should be appropriate for the intended use of the biomarker data. For instance, a method used for pivotal safety and effectiveness studies will require more extensive validation than one used in early exploratory research.[1][2]

Core Performance Characteristics of Analytical Methods

The validation of an analytical method for biomarkers involves the evaluation of several key parameters to ensure its performance is reliable and reproducible.[3][4] These characteristics are fundamental to demonstrating that the method is suitable for its intended application.

Performance CharacteristicDescriptionImportance in Food Science
Accuracy The closeness of the measured value to the true value.[5]Essential for quantifying nutrient levels, contaminants, or bioactive compounds to assess dietary intake and food safety.
Precision The degree of agreement among a series of measurements of the same sample.[5] It is typically expressed as the coefficient of variation (CV).Ensures that the method provides consistent and repeatable results, which is crucial for monitoring changes in biomarker levels over time or comparing different food samples.
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3][5]Food matrices are highly complex, containing numerous compounds that can interfere with the analysis. High specificity is vital to avoid inaccurate results.
Linearity & Range The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5]Defines the concentration window within which the method is accurate and precise, ensuring reliable quantification of biomarkers at different levels.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5]Important for detecting trace amounts of contaminants, allergens, or low-level bioactive compounds in food.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Demonstrates the reliability of the method when used in different laboratories, with different instruments, or by different analysts.
Stability The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[5]Ensures that the biomarker concentration does not change from the time of sample collection to the time of analysis, which is critical for the integrity of the results.

A Comparative Look at Analytical Techniques for Food Biomarker Analysis

The choice of analytical technique is a critical decision in the development and validation of methods for food biomarkers. Different techniques offer varying levels of sensitivity, specificity, and throughput. Commonly used platforms include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Food Science Applications
LC-MS/MS Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds.[8]Matrix effects can suppress or enhance the signal, requiring careful sample preparation and validation.Quantification of vitamins, mycotoxins, pesticides, and various metabolites as biomarkers of food intake.[9]
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.Excellent for the analysis of volatile organic compounds and fatty acids.Requires derivatization for non-volatile compounds, which can add complexity to the sample preparation.Analysis of fatty acid profiles, flavor and fragrance compounds, and contaminants like dioxins.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, requires minimal sample preparation, and provides detailed structural information.[6][7]Lower sensitivity compared to MS-based methods.[6][7]Metabolomic fingerprinting of foods and biological samples to identify biomarkers of food intake and metabolic responses.
Immunoassays (e.g., ELISA) Utilizes the specific binding between an antibody and an antigen to detect and quantify a target molecule.High throughput, relatively low cost, and can be highly specific.Subject to cross-reactivity and matrix interference. Development of specific antibodies can be time-consuming and expensive.Detection of allergens, foodborne pathogens, and specific proteins or hormones in food and biological samples.

Experimental Protocols: A Step-by-Step Approach to Validation

A detailed experimental protocol is the backbone of a successful method validation. Below is a generalized workflow for the validation of an analytical method for a food biomarker.

General Workflow for Analytical Method Validation

G General Workflow for Analytical Method Validation A Method Development & Optimization B Define Validation Parameters & Acceptance Criteria A->B C Prepare Validation Samples (Spiked Matrix, QCs) B->C D Perform Validation Experiments C->D E Evaluate Accuracy & Precision D->E F Assess Specificity & Selectivity D->F G Determine Linearity & Range D->G H Establish LOD & LOQ D->H I Evaluate Stability D->I J Assess Robustness D->J K Document Validation Report E->K F->K G->K H->K I->K J->K

Caption: A generalized workflow for the validation of an analytical method.

Key Experimental Protocols:

1. Accuracy and Precision:

  • Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (at least five) on different days.

  • Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (CV%) for each QC level. Accuracy is determined by comparing the mean measured concentration to the nominal concentration.

2. Specificity and Selectivity:

  • Protocol: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte. Analyze the analyte in the presence of structurally similar compounds or other potential interferents.

  • Data Analysis: The response of the interfering peaks in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte.

3. Linearity and Range:

  • Protocol: Prepare a series of calibration standards by spiking the analyte into the matrix at a minimum of five different concentration levels. Analyze the standards and plot the response versus the concentration.

  • Data Analysis: Perform a linear regression analysis. The coefficient of determination (r²) should be greater than 0.99.

4. Stability:

  • Protocol: Analyze QC samples after subjecting them to various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

  • Data Analysis: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Signaling Pathways and Logical Relationships in Biomarker Validation

The validation process is not a linear path but rather an iterative process of evaluation and refinement. The relationship between different validation parameters is crucial for a comprehensive assessment of the method's performance.

G Interconnectivity of Validation Parameters Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision Method Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Interconnectedness of key analytical method validation parameters.

References

Sensory Panel Validation of Delta-Nonalactone: A Comparative Guide to its Flavor Contribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory attributes of delta-nonalactone, a key flavor compound known for its creamy and coconut-like characteristics. The following sections detail its flavor profile in comparison to alternatives, present supporting experimental data, and outline standardized protocols for sensory panel validation.

Flavor Profile Comparison: this compound vs. Gamma-Nonalactone (B146572)

This compound is frequently compared to its isomer, gamma-nonalactone. While both contribute to coconut and fruity flavor profiles, they elicit distinct sensory experiences. This compound is generally perceived as having a more natural, creamy, and milky coconut character, whereas gamma-nonalactone provides a more intense, sweet, and candy-like coconut flavor with peachy undertones.

Sensory AttributeThis compoundGamma-Nonalactone (for comparison)
Primary Notes Creamy, Milky, Coconut, SweetIntense Sweet, Coconut, Fruity (Peach)
Secondary Notes Fatty, Waxy, Coumarin-like-
Character Natural, Authentic Coconut MilkArtificial, Candy-like
Applications Dairy products, beverages, baked goods to impart a creamy, milky character.Confectionery, tropical fruit flavors where a strong, sweet coconut note is desired.
Quantitative Sensory Data Summary

While comprehensive quantitative descriptive analysis (QDA) data for this compound is not widely published, the following table summarizes available quantitative findings related to its presence and sensory perception.

ParameterFindingFood MatrixSource
Concentration Varied from 2.95 to 19.46 µg/kgCheese[1]
Inhibition of Formation Up to 28.86% inhibition observed with the addition of certain fruit powders.Infant Formula[2]
Sensory Threshold The related delta-decalactone (B1670226) has a taste threshold of 1.4 ppm.Deodorized Butteroil[3]

Experimental Protocols for Sensory Validation

To objectively evaluate the flavor contribution of this compound, standardized sensory evaluation methods are essential. The following are detailed protocols for a discrimination test and a descriptive analysis.

Triangle Test: Discrimination of Flavor Contribution

Objective: To determine if a perceptible flavor difference exists between a product with and without added this compound.

Materials:

  • Base product (e.g., milk, yogurt, neutral beverage)

  • This compound solution of a predetermined concentration

  • Identical sample cups, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Ballot sheets for recording responses

Procedure:

  • Sample Preparation: Prepare two sets of samples: a control (base product) and a variable (base product with added this compound).

  • Panelist Selection: Recruit a panel of at least 20-30 trained or consumer panelists.

  • Test Setup: For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one variable, or one control and two variables). The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or different sample. Palate cleansing between samples is required.

  • Data Analysis: Analyze the number of correct identifications. A statistically significant number of correct identifications (determined by statistical tables for triangle tests) indicates a perceivable flavor contribution from this compound.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Sample Preparation (Control & Variable) Coding Random 3-Digit Coding Prep->Coding Presentation Present 3 Coded Samples Prep->Presentation Tasting Panelist Tasting & Identification of Odd Sample Presentation->Tasting Collect Collect Ballot Sheets Tasting->Collect Stats Statistical Analysis (Chi-squared) Collect->Stats Conclusion Determine Significance Stats->Conclusion

Triangle Test Experimental Workflow
Quantitative Descriptive Analysis (QDA): Profiling the Flavor Contribution

Objective: To identify and quantify the specific sensory attributes contributed by this compound.

Materials:

  • Base product with varying concentrations of this compound and a control.

  • Reference standards for relevant flavor attributes (e.g., coconut extract for "coconut," cream for "creamy").

  • QDA score sheets with attribute lists and intensity scales (e.g., 15-point scale).

  • Sensory booths with controlled lighting and temperature.

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and rate the intensity of specific flavor attributes relevant to this compound (e.g., creamy, milky, coconut, sweet, fatty).

  • Lexicon Development: In training sessions, the panel develops a consensus on the specific flavor terms (lexicon) that describe the sensory characteristics of the samples.

  • Sample Evaluation: In individual booths, panelists evaluate the coded samples and rate the intensity of each attribute on the provided scale. The presentation order is randomized.

  • Data Collection: Collect the intensity ratings from each panelist for all samples.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Visualizing the Flavor Profile of this compound

The following diagram illustrates the key sensory attributes associated with this compound and their typical relationships.

Delta_Nonalactone_Flavor_Profile cluster_primary Primary Attributes cluster_secondary Secondary Attributes This compound This compound Creamy Creamy This compound->Creamy Milky Milky This compound->Milky Coconut Coconut This compound->Coconut Sweet Sweet This compound->Sweet Fatty Fatty Creamy->Fatty Waxy Waxy Creamy->Waxy Milky->Fatty Coumarin-like Coumarin-like Coconut->Coumarin-like

References

A Researcher's Guide to Lactone Extraction: A Comparative Analysis of Efficiencies and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of lactones is a pivotal step in harnessing their therapeutic potential. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to inform the selection of the most effective method for various research applications. We delve into the performance of different extraction methodologies, from traditional to modern, and explore the key signaling pathways modulated by this diverse class of compounds.

Comparative Analysis of Lactone Extraction Efficiencies

The choice of extraction method significantly impacts the yield and purity of the isolated lactones. The following table summarizes quantitative data from various studies, offering a comparative overview of the efficiencies of different techniques for specific lactones.

LactonePlant SourceExtraction MethodSolventYieldReference
Massoia Lactone Cryptocarya massoyHydrodistillationWater0.5 - 1.5% (oil yield)[1]
Steam DistillationWater1.0 - 2.0% (oil yield)[1]
Supercritical CO₂ (SFE)CO₂1.2 - 2.5% (oil yield)[1]
Solvent ExtractionChloroformNot specified[1]
(+)-Alantolactone & Isoalantolactone Inula heleniumMaceration70% Ethanol (B145695)1.34 mg/g[2]
Ultrasound-Assisted (UAE)70% Ethanol16.83 mg/g (Alantolactone), 10.87 mg/g (Isoalantolactone)[2]
Microwave-Assisted (MAE)80% Ethanol31.83 mg/g (Alantolactone), 21.25 mg/g (Isoalantolactone)[2]
Soxhlet ExtractionNot specifiedNot specified[2]
Wedelolactone Eclipta albaUltrasound-Assisted (UAE)Methanol0.62 mg/g
Batch ExtractionMethanol0.41 mg/g
Soxhlet ExtractionMethanol0.7 mg/g
Sesquiterpene Lactones (General) Cichorium intybusMacerationWater642.3 ± 76.3 mg (DHLc), 175.3 ± 32.9 mg (Lc)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of extraction experiments. The following sections outline the protocols for the key extraction methods discussed.

Maceration

Maceration is a simple and widely used method that involves soaking the plant material in a solvent for an extended period.

Protocol for Sesquiterpene Lactones from Cichorium intybus [2]

  • Preparation: Place 100 mg of freeze-dried and powdered chicory root into a suitable vessel.

  • Extraction: Add an appropriate volume of ultrapure water.

  • Incubation: Place the vessel in a temperature-controlled shaker set at 30°C for 17 hours.

  • Separation: After maceration, centrifuge the mixture to separate the supernatant from the solid residue.

  • Liquid-Liquid Extraction: Collect the supernatant and perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) in a separatory funnel.

  • Purification: Shake the funnel vigorously and allow the layers to separate. Collect the ethyl acetate fraction.

  • Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the efficient removal of soluble compounds from a solid matrix.[3][4][5][6]

General Protocol: [2][7]

  • Preparation: Place a thimble containing the dried and powdered plant material inside the Soxhlet extraction chamber.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., ethanol, methanol, hexane) on a heating mantle.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it condenses and drips into the chamber containing the thimble.

  • Cycling: The chamber slowly fills with the warm solvent. Once the chamber is full, the siphon arm initiates the transfer of the solvent and extracted compounds back down to the flask. This cycle is allowed to repeat for several hours.

  • Concentration: After extraction, the solvent in the round-bottom flask, containing the dissolved lactones, is evaporated using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to increased extraction efficiency and reduced extraction times.

Protocol for Alantolactone and Isoalantolactone from Inula helenium [2]

  • Preparation: Weigh 1 g of the dried, powdered plant material and place it in a flask.

  • Solvent Addition: Add 20 mL of the desired ethanol solution (70% or 96%) to the flask (solid-to-solvent ratio of 1:20 w/v).

  • Sonication: Place the flask in an ultrasonic bath maintained at 25°C and sonicate the mixture for 30 minutes.

  • Filtration: After sonication, filter the extract through filter paper.

  • Repeated Extraction (Optional): To increase the yield, the extraction can be repeated on the plant residue with fresh solvent.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator. Store the resulting crude extract at 4°C.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Protocol for Sesquiterpene Lactones from Inula helenium [2]

  • Preparation: Weigh 1 g of the dried, powdered plant material and place it into the microwave extraction vessel.

  • Solvent Addition: Add 30 mL of 100% ethanol to the vessel (liquid-to-solid ratio of 30:1 mL/g).

  • Extraction: Secure the vessel in the microwave extractor. Set the microwave power to 300 W and the irradiation time to 5 minutes.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract through filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude sesquiterpene lactone extract. Store the extract at 4°C for further analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness.

General Protocol for Massoia Lactone: [7]

  • Preparation: Load the dried and ground plant material into the extraction vessel.

  • Parameter Setup: Set the extraction parameters. For Massoia Lactone, typical conditions are a pressure of 15 MPa and a temperature of 40°C.

  • Extraction: Pass the supercritical CO₂ through the plant material at a controlled flow rate (e.g., 0.5 g/min ). The supercritical fluid acts as a solvent, dissolving the Massoia lactone.

  • Separation: The CO₂ containing the dissolved lactone is then passed into a separator at a lower pressure, causing the CO₂ to return to a gaseous state and the lactone to precipitate.

  • Collection: The extracted Massoia lactone is collected from the separator.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the experimental processes and the biological implications of lactones, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (HPLC, GC-MS) purification->analysis

General workflow for lactone extraction.

Sesquiterpene lactones, a prominent class of lactones, are known to modulate several key signaling pathways involved in inflammation and cancer.[8][9][10][11][12][13][14][15][16][17][18][19] The diagram below illustrates the inhibitory effects of sesquiterpene lactones on the NF-κB, MAPK, and JAK-STAT pathways.

G cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK-STAT Pathway SL Sesquiterpene Lactones IKK IKK SL->IKK inhibits MAPK MAPK (ERK, JNK, p38) SL->MAPK inhibits JAK JAK SL->JAK inhibits STAT STAT SL->STAT inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response CytokineReceptor Cytokine Receptor CytokineReceptor->JAK activates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_nucleus STAT (nucleus) STAT_dimer->STAT_nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT_nucleus->Gene_Expression

Inhibition of key signaling pathways by sesquiterpene lactones.

References

Enantiomeric Distribution of Delta-Nonalactone in Natural Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delta-nonalactone is a chiral flavor compound found in a variety of natural sources, contributing creamy, coconut-like, and fruity notes. The stereochemistry of this molecule plays a crucial role in its sensory perception and biological activity. This guide provides a comparative overview of the enantiomeric distribution of this compound in several natural products, supported by established experimental methodologies for its determination.

Quantitative Enantiomeric Distribution of this compound

The (R)-enantiomer of delta-lactones is generally the predominant form found in nature. While specific quantitative data for this compound is limited in publicly available literature, studies on homologous delta-lactones in dairy products provide strong evidence for this trend. The following table summarizes the known and inferred enantiomeric distribution of this compound in various natural sources.

Natural SourcePredominant Enantiomer(R)-Enantiomer (%)(S)-Enantiomer (%)Enantiomeric Excess (ee%)Reference(s)
Dairy Products (Butter, Cheese, Milk) (R)Typically >95% (inferred)Typically <5% (inferred)>90% (inferred)[1]
Fruits (e.g., Strawberry, Peach) (R)Data not availableData not availableData not available
Meat (Cooked Beef and Pork) (R)Data not availableData not availableData not available
Alcoholic Beverages (Whiskey, Wine) (R)Data not availableData not availableData not available[2]

Note: Quantitative data for this compound is largely inferred from studies on other delta-lactones, particularly in dairy products where (R)-δ-decalactone and (R)-δ-dodecalactone have been quantified with high enantiomeric excess. Further research is needed to establish precise ratios in a wider range of natural sources.

Experimental Protocol: Chiral Analysis of this compound in Butterfat

The following protocol outlines a standard method for the determination of the enantiomeric distribution of this compound in a butterfat matrix using solvent extraction followed by enantioselective gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: Solvent Extraction

  • Objective: To isolate the lactone fraction from the butterfat matrix.

  • Procedure:

    • Weigh 10 g of butter into a 50 mL centrifuge tube.

    • Add 20 mL of n-hexane and vortex thoroughly to dissolve the fat.

    • Add 10 mL of methanol (B129727), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower methanolic layer, which contains the lactones, to a clean vial.

    • Repeat the extraction of the hexane (B92381) layer with another 10 mL of methanol and combine the methanolic extracts.

    • Concentrate the combined methanolic extracts to approximately 1 mL under a gentle stream of nitrogen.

2. Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a chiral capillary column and a mass spectrometer detector.

  • GC Conditions:

    • Column: A chiral stationary phase column suitable for lactone separation (e.g., a derivative of cyclodextrin).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 4 °C/min.

      • Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 240 °C.

  • Data Analysis:

    • Identify the peaks for (R)- and (S)-delta-nonalactone based on their retention times (determined by running authentic standards).

    • Integrate the peak areas for each enantiomer.

    • Calculate the percentage of each enantiomer and the enantiomeric excess (ee%) using the following formulas:

      • %R = [Area(R) / (Area(R) + Area(S))] * 100

      • %S = [Area(S) / (Area(R) + Area(S))] * 100

      • ee% = |%R - %S|

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_results Results sample Butter Sample dissolve Dissolve in Hexane sample->dissolve extract Extract with Methanol dissolve->extract concentrate Concentrate Extract extract->concentrate injection Inject into GC-MS concentrate->injection Isolated Lactones separation Chiral Column Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis enantiomer_ratio Enantiomeric Ratio (R/S) data_analysis->enantiomer_ratio ee_calculation Enantiomeric Excess (ee%) data_analysis->ee_calculation

Caption: Workflow for the chiral analysis of this compound.

References

Evaluating delta-nonalactone as a substitute for restricted fragrance ingredients

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The fragrance industry is in a constant state of evolution, driven by consumer preferences, technological advancements, and an increasingly stringent regulatory landscape. As regulatory bodies like the International Fragrance Association (IFRA) continue to restrict or ban certain fragrance ingredients due to safety concerns, the demand for innovative and compliant alternatives is at an all-time high. This guide provides a comprehensive evaluation of delta-nonalactone as a potential substitute for several restricted fragrance ingredients, offering a comparative analysis of its performance characteristics and detailed experimental protocols for its assessment.

Introduction to this compound

This compound is a lactone compound known for its creamy, coconut-like, and sweet aroma.[1] It is a versatile ingredient used in a variety of fragrance applications, from fine perfumery to personal care products. Its favorable safety profile and pleasant olfactory characteristics make it a compelling candidate for replacing ingredients that have come under regulatory scrutiny.

Comparative Analysis of Fragrance Ingredients

This section provides a comparative overview of this compound against three key restricted fragrance ingredients: coumarin, oakmoss, and lilial. The data presented is a synthesis of publicly available information and industry knowledge. It is important to note that direct, peer-reviewed comparative studies are limited, and further experimental validation is encouraged.

Table 1: Physical and Chemical Properties
PropertyThis compoundCoumarinOakmoss (Absolute)Lilial (Butylphenyl Methylpropional)
CAS Number 3301-94-891-64-590028-68-580-54-6
Molecular Formula C9H16O2C9H6O2Complex MixtureC14H20O
Molecular Weight 156.22 g/mol 146.14 g/mol Variable204.31 g/mol
Appearance Colorless to pale yellow liquidColorless crystalline solidDark green or brown viscous liquidColorless to pale yellow liquid
Odor Threshold Not readily available~0.01 ppmNot readily availableNot readily available
Boiling Point 115-116 °C @ 2 mmHg301.7 °CNot applicable134-138 °C @ 2 mmHg
Solubility Soluble in alcohol and oilsSoluble in ethanol, ether, and volatile oilsSoluble in alcohol and oilsSoluble in alcohol and oils
Table 2: Scent Profile Comparison
IngredientPrimary Scent DescriptorsOlfactory FamilyPotential as a Substitute for
This compound Creamy, coconut, sweet, milky, with a coumarin-like nuance.[1]Lactonic, GourmandCoumarin
Coumarin Sweet, hay-like, vanilla, almond, tobacco.Gourmand, Fougère-
Oakmoss Earthy, woody, mossy, leathery, slightly sweet.Chypre, Fougère-
Lilial Floral, lily-of-the-valley, watery, green.Floral-
Table 3: Performance and Stability Comparison (Qualitative)
Performance MetricThis compoundCoumarinOakmossLilialCommon Substitutes
Scent Intensity MediumHighHighMedium to HighVaries
Longevity (Substantivity) GoodExcellentExcellent (as a fixative)GoodVaries
Stability in Formulations Generally goodCan discolor in alkaline mediaGoodProne to oxidationVaries
Regulatory Status (IFRA) No restrictionsRestrictedRestricted (low atranol/chloroatranol)Banned in the EUVaries

Experimental Protocols

To facilitate a rigorous evaluation of this compound and other fragrance ingredients, the following experimental protocols are provided.

Gas Chromatography-Olfactometry (GC-O) for Scent Profile Analysis

Objective: To identify and characterize the individual odor-active compounds in a fragrance material.

Methodology:

  • Sample Preparation: Dilute the fragrance ingredient in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points.

  • Effluent Splitting: At the end of the GC column, the effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The data from the MS and the olfactometry port are correlated to identify the chemical compounds responsible for specific scent characteristics.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Column Injector->Column Separation Splitter Splitter Column->Splitter MS Mass Spectrometer (Identification) Data_Analysis Data Correlation and Analysis MS->Data_Analysis Olfactometry Olfactometry Port (Sensory Evaluation) Olfactometry->Data_Analysis Splitter->MS 50% Splitter->Olfactometry 50%

Figure 1: Gas Chromatography-Olfactometry Workflow.
Sensory Panel Evaluation for Comparative Analysis

Objective: To quantitatively compare the scent characteristics of this compound with a restricted ingredient and its other substitutes.

Methodology:

  • Panelist Selection and Training: Recruit a panel of at least 10-15 trained sensory assessors. Training should focus on the recognition and intensity rating of relevant fragrance descriptors.

  • Sample Preparation: Prepare solutions of this compound, the restricted ingredient, and its common substitutes at the same concentration in a neutral solvent on smelling strips.

  • Evaluation Procedure: In a controlled, odor-free environment, present the coded smelling strips to the panelists in a randomized and balanced order.

  • Data Collection: Panelists will rate the intensity of predefined scent attributes (e.g., creamy, sweet, coconut, hay-like) on a labeled magnitude scale (e.g., 0-10).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences in the scent profiles of the evaluated ingredients.

Sensory_Evaluation_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Analysis Panelist_Selection Panelist Selection & Training Sensory_Booth Controlled Environment (Odor-free) Panelist_Selection->Sensory_Booth Sample_Prep Sample Preparation (Coded & Randomized) Sample_Prep->Sensory_Booth Data_Collection Intensity Rating of Scent Attributes Sensory_Booth->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis

Figure 2: Sensory Panel Evaluation Workflow.
Stability Testing

Objective: To assess the stability of this compound in a finished product and compare it to the stability of a restricted ingredient.

Methodology:

  • Product Formulation: Prepare two batches of a representative product (e.g., a simple eau de toilette), one containing this compound and the other containing the restricted ingredient at a specified concentration.

  • Accelerated Aging: Store samples of each batch under stressed conditions (e.g., elevated temperature of 40-50°C, UV light exposure) for a defined period (e.g., 4, 8, 12 weeks).

  • Analytical and Sensory Evaluation: At each time point, analyze the samples using GC-MS to quantify the concentration of the fragrance ingredient and evaluate any changes in the overall scent profile using a trained sensory panel.

  • Data Analysis: Compare the degradation rate and the change in sensory perception of this compound with the restricted ingredient over time.

Stability_Testing_Workflow cluster_Formulation Formulation cluster_Aging Accelerated Aging cluster_Evaluation Evaluation at Time Points cluster_Analysis Data Analysis Formulate_A Product with This compound Stress_Conditions Elevated Temperature & UV Exposure Formulate_A->Stress_Conditions Formulate_B Product with Restricted Ingredient Formulate_B->Stress_Conditions GC_MS_Analysis GC-MS Analysis (Concentration) Stress_Conditions->GC_MS_Analysis Sensory_Analysis Sensory Evaluation (Scent Profile) Stress_Conditions->Sensory_Analysis Comparative_Analysis Compare Degradation Rate & Sensory Changes GC_MS_Analysis->Comparative_Analysis Sensory_Analysis->Comparative_Analysis

Figure 3: Stability Testing Workflow.

Discussion and Conclusion

This compound presents a promising profile as a substitute for certain restricted fragrance ingredients, most notably coumarin, due to its similar sweet and creamy characteristics. Its favorable safety and regulatory standing make it an attractive option for formulators seeking to create compliant and appealing fragrances.

However, it is crucial to acknowledge that a one-to-one replacement is rarely achievable in perfumery. The subtle nuances of a fragrance are often the result of complex interactions between multiple ingredients. Therefore, while this compound can mimic some of the key olfactory aspects of coumarin, careful reformulation and sensory testing are essential to achieve the desired final scent profile.

For ingredients with vastly different scent profiles, such as oakmoss and lilial, this compound is not a direct substitute. In these cases, a more complex accord of multiple ingredients would be necessary to replicate the desired olfactory effect.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other potential fragrance substitutes. By employing these methods, researchers and product developers can make data-driven decisions to create innovative, safe, and sensorially pleasing fragrances that meet the demands of both consumers and regulatory bodies. Further research, including direct comparative studies, is warranted to fully elucidate the potential of this compound as a key component in the modern perfumer's palette.

References

Safety Operating Guide

Proper Disposal Procedures for delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: DNL-DSP-20251219 Revision: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of delta-nonalactone. The following procedural guidance is intended to ensure safe handling and compliance with standard laboratory safety protocols.

Immediate Safety and Hazard Assessment

This compound is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard.[1][2] It is a colorless to yellow liquid with a creamy, coconut-like odor.[3][4][5] While it has a low hazard profile, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. Key hazards are minimal, but prolonged skin or eye contact may cause temporary irritation.[1] The substance is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4][6]

Personal Protective Equipment (PPE)

Before handling any spill or waste, ensure the following PPE is worn:

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[4]

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: Standard laboratory coat.

Spill and Waste Disposal Procedures

The primary directive for disposal is to adhere to local, state, and federal regulations.[1][2] Do not let the product enter drains or water courses.[1][4]

3.1. Small Spills

  • Absorb Spill: Wipe up the spill using an inert absorbent material such as vermiculite, dry sand, earth, or specialized chemical absorbent pads.[1][2][4]

  • Collect Waste: Place the absorbed material into a suitable, clearly labeled, and closed container for disposal.[4][6]

  • Decontaminate Area: Clean the surface thoroughly with soap and water to remove any residual contamination.[1]

  • Final Disposal: Treat the sealed container of waste as chemical waste and dispose of it through your institution's licensed waste disposal service.

3.2. Large Spills and Bulk Waste Disposal

  • Control and Contain: If it can be done without risk, stop the flow of the material.[1][2] Dike the spilled material to prevent it from spreading.[1][2] A plastic sheet can be used to cover the spill to prevent spreading.[1][2]

  • Prevent Environmental Release: Ensure the spill does not enter drains, sewers, or waterways.[1][4][6]

  • Absorb and Collect: Absorb the contained spill with an inert material (vermiculite, sand, etc.) and place it into a sealed, labeled container for disposal.[2]

  • Containerize Liquid: For uncontaminated bulk liquid waste, collect and reclaim or dispose of it in sealed containers at a licensed waste disposal site.[1] Never return spilled material to its original container for re-use.[1][2]

  • Empty Containers: Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [3][7][8]
Appearance Colorless to yellow liquid[3][4]
Flash Point 100°C - 137°C (212°F - 278.6°F)[2][3][4][5]
Boiling Point ~267°C (512.6°F) at standard pressure[3]; 115-116°C at 2-3 mm Hg[4][8][9]
Specific Gravity 0.980 - 0.990 g/mL at 20-25°C[3][4][5]
Vapor Pressure 0.02 mm Hg at 25°C[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assess cluster_small cluster_large cluster_end start Identify this compound Waste (Spill or Unused Product) assess_spill Assess Quantity start->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill or Bulk Waste assess_spill->large_spill Large / Bulk absorb 1. Absorb with inert material small_spill->absorb collect_small 2. Place in sealed, labeled container absorb->collect_small clean_area 3. Decontaminate surface collect_small->clean_area final_disposal Dispose of container via licensed waste disposal service in accordance with local regulations clean_area->final_disposal contain 1. Contain spill (Dike, cover) large_spill->contain collect_large 2. Absorb or pump into sealed, labeled container contain->collect_large collect_large->final_disposal

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling delta-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling delta-Nonalactone, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is the first step in safe handling. This data is crucial for risk assessment and for designing appropriate experimental and safety protocols.

PropertyValue
CAS Number 3301-94-8[1][2]
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless to yellow liquid[1][2]
Boiling Point 115-116 °C @ 2 mm Hg[3][4]
Flash Point >110°C (>230°F)[1][2]
Density 0.980 - 0.986 g/mL at 25°C[1][2]
Vapor Pressure 0.02 mm Hg at 25 °C[5]
Solubility Information not readily available, but it is immiscible with water.[5]
Stability Stable under recommended storage conditions.[2][6]
Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.[2][5][6] However, observing good industrial hygiene practices is essential.[6]

Engineering Controls:

  • Ensure adequate ventilation. Good general ventilation, typically 10 air changes per hour, should be used.[6] If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[6]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Wear splash-proof safety glasses or goggles.[7]
Hand Protection Wear chemically resistant gloves, such as Nitrile rubber.[2]
Skin and Body Protection Wear a complete suit protecting against chemicals. The resistance of the protective clothing to chemicals should be ascertained with the respective supplier.[2]
Respiratory Protection Generally not required.[7] However, if ventilation is inadequate, wear respiratory protection.[2][8] Avoid inhaling concentrated vapors.[7]
Operational Plan for Handling and Storage

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name and any hazard warnings.

2. Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Wash hands thoroughly after handling.[2][6]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][6]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Recommended packaging materials include glass, plastic, aluminum, or phenolic lined steel.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9]
Skin Contact Remove contaminated clothing. Rinse skin with cool water then wash with plenty of mild soap and warm water.[2]
Inhalation Move the person into fresh air.[2][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Spill and Leak Procedures:

Small Spills:

  • Wipe up with absorbent material (e.g., cloth, fleece).[6]

  • Clean the surface thoroughly to remove residual contamination.[6]

Large Spills:

  • Stop the flow of material if it is safe to do so.[6]

  • Dike the spilled material.[6]

  • Absorb with inert material such as vermiculite, dry sand, or earth and place into containers for disposal.[5][6]

  • Following product recovery, flush the area with water.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of waste and residues in accordance with local authority requirements.[6]

  • Collect and reclaim or dispose of in sealed containers at a licensed waste disposal site.[6]

  • Do not let the product enter drains.[2]

  • Empty containers may retain some product residues and should be taken to an approved waste handling site for recycling or disposal.[6]

Experimental Workflow & Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating key safety checkpoints at each stage.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal cluster_emergency Emergency Preparedness Risk_Assessment Conduct Risk Assessment PPE_Check Verify PPE Availability & Condition Risk_Assessment->PPE_Check Receiving Receive & Inspect Chemical PPE_Check->Receiving Proceed if Safe Storage_Initial Store Appropriately Receiving->Storage_Initial Experiment Conduct Experiment Storage_Initial->Experiment Storage_Post Return to Storage Experiment->Storage_Post Waste_Collection Collect Waste in Labeled Container Storage_Post->Waste_Collection Disposal_Procedure Follow Institutional Disposal Protocol Waste_Collection->Disposal_Procedure Spill_Kit Spill Kit Accessible First_Aid First Aid Station Stocked Emergency_Contact Emergency Contacts Posted

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.